Technical Documentation Center

4-(1H-imidazol-1-yl)pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1H-imidazol-1-yl)pyridin-3-amine
  • CAS: 145255-14-7

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Physicochemical Properties of 4-(1H-imidazol-1-yl)pyridin-3-amine

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Structure and Function In the landscape of modern drug discovery, particularly in kinase and metalloenzyme inhibition, the 4...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Structure and Function

In the landscape of modern drug discovery, particularly in kinase and metalloenzyme inhibition, the 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold represents a privileged structure. Its unique arrangement of hydrogen bond donors and acceptors, coupled with its metal-chelating potential, makes it a compelling starting point for lead optimization campaigns. However, the journey from a promising scaffold to a viable clinical candidate is paved with physicochemical challenges. Properties such as ionization state (pKa), lipophilicity (logP/D), and aqueous solubility are not mere data points; they are the fundamental drivers of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2]

This guide provides an in-depth analysis of the core physicochemical properties of 4-(1H-imidazol-1-yl)pyridin-3-amine. Moving beyond simple data reporting, we will explore the causality behind experimental choices and provide field-proven protocols for their determination. Our objective is to equip researchers with the foundational knowledge required to make informed decisions in the early stages of drug development, thereby mitigating late-stage attrition and accelerating the path to clinical success.[3][4]

Chemical Identity and Structural Attributes

A precise understanding of a compound's identity is the bedrock of all subsequent characterization.

IdentifierValueSource
IUPAC Name 4-(1H-imidazol-1-yl)pyridin-3-amineN/A
CAS Number 145255-14-7
Molecular Formula C₈H₈N₄N/A
Molecular Weight 160.18 g/mol N/A
2D Structure N/A

Ionization Constant (pKa): The Master Switch of Biological Behavior

The pKa of a molecule is a critical physicochemical property that dictates its ionization state at a given pH.[5] For 4-(1H-imidazol-1-yl)pyridin-3-amine, with its multiple basic nitrogen centers (the pyridine nitrogen, the imidazole nitrogens, and the exocyclic amine), understanding its pKa is paramount. The ionization state profoundly influences solubility, membrane permeability, and the ability to form salt-bridge interactions with a biological target.[6][7][8]

Expertise & Causality: Why pKa Matters
  • Solubility and Formulation: The ionized form of a drug is generally more water-soluble.[7] Knowing the pKa allows for the selection of appropriate pH conditions for formulation to enhance solubility and stability.[8]

  • Absorption (Permeability): According to the pH-partition hypothesis, uncharged species are more lipophilic and passively diffuse across biological membranes more readily.[8] The pKa profile determines the concentration of the neutral species in the varying pH environments of the gastrointestinal (GI) tract.[8]

  • Target Engagement: The charge state of a ligand can be critical for binding to its target protein, often involving specific electrostatic or hydrogen-bonding interactions.[8]

Predicted pKa Values

Due to the scarcity of publicly available experimental data for this specific molecule, computational prediction tools are employed. These algorithms analyze the electronic environment of each ionizable center.

Ionizable CenterPredicted pKa (Conjugate Acid)Description
Pyridin-3-amine~4.5 - 5.5The electron-withdrawing imidazole ring is expected to decrease the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2).
Imidazole~6.5 - 7.0The pKa of the conjugate acid of imidazole is approximately 7.0.[9] Substitution at the N1 position can slightly alter this value.
Experimental Protocol: Potentiometric Titration for pKa Determination

This method is a robust and direct way to measure pKa by monitoring pH changes upon the addition of a titrant.

Methodology:

  • Preparation: Accurately weigh ~5 mg of 4-(1H-imidazol-1-yl)pyridin-3-amine and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is limited, a co-solvent like methanol or DMSO can be used, but the results will yield an apparent pKa (pKaapp).

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at the desired experimental temperature (typically 25°C).[10]

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Begin stirring. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[10] For a molecule with multiple pKa values, multiple inflection points will be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Weigh Compound (~5 mg) B Dissolve in Solvent (e.g., 50 mL H₂O) A->B C Calibrate pH Meter B->C D Titrate with 0.1 M HCl C->D E Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Identify Half-Equivalence Points F->G H Determine pKa Values G->H

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP & logD): Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of the ADMET paradigm.[1][2] It is typically expressed as logP (the partition coefficient of the neutral species between n-octanol and water) or logD (the distribution coefficient at a specific pH, accounting for all ionic species).[11][12] For drug candidates, a logP or logD value between 1 and 3 is often considered optimal for balancing membrane permeability and aqueous solubility.[1][13]

Expertise & Causality: The Lipophilicity Tightrope
  • High Lipophilicity (High logP): Can lead to enhanced membrane permeability and target binding (via hydrophobic interactions), but also risks poor aqueous solubility, high plasma protein binding, rapid metabolism, and potential toxicity.[]

  • Low Lipophilicity (Low logP): Often results in good aqueous solubility but may suffer from poor absorption across the gut wall and an inability to cross the blood-brain barrier.[]

Predicted Lipophilicity Values
ParameterPredicted ValueDescription
cLogP ~1.0 - 1.5This value represents the partitioning of the neutral form of the molecule.
LogD at pH 7.4 ~0.5 - 1.0At physiological pH, the molecule will be partially protonated (basic), increasing its hydrophilicity and thus lowering the distribution coefficient compared to logP.
Experimental Protocol: Shake-Flask Method for logP/D Determination

The shake-flask method is the "gold standard" for its direct measurement of partitioning, though it can be labor-intensive.[15][16]

Methodology:

  • Phase Preparation: Prepare a solution of n-octanol saturated with water (or buffer for logD) and a solution of water (or buffer) saturated with n-octanol. This pre-saturation is critical to ensure thermodynamic equilibrium.

  • Compound Addition: Prepare a stock solution of 4-(1H-imidazol-1-yl)pyridin-3-amine in the aqueous phase.

  • Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol. For logD, a buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline) is used for the aqueous phase.[17]

  • Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.[15]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as HPLC-UV.[17]

  • Calculation: Calculate logP or logD using the formula: logP (or logD) = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[11]

LogP_Determination_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-Octanol and Water B Prepare Aqueous Stock Solution A->B C Combine Phases (1:1 ratio) B->C D Shake to Equilibrate C->D E Centrifuge to Separate D->E F Sample Each Phase E->F G Quantify by HPLC-UV F->G H Calculate logP/D G->H

Caption: Workflow for logP/D determination via the shake-flask method.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental prerequisite for a drug to be absorbed and exert its pharmacological effect.[18][19] Low solubility is a major hurdle in drug development, leading to poor bioavailability, unreliable in vitro assay results, and formulation challenges.[20][21] It is essential to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, added from a DMSO stock, precipitates in an aqueous buffer. It's a high-throughput method used for early screening.[21][22][23]

  • Thermodynamic Solubility: The true equilibrium solubility of the solid form of a compound in a solvent. It is a lower-throughput, but more definitive, measurement often considered the "gold standard".[22][23]

Expertise & Causality: Choosing the Right Solubility Assay

The choice of assay depends on the stage of drug discovery. In early hit-to-lead stages, the speed of kinetic solubility assays is invaluable for ranking large sets of compounds. As a compound progresses toward lead optimization and preclinical development, the more accurate thermodynamic solubility becomes crucial for formulation and dose prediction.[21][24]

Predicted Aqueous Solubility

Given its structure and predicted logP, the solubility of 4-(1H-imidazol-1-yl)pyridin-3-amine is expected to be moderate but highly pH-dependent due to its basic nature. Solubility will be significantly higher at lower pH values where the molecule is protonated. A reasonable goal for the solubility of a drug discovery compound is >60 µg/mL.[20]

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is essential for pre-formulation studies.[20]

Methodology:

  • Compound Addition: Add an excess amount of solid 4-(1H-imidazol-1-yl)pyridin-3-amine to a vial containing a known volume of the desired aqueous medium (e.g., pH 7.4 PBS). The presence of undissolved solid is essential.

  • Equilibration: Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[23]

  • Filtration/Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard curve.

  • Reporting: The solubility is reported in units such as µg/mL or µM.

Solubility_Determination_Workflow cluster_prep Equilibration cluster_separation Separation cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate for 24-72h at Constant Temp A->B C Allow Suspension to Settle B->C D Filter to Remove Solid C->D E Sample Clear Filtrate D->E F Quantify by HPLC-UV E->F G Report Solubility (µg/mL) F->G

Caption: Workflow for thermodynamic solubility determination.

Conclusion: An Integrated Physicochemical Profile

The physicochemical properties of 4-(1H-imidazol-1-yl)pyridin-3-amine paint a picture of a molecule with a drug-like profile. Its multiple basic centers provide handles for salt formation and pH-dependent solubility modulation, while its predicted moderate lipophilicity suggests a favorable balance between permeability and solubility. This technical guide has outlined not only the key parameters but also the robust, validated methodologies required for their experimental determination. For the drug development professional, a thorough and early characterization of these properties is not an academic exercise; it is a critical, data-driven strategy to de-risk projects, optimize molecular design, and ultimately, enhance the probability of translating a promising chemical scaffold into a successful therapeutic agent.

References

  • Box, K. J., & Comer, J. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1318-1320. URL: [Link]

  • Slavík, J., & Babič, S. (2011). Development of Methods for the Determination of pKa Values. Molecules, 16(12), 10132-10153. URL: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. URL: [Link]

  • Drug Hunter Team. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. URL: [Link]

  • OMICS International. (2024). Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption. Journal of Pharmacokinetics & Experimental Therapeutics. URL: [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. URL: [Link]

  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques. URL: [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs. URL: [Link]

  • Shultz, M. D. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 64(23), 16933-16940. URL: [Link]

  • Analiza. (2023). What is pKa and how is it used in drug development? Analiza. URL: [Link]

  • Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. URL: [Link]

  • Manallack, D. T. (2008). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 37(12), 2547-2561. URL: [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. URL: [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. URL: [Link]

  • Mettler Toledo. (2025). Determining the Ideal Solubility of Drug Candidates by Means of DSC. Mettler Toledo. URL: [Link]

  • International Journal of Innovative Research in Science & Soul. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. URL: [Link]

  • American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. URL: [Link]

  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. ACD/Labs. URL: [Link]

  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. ULM. URL: [Link]

  • Evotec. (n.d.). Solubility Services | Cyprotex ADME-Tox Solutions. Evotec. URL: [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. URL: [Link]

  • Journal of Chemical Education. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. ACS Publications. URL: [Link]

  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Scholars Research Library. URL: [Link]

  • ResearchGate. (2026). Characterization of Small-Molecule Compounds. ResearchGate. URL: [Link]

  • ACS Omega. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Publications. URL: [Link]

  • ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. ResearchGate. URL: [Link]

  • PubMed. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. URL: [Link]

  • bioRxiv. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv. URL: [Link]

  • PharmaFeatures. (2024). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. URL: [Link]

  • Sygnature Discovery. (n.d.). Physicochemical Profiling. Sygnature Discovery. URL: [Link]

  • PubChem. (n.d.). 4-(1H-Imidazol-1-yl)pyridine. PubChem. URL: [Link]

  • MilliporeSigma. (n.d.). 4-(1H-imidazol-1-yl)pyridine | 25700-16-7. MilliporeSigma. URL: [Link]

  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. Google Patents.
  • PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. PubChem. URL: [Link]

  • Wikipedia. (n.d.). Imidazole. Wikipedia. URL: [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 4-(1H-imidazol-1-yl)pyridin-3-amine in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the strategic deployment of bifunctional heterocyclic scaffolds is critical for achieving high-affinity target engagement and favorable pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic deployment of bifunctional heterocyclic scaffolds is critical for achieving high-affinity target engagement and favorable pharmacokinetic profiles. 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 145255-14-7)[1] represents a highly privileged, electron-rich building block. By combining a hydrogen-bond-donating/accepting aminopyridine core with a metal-coordinating imidazole ring, this molecule serves as a versatile precursor for kinase inhibitors, metalloenzyme modulators, and fused imidazo[4,5-c]pyridine systems.

This technical whitepaper deconstructs the structural characteristics, validated synthetic methodologies, and pharmacological applications of this critical intermediate, providing drug development professionals with a comprehensive guide to its utilization.

Structural and Physicochemical Profiling

The pharmacological utility of 4-(1H-imidazol-1-yl)pyridin-3-amine stems from its unique electronic distribution. The molecule features an ortho-relationship between a primary amine and an imidazole ring on a pyridine backbone. The pyridine nitrogen and the primary amine create a highly polarized edge capable of bidentate hydrogen bonding, while the imidazole ring projects orthogonally, offering a potent Lewis base for metal coordination or solvent-channel interactions.

To predict its behavior in physiological environments and during synthetic manipulation, its quantitative physicochemical parameters must be established.

Table 1: Physicochemical Properties
PropertyValueComputational/Experimental Basis
Molecular Formula C8H8N4Standard elemental composition
Molecular Weight 160.18 g/mol Standard atomic weights
Exact Mass 160.0749 DaMonoisotopic mass calculation
Topological Polar Surface Area (tPSA) 72.5 ŲContributions from Pyridine N, Amine NH2, and Imidazole N
Hydrogen Bond Donors 1Primary amine (-NH2)
Hydrogen Bond Acceptors 3Pyridine N, Imidazole N (sp2), Amine N
Rotatable Bonds 1C-N bond linking pyridine and imidazole rings
Predicted LogP ~0.6 - 0.9Reflects high polarity and heteroaromatic density

Mechanistic Synthesis and Experimental Protocols

The synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine relies on a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective catalytic hydrogenation. The generation of halogenated nitropyridine intermediates is a foundational step in synthesizing these complex heteroaromatics[2].

G A 4-chloro-3-nitropyridine (CAS: 13091-23-1) C 4-(1H-imidazol-1-yl)-3-nitropyridine (CAS: 145255-13-6) A->C Step 1: SNAr B Imidazole, K2CO3 DMF, 80°C B->C E 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 145255-14-7) C->E Step 2: Reduction D H2 (1 atm), 10% Pd/C MeOH, RT D->E

Fig 1: Two-step synthetic workflow from 4-chloro-3-nitropyridine to the target aminopyridine.

Protocol 1: SNAr Synthesis of 4-(1H-imidazol-1-yl)-3-nitropyridine

The synthesis of functionalized pyridines often begins with the highly electrophilic 4-chloro-3-nitropyridine scaffold[3].

  • Causality & Mechanism: The strong electron-withdrawing nature of both the ortho-nitro group and the para-pyridine nitrogen highly activates the C4 position for SNAr. Potassium carbonate (K2CO3) acts as a mild, non-nucleophilic base to deprotonate the imidazole, forming a highly nucleophilic imidazolide anion. DMF, a polar aprotic solvent, is chosen because it poorly solvates anions (maximizing nucleophilicity) while stabilizing the highly polar Meisenheimer complex transition state.

  • Step-by-Step Methodology:

    • Charge a flame-dried round-bottom flask with 4-chloro-3-nitropyridine (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Add imidazole (1.2 eq) and finely powdered K2CO3 (2.0 eq).

    • Stir the suspension at 80°C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The starting material (UV active, high Rf) should completely convert to a bright yellow, lower Rf spot.

    • Cool the reaction to room temperature and pour it into rapidly stirring ice water (5x volume of DMF).

    • Filter the resulting yellow precipitate, wash with cold water, and dry under high vacuum to afford 4-(1H-imidazol-1-yl)-3-nitropyridine (CAS: 145255-13-6)[4].

Protocol 2: Chemoselective Reduction to 4-(1H-imidazol-1-yl)pyridin-3-amine
  • Causality & Mechanism: Catalytic hydrogenation cleanly reduces the nitro group to an amine. Methanol provides excellent solubility and facilitates proton transfer during the reduction mechanism. The reaction is strictly maintained at 1 atmosphere of H2 to ensure chemoselectivity; higher pressures risk the partial hydrogenation of the pyridine or imidazole rings.

  • Step-by-Step Methodology:

    • Dissolve 4-(1H-imidazol-1-yl)-3-nitropyridine (1.0 eq) in anhydrous Methanol (0.1 M).

    • Carefully purge the solution with Argon for 10 minutes.

    • Add 10% Pd/C (0.1 eq by weight). Caution: Pd/C is pyrophoric; add under an inert atmosphere.

    • Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 12 hours.

    • Self-Validation Checkpoint: The bright yellow solution will turn pale/colorless as the nitro group is reduced. LC-MS should confirm the mass shift from [M+H]+ 191 to [M+H]+ 161.

    • Filter the mixture through a short pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with Methanol.

    • Concentrate the filtrate under reduced pressure to yield the pure 4-(1H-imidazol-1-yl)pyridin-3-amine[1].

Pharmacological Applications & Target Engagement

The architectural geometry of 4-(1H-imidazol-1-yl)pyridin-3-amine allows it to act as a dual-threat pharmacophore in structure-based drug design.

A. Kinase Hinge-Binding Motif

Aminopyridine derivatives are privileged scaffolds in the design of kinase inhibitors, frequently engaging the ATP-binding hinge region[5]. The 3-amino group acts as a potent hydrogen-bond donor to the backbone carbonyl of the hinge region (e.g., Ala or Cys residues), while the adjacent pyridine nitrogen acts as a hydrogen-bond acceptor from the backbone amide NH. The C4-imidazole ring is strategically positioned to project outward into the solvent channel or to interact with the hydrophobic DFG-in/out pocket, depending on the specific kinase conformation.

B. Metalloenzyme Coordination (CYP450 / IDO1)

The imidazole ring is a classic motif for inhibiting heme-containing metalloenzymes. The lone pair of electrons on the sp2-hybridized nitrogen (N3 of the imidazole) acts as a strong Lewis base, directly coordinating with the Fe(II) or Fe(III) ion located at the center of the enzyme's porphyrin ring. The attached aminopyridine tail allows for extensive synthetic elaboration to optimize binding affinity within the surrounding hydrophobic enzyme cavity.

G Core 4-(1H-imidazol-1-yl)pyridin-3-amine Master Scaffold Hinge Pyridine N & 3-Amine Kinase Hinge Binder Bidentate H-Bonding Core->Hinge Motif 1 Heme Imidazole Ring Metalloenzyme Modulator Fe2+/Fe3+ Coordination Core->Heme Motif 2 Fused Ortho-Relationship Cyclization Precursor Imidazo[4,5-c]pyridines Core->Fused Motif 3

Fig 2: Pharmacophore mapping of the scaffold illustrating its multi-target applicability.

Conclusion

The 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold exemplifies the power of rationally designed chemical intermediates. By understanding the causality behind its SNAr-driven synthesis and the precise electronic nature of its functional groups, medicinal chemists can leverage this molecule to construct highly selective kinase inhibitors, metalloenzyme modulators, and complex polycyclic therapeutics. Its predictable reactivity and robust physicochemical profile make it an indispensable tool in modern drug discovery libraries.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors Source: National Institutes of Health (PMC) URL:[Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI Pharmaceuticals URL:[Link]

Sources

Foundational

The Ascendancy of 4-(1H-imidazol-1-yl)pyridin-3-amine: A Privileged Scaffold for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern oncology and inflammation-related drug discovery, the quest for potent and selective kinase...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern oncology and inflammation-related drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of cellular signaling, represent a validated and highly pursued class of therapeutic targets. Within the vast chemical space of potential inhibitors, certain molecular frameworks emerge as "privileged scaffolds" due to their inherent ability to favorably interact with the ATP-binding site of multiple kinases. This technical guide provides a comprehensive exploration of one such scaffold: 4-(1H-imidazol-1-yl)pyridin-3-amine . We will delve into its synthesis, physicochemical properties, and its remarkable utility in the design of targeted kinase inhibitors, supported by structural insights, structure-activity relationship (SAR) data, and detailed experimental protocols. This document serves as a technical resource for researchers aiming to leverage this versatile core in their drug discovery programs.

Introduction: The Strategic Value of a "Privileged" Kinase Inhibitor Scaffold

The human kinome comprises over 500 protein kinases that orchestrate a complex network of signal transduction pathways governing cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors that compete with ATP for binding to the kinase active site has revolutionized the treatment of various malignancies.

The 4-(1H-imidazol-1-yl)pyridin-3-amine core has garnered significant attention as a privileged scaffold for several key reasons:

  • Hydrogen Bonding Prowess: The pyridine and imidazole nitrogens, along with the exocyclic amine, provide a constellation of hydrogen bond donors and acceptors that can engage in critical interactions with the "hinge" region of the kinase ATP-binding pocket. This hinge region is a conserved structural motif that anchors ATP, and forming strong interactions here is a cornerstone of potent kinase inhibition.

  • Structural Rigidity and Vectorial Control: The bicyclic nature of the scaffold provides a degree of conformational rigidity, which is entropically favorable for binding. Furthermore, it presents well-defined vectors for chemical modification, allowing for the systematic exploration of different regions of the ATP-binding site to enhance potency and achieve selectivity.

  • Synthetic Tractability: The synthesis of the core and its derivatives is generally straightforward, enabling the rapid generation of compound libraries for screening and lead optimization.

This guide will illuminate the path from the fundamental chemistry of this scaffold to its successful application in the development of targeted kinase inhibitors.

Synthesis and Physicochemical Properties of the Core Scaffold

The efficient synthesis of the 4-(1H-imidazol-1-yl)pyridin-3-amine core is crucial for its widespread use in drug discovery. While various synthetic routes have been reported, a common and reliable approach involves a multi-step sequence that is amenable to scale-up and diversification.

A representative synthetic approach is the one-pot, three-component condensation of an aldehyde, an o-picolylamine, and an isocyanide, which has been shown to be an effective method for generating 1H-imidazol-4-yl-pyridines.[1]

Physicochemical Characteristics:

The 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold possesses a favorable physicochemical profile for a drug lead. Its molecular weight is relatively low, and it has a moderate number of hydrogen bond donors and acceptors, generally adhering to Lipinski's "rule of five."[2] These properties contribute to its potential for good oral bioavailability.

Mechanism of Action: Unraveling the Key Binding Interactions

The inhibitory activity of compounds derived from this scaffold stems from their ability to compete with ATP for binding to the kinase active site. Crystallographic studies of various kinases in complex with inhibitors containing this core have provided invaluable insights into the specific molecular interactions that drive their potency.[3]

A generalized binding mode is depicted below. The pyridinyl nitrogen typically forms a crucial hydrogen bond with the backbone NH of a conserved residue in the hinge region (e.g., Met109 in p38 MAP kinase).[3] The exocyclic amine can also participate in hydrogen bonding with the hinge region or with other nearby residues. The imidazole ring often orients towards the solvent-exposed region, providing a versatile point for substitution to enhance potency and selectivity.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor 4-(1H-imidazol-1-yl)pyridin-3-amine Scaffold hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue scaffold Pyridine Ring 3-Amine Imidazole Ring dFG_motif DFG Motif solvent_front Solvent Front scaffold:pyridine->hinge H-Bond scaffold:amine->hinge H-Bond (Potential) scaffold:imidazole->solvent_front Vector for R-group extension caption Generalized Binding Mode of the Scaffold

Caption: Generalized binding mode of the scaffold in a kinase active site.

Structure-Activity Relationship (SAR) Studies: A Roadmap to Potency and Selectivity

The true power of the 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold lies in its amenability to chemical modification to optimize its interaction with a specific kinase target. Extensive SAR studies have been conducted on this core, revealing key insights into how different substituents at various positions influence inhibitory activity.

Position of SubstitutionGeneral Effect on ActivityTarget Kinase Examples
Pyridine Ring Modifications can fine-tune hinge binding and exploit interactions in the surrounding pocket.p38 MAPK, VEGFR
Imidazole Ring (N1) Bulky substituents can be used to probe the solvent-exposed region and can influence selectivity.p38 MAPK, c-Jun N-terminal kinase
Imidazole Ring (C2, C4, C5) Substitution at these positions can lead to interactions with the gatekeeper residue and the DFG motif.p38 MAPK, FLT3, Aurora Kinases
Exocyclic Amine Acylation or substitution can introduce additional interactions and modulate physicochemical properties.VEGFR-2, PIM Kinases

For instance, in the context of p38 MAP kinase inhibitors, a 4-fluorophenyl group at the 5-position of the imidazole ring has been shown to be a key pharmacophore, occupying a hydrophobic pocket.[4]

Case Study: From Scaffold to Preclinical Candidate

The imidazo[4,5-b]pyridine core, a close analogue of the topic scaffold, has been successfully employed in the development of dual FLT3/Aurora kinase inhibitors for the treatment of acute myeloid leukemia (AML).[5][6] Optimization of this series led to the identification of a preclinical candidate that demonstrated potent inhibition of both wild-type and mutant forms of FLT3, as well as Aurora kinases.[7] This compound exhibited excellent oral bioavailability and in vivo efficacy in a human tumor xenograft model.[6][7] This case study highlights the potential of this scaffold family to yield clinically relevant drug candidates.

Experimental Protocols for Evaluation

To aid researchers in the practical application of this scaffold, we provide detailed, step-by-step protocols for key in vitro assays.

Biochemical Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity of a test compound for a target kinase.

Principle: A fluorescently labeled "tracer" compound with known affinity for the kinase is displaced by the test compound, resulting in a decrease in the FRET signal.

Materials:

  • Kinase of interest

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer

  • Test compounds

  • 384-well microplate

  • Plate reader capable of time-resolved FRET measurements

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In the microplate, add the test compound, kinase, and Eu-labeled antibody.

  • Incubate for 60 minutes at room temperature.

  • Add the Alexa Fluor™ 647-labeled tracer.

  • Incubate for another 60 minutes at room temperature.

  • Read the plate on a FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.

G start Start prep_compound Prepare Compound Dilutions start->prep_compound add_reagents Add Compound, Kinase, and Eu-Antibody to Plate prep_compound->add_reagents incubate1 Incubate 60 min add_reagents->incubate1 add_tracer Add Alexa Fluor 647 Tracer incubate1->add_tracer incubate2 Incubate 60 min add_tracer->incubate2 read_plate Read Plate (TR-FRET) incubate2->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end caption Biochemical Kinase Inhibition Assay Workflow

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of a test compound to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

G start Start seed_cells Seed Cells start->seed_cells treat_cells Treat with Compound seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells sds_page SDS-PAGE and Transfer lyse_cells->sds_page blotting Western Blotting (Primary & Secondary Antibodies) sds_page->blotting visualize Visualize and Quantify blotting->visualize end End visualize->end caption Cell-Based Phosphorylation Assay Workflow

Caption: Workflow for a cell-based phosphorylation assay.

Future Directions and Emerging Opportunities

The 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research in this area is likely to focus on:

  • Developing Allosteric Inhibitors: While most inhibitors based on this scaffold are ATP-competitive, there is growing interest in developing allosteric inhibitors that bind to sites other than the ATP pocket, which may offer improved selectivity and overcome resistance mechanisms.

  • Targeting Kinase Pseudodomains: A significant portion of the kinome consists of pseudokinases that lack catalytic activity but play important scaffolding and regulatory roles. The development of ligands that bind to the inactive ATP-binding pocket of pseudokinases is an emerging area of research.

  • PROTACs and Molecular Glues: This scaffold could be incorporated into proteolysis-targeting chimeras (PROTACs) or molecular glues to induce the degradation of the target kinase, offering a different therapeutic modality compared to simple inhibition.

  • Overcoming Drug Resistance: As with all targeted therapies, the emergence of drug resistance is a major clinical challenge. The design of next-generation inhibitors based on this scaffold that can overcome known resistance mutations is an ongoing effort.[8][9]

Conclusion

The 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold has firmly established itself as a privileged structure in the field of kinase inhibitor design. Its favorable physicochemical properties, synthetic accessibility, and versatile binding capabilities have enabled the development of potent and selective inhibitors against a range of important kinase targets. The continued exploration of the chemical space around this core, coupled with innovative drug discovery strategies, promises to yield a new generation of targeted therapies for cancer and other diseases. This guide has provided a comprehensive overview of the key aspects of this scaffold, from its fundamental chemistry to its practical application, with the aim of empowering researchers to harness its full potential in their own drug discovery endeavors.

References

  • Illgen, K., et al. (2005). A Novel Three‐Component One‐Pot Synthesis of 1H‐Imidazol‐4‐yl‐pyridines. ResearchGate. [Link]

  • ResearchGate. Pyridinyl-imidazole inhibitors of p38 MAPK... [Link]

  • ACS Publications. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. [Link]

  • RCSB PDB. (1998). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules. [Link]

  • OUCI. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

  • PubChemLite. 4-(1h-imidazol-1-yl)pyridin-3-amine. [Link]

  • ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • PMC. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst. [Link]

  • PMC. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • PubMed. (2005). A novel three-component one-pot synthesis of 1H-imidazol-4-yl-pyridines. Organic Letters. [Link]

  • PubMed. (2010). Discovery and initial SAR of pyrimidin-4-yl-1H-imidazole derivatives with antiproliferative activity against melanoma cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubMed. (2012). Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • Springer. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Medicinal Chemistry Research. [Link]

  • PMC. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link]

  • eScholarship.org. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry. [Link]

  • ACS Publications. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules. [Link]

  • ResearchGate. Some reported VEGFR-2 inhibitors (I, II, III, and IV) and the target... [Link]

  • MDPI. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). International Journal of Molecular Sciences. [Link]

Sources

Exploratory

Chemical Stability Profile of 4-(1H-imidazol-1-yl)pyridin-3-amine: A Comprehensive Technical Guide

Executive Summary 4-(1H-imidazol-1-yl)pyridin-3-amine (C₈H₈N₄) is a highly functionalized heterocyclic building block characterized by a primary amine and an N-linked imidazole ring on a pyridine scaffold. Due to its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-imidazol-1-yl)pyridin-3-amine (C₈H₈N₄) is a highly functionalized heterocyclic building block characterized by a primary amine and an N-linked imidazole ring on a pyridine scaffold. Due to its structural motifs, it is of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors and neuroactive agents. However, the presence of multiple nitrogenous centers introduces specific chemical liabilities. This whitepaper details its physicochemical properties, mechanistic degradation pathways, and provides a field-proven, self-validating experimental protocol for forced degradation profiling.

Physicochemical Properties & Structural Liabilities

Understanding the baseline physicochemical properties is critical for predicting degradation behavior. The table below summarizes the core quantitative data and the causal implications for the compound's stability.

PropertyValueCausality / Implication for Stability
Molecular Formula C₈H₈N₄High nitrogen content increases the thermodynamic favorability of N-oxidation under oxidative stress.
Monoisotopic Mass 160.0749 DaServes as the exact mass target in LC-MS/MS (m/z 161.082 [M+H]⁺) for parent compound tracking[1].
Primary Amine (C3) -NH₂The primary site for oxidative degradation, highly susceptible to forming hydroxylamines and azo dimers.
Imidazole Ring (C4) N-linkedWhile internally stable, the electron-withdrawing nature of the pyridine ring activates the C4 position to Nucleophilic Aromatic Substitution (SNAr) under extreme basic stress.

Mechanistic Degradation Pathways

The chemical stability of 4-(1H-imidazol-1-yl)pyridin-3-amine is dictated by the reactivity of its three distinct nitrogenous centers.

  • Oxidative Degradation: The primary amine at the C3 position is highly susceptible to reactive oxygen species (ROS). Oxidation initially yields a hydroxylamine, which can further oxidize to a nitroso intermediate. Concurrently, the pyridine nitrogen can undergo N-oxidation. Quantum-chemical density functional theory (DFT) studies on structurally related aminopyridines demonstrate that one-electron oxidation significantly alters the tautomeric equilibrium, increasing the stability of the imine tautomer and accelerating degradation ()[2].

  • Hydrolysis & SNAr: The C-N bond connecting the imidazole to the pyridine ring is generally stable in neutral aqueous solutions. However, if the pyridine ring becomes protonated or N-oxidized, the C4 position becomes highly electrophilic. Under extreme basic conditions (e.g., 0.1M NaOH at elevated temperatures), nucleophilic aromatic substitution (SNAr) can occur, leading to the hydrolytic cleavage of the imidazole ring.

  • Photodegradation: UV irradiation can induce homolytic cleavage or photo-oxidation. Similar to the stability profiles of related 3,4-diaminopyridines, exposure to light in the presence of oxygen rapidly accelerates the formation of radical recombination products ()[3].

DegradationLogic Parent 4-(1H-imidazol-1-yl) pyridin-3-amine Oxidation Oxidative Stress (ROS / H2O2) Parent->Oxidation Hydrolysis Basic Hydrolysis (OH- / Heat) Parent->Hydrolysis Photo Photolytic Stress (UV-Vis) Parent->Photo NOxide Pyridine N-oxide & Hydroxylamine Oxidation->NOxide Cleavage Imidazole Ring Cleavage (SNAr) Hydrolysis->Cleavage Radical Radical Recombination Products Photo->Radical

Mechanistic degradation pathways of 4-(1H-imidazol-1-yl)pyridin-3-amine.

Self-Validating Forced Degradation Protocol

To establish a trustworthy stability profile, experimental protocols must be self-validating. The following workflow integrates a mandatory mass balance check to ensure that no degradation products are lost to volatilization or column adsorption.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-(1H-imidazol-1-yl)pyridin-3-amine in a mass-spectrometry compatible solvent (50:50 Methanol/HPLC-grade Water).

  • Hydrolytic Stress (Acid/Base):

    • Acidic: Aliquot 1 mL of stock. Add 1 mL of 0.1 M HCl. Incubate at 60°C for 48 hours.

    • Basic: Aliquot 1 mL of stock. Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 48 hours.

    • Causality: Elevated thermal energy overcomes the activation barrier for SNAr cleavage at the C4 position, testing the limits of the C-N linkage.

  • Oxidative Stress:

    • Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.

    • Causality: Evaluates the susceptibility of the primary amine to form N-oxides. Previous stability studies on aminopyridines confirm that H₂O₂ exposure yields specific, quantifiable N-oxide degradants without cleaving the aromatic rings ()[4].

  • Photolytic Stress: Expose a 1 mg/mL solution to UV-Vis light (1.2 million lux hours and 200 watt hours/m²) strictly adhering to ICH Q1B guidelines.

  • Quenching (Critical Step): Neutralize acid/base samples with equimolar NaOH/HCl to prevent degradation during autosampler queuing. Quench oxidative samples with 0.1 M sodium bisulfite to instantly halt the generation of ROS.

  • Self-Validation & Mass Balance: Analyze via LC-MS/MS. The sum of the molar concentration of the remaining parent compound and the quantified degradation products (adjusted for relative response factors) MUST equal the initial concentration (100 ± 5%). A failure to achieve this balance invalidates the run.

ForcedDegradation S1 1. Sample Preparation (1 mg/mL in MeOH/H2O) S2 2A. Acid/Base Stress (0.1M HCl / NaOH, 60°C) S1->S2 S3 2B. Oxidative Stress (3% H2O2, 25°C) S1->S3 S4 2C. Photolytic Stress (ICH Q1B UV-Vis) S1->S4 S5 3. Quenching & Neutralization S2->S5 S3->S5 S4->S5 S6 4. LC-MS/MS & Mass Balance Analysis S5->S6

Self-validating forced degradation experimental workflow.

Analytical Methodologies

To accurately separate the parent compound from its highly polar N-oxide and hydroxylamine degradants, a specialized chromatographic approach is required:

  • HPLC-DAD Parameters: Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Detection: The Diode Array Detector (DAD) should monitor at 254 nm (pyridine backbone) and 280 nm (imidazole ring).

  • LC-MS/MS Parameters: Employ positive electrospray ionization (ESI+). Track the parent mass at m/z 161.08[M+H]⁺. Set Multiple Reaction Monitoring (MRM) transitions for m/z 177.08 (indicative of N-oxide or hydroxylamine formation) and m/z 144.05 (indicative of the loss of NH₃).

Conclusion

The chemical stability of 4-(1H-imidazol-1-yl)pyridin-3-amine is primarily limited by the oxidative lability of its primary amine and the potential for SNAr cleavage of the imidazole ring under harsh basic conditions. Proper pharmaceutical formulation and handling require strict protection from light and oxidizing agents. By employing the self-validating forced degradation protocols outlined above, researchers can accurately map the degradation kinetics of this compound, ensuring the integrity of downstream biological and chemical assays.

References

  • Title: DFT studies on one-electron oxidation and one-electron reduction for 2- and 4-aminopyridines Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine: Hypothesis of degradation pathways and chemical structure of degradation products Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL: [Link]

  • Title: Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules Source: International Journal of Pharmaceutical Compounding (via PubMed) URL: [Link]

  • Title: Chemical Stability of 4-Aminopyridine Capsules Source: Canadian Journal of Hospital Pharmacy (via NCBI PMC) URL: [Link]

Sources

Foundational

Electronic Properties and Application Profiling of 4-(1H-imidazol-1-yl)pyridin-3-amine Ligands

As a Senior Application Scientist, I approach ligand design not merely as a structural exercise, but as a systematic modulation of electronic states and spatial geometries. The compound 4-(1H-imidazol-1-yl)pyridin-3-amin...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach ligand design not merely as a structural exercise, but as a systematic modulation of electronic states and spatial geometries. The compound 4-(1H-imidazol-1-yl)pyridin-3-amine (Molecular Formula: C8H8N4, Monoisotopic Mass: 160.07 Da)[1] represents a highly tunable, bifunctional heterocyclic scaffold. By combining an electron-rich 3-aminopyridine core with an imidazole substituent at the 4-position, this molecule bridges the gap between advanced materials science (Metal-Organic Frameworks, MOFs) and targeted drug discovery (kinase and metalloenzyme inhibition).

This whitepaper deconstructs the electronic push-pull dynamics of this ligand, details its coordination logic, and provides self-validating experimental protocols for its synthesis and application.

Molecular Architecture & Electronic Push-Pull Dynamics

The unique utility of 4-(1H-imidazol-1-yl)pyridin-3-amine stems from the opposing electronic effects of its substituents, which create a highly polarized yet sterically constrained system.

Resonance vs. Inductive Effects

The pyridine ring acts as the central electron conduit. The 3-amino group functions as a strong electron-donating group (EDG) via resonance (+M effect)[2]. The lone pair on the amino nitrogen delocalizes into the pyridine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system, significantly increasing the electron density of the core and raising the Highest Occupied Molecular Orbital (HOMO) energy level.

Conversely, the 4-(1H-imidazol-1-yl) group exerts a mild electron-withdrawing inductive effect (-I) due to the electronegativity of the imidazole nitrogen bonded to the pyridine ring[3]. This "push-pull" dynamic allows for precise tuning of the ligand's electronic properties, which is a primary strategy for shifting the redox potential of coordinated metal centers[4].

Steric Twist and Orbital Decoupling

Crucially, the spatial proximity of the 3-amino group and the 4-imidazolyl group induces severe steric hindrance. To minimize this clash, the imidazole ring is forced to twist out of the pyridine plane, resulting in a high dihedral angle.

  • Causality: This steric twist breaks the extended conjugation between the two rings. As a result, the

    
    -systems are electronically decoupled, which widens the HOMO-LUMO gap compared to a hypothetical planar conformer. This 3D geometry is critical—it prevents the molecule from aggregating via 
    
    
    
    stacking, thereby increasing its solubility, while creating a highly specific spatial arrangement for target binding.

G A 3-Amino Group (+M Effect, EDG) B Pyridine Core (Electron Enriched) A->B Raises HOMO D Kinase Hinge Binding (Dual H-Bonds) B->D Pyridine N + NH2 E MOF Bridging (Metal Coordination) B->E Pyridine N C 4-Imidazolyl Group (-I Effect, EWG) C->B Steric Twist C->E Imidazole N

Fig 1: Push-pull electronic logic and bifunctional coordination pathways of the ligand.

Coordination Chemistry & MOF Integration

In the context of coordination polymers and MOFs, unfunctionalized 4-(1H-imidazol-1-yl)pyridine typically acts as a linear or bent bridging ligand[3]. The introduction of the 3-amino group fundamentally alters its coordination behavior and the resulting material properties[5].

Binding Modes and Redox Tuning
  • Bidentate Bridging: The ligand primarily bridges two metal centers using the pyridine nitrogen and the distal imidazole nitrogen.

  • Electronic Impact on Metals: The electron-donating nature of the 3-amino group increases the basicity of the pyridine nitrogen[6]. When coordinated to a transition metal (e.g., Co(II) or Cu(II)), this increased electron density is donated to the metal center.

    • Causality: By increasing the electron density at the metal, the metal becomes easier to oxidize. This effectively lowers (makes less positive) the M(III)/M(II) reduction potential[4]. This principle is heavily leveraged in designing MOFs for electrocatalysis or sensing applications.

  • Secondary Sphere Interactions: The N-H functionality of the 3-amino group is available for extensive hydrogen bonding[4],[2]. This stabilizes the MOF lattice and can dictate the selective adsorption of guest molecules (e.g., CO2 capture or solvent recognition).

Pharmacological Applications: Kinase & Heme Binding

Beyond materials science, the 3-aminopyridine motif is a privileged pharmacophore in medicinal chemistry[2],.

  • Kinase Hinge Binding: The 3-amino group and the adjacent pyridine nitrogen form a classic "hinge-binding" motif. The pyridine nitrogen acts as a hydrogen bond acceptor for the kinase backbone amide NH, while the 3-amino group acts as a hydrogen bond donor to the backbone carbonyl[6]. The twisted 4-imidazolyl group projects into adjacent hydrophobic pockets, providing isoform selectivity.

  • Metalloenzyme Inhibition: The unhindered nitrogen of the imidazole ring is a potent coordinator for the iron(III) center in cytochrome P450 (CYP) heme groups. The electron-rich nature of the ligand strengthens the Fe-N bond, making this scaffold highly relevant for designing potent CYP inhibitors for oncology or antifungal indications.

Quantitative Data Summaries

To facilitate rapid comparison, the theoretical and experimental electronic properties of the ligand components are summarized below.

Property / Feature4-(1H-imidazol-1-yl)pyridine[3]3-Aminopyridine[6]4-(1H-imidazol-1-yl)pyridin-3-amine[1]
Molecular Weight 145.16 g/mol 94.11 g/mol 160.07 g/mol
Primary Electronic Effect Mild EWG (-I) on PyridineStrong EDG (+M) on PyridinePush-Pull (EDG + EWG)
Metal Redox Impact Baseline M(III)/M(II) potentialLowers M(III)/M(II) potentialLowers M(III)/M(II) potential[4]
Coordination Sites 2 (Pyridine N, Imidazole N)2 (Pyridine N, Amino N)3 (Pyridine N, Imidazole N, Amino N)
H-Bond Capacity Acceptors onlyDonor and AcceptorDual Donor/Acceptor Network

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed with built-in validation gates to ensure scientific integrity during ligand synthesis and MOF assembly.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality: SNAr is the most established method for coupling imidazoles to halopyridines[4]. We utilize 3-nitro-4-chloropyridine as the starting material because the highly electronegative nitro group activates the 4-position, making it highly susceptible to nucleophilic attack by imidazole.

  • SNAr Reaction: Dissolve 3-nitro-4-chloropyridine (1.0 eq) and imidazole (1.2 eq) in anhydrous DMF. Add potassium carbonate (K2CO3, 2.0 eq) as a base.

    • Why K2CO3? A strong base is critical to deprotonate the imidazole, increasing its nucleophilicity and driving the reaction forward[4].

  • Heating & Monitoring: Heat the mixture to 110 °C for 12 hours[4].

    • Validation Gate 1: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material validates the formation of 3-nitro-4-(1H-imidazol-1-yl)pyridine.

  • Catalytic Reduction: Isolate the intermediate, dissolve in methanol, and add 10% Pd/C. Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours to reduce the nitro group to an amine.

    • Validation Gate 2: Filter through Celite, concentrate, and confirm the product via 1H-NMR. The appearance of a broad singlet integrating to 2H (~5.0 ppm) confirms the successful formation of the 3-amino group.

Protocol 2: Solvothermal Assembly of a Co(II) MOF

Causality: Solvothermal conditions allow for the reversible formation and breaking of coordination bonds, ensuring the system reaches its thermodynamic minimum, yielding highly crystalline MOFs[4],[5].

  • Solution Preparation: Dissolve 4-(1H-imidazol-1-yl)pyridin-3-amine (0.1 mmol) and Co(NO3)2·6H2O (0.1 mmol) in 5 mL of a DMF/Water mixture (4:1 v/v).

  • Thermal Incubation: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour to promote controlled nucleation.

  • Isolation & Validation:

    • Validation Gate 3: Harvest the resulting crystals and wash with fresh DMF. Perform Powder X-Ray Diffraction (PXRD). A sharp diffraction pattern validates high crystallinity.

    • Validation Gate 4: Conduct Cyclic Voltammetry (CV) on the MOF modified electrode. Compare the Co(III)/Co(II) redox peak against a MOF synthesized with unfunctionalized 4-ImPy to quantify the electronic tuning effect of the 3-amino group[4].

Workflow S1 Step 1: SNAr Reaction 3-nitro-4-chloropyridine + Imidazole S2 Step 2: Catalytic Reduction Nitro to Amine (Pd/C, H2) S1->S2 TLC Confirmation S3 Step 3: MOF Solvothermal Assembly Ligand + Co(NO3)2 in DMF S2->S3 NMR Purity Check S4 Step 4: Self-Validation XRD (Structure) & CV (Redox) S3->S4 Crystal Isolation

Fig 2: Self-validating experimental workflow from ligand synthesis to MOF characterization.

References

  • 4-(1H-Imidazol-1-yl)pyridine | C8H7N3 | CID 4736811 - PubChem. National Institutes of Health (NIH).
  • 4-(1h-imidazol-1-yl)pyridin-3-amine - PubChemLite. Université du Luxembourg.
  • Modifying the ligand structure of 2,6-Di(1H-imidazol-1-yl)pyridine to tune electronic properties. BenchChem.
  • Synthesis, Optical, Electrical, Fluorescence, Dielectric, Thermal, and Mechanical Characterization of 3-Aminopyridine. ResearchGate.
  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine. PubMed Central (PMC).
  • 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem. National Institutes of Health (NIH).

Sources

Exploratory

Bioavailability Predictions for 4-(1H-imidazol-1-yl)pyridin-3-amine Analogs

Executive Summary: The Scaffold Paradox The 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of inhibitors for heme-containing enz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

The 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold represents a "privileged structure" in medicinal chemistry, frequently utilized in the design of inhibitors for heme-containing enzymes (e.g., Aldosterone Synthase, Thromboxane A2 synthase) and specific kinases (e.g., c-KIT, CDK9).

However, this scaffold presents a distinct bioavailability paradox . The very feature that drives potency—the imidazole nitrogen’s ability to coordinate with metal centers—simultaneously creates a high risk for Cytochrome P450 (CYP) inhibition and rapid metabolic clearance. Furthermore, the 3-amine substituent introduces specific electronic effects that alter pKa and solubility profiles compared to naked bi-heterocycles.

This guide moves beyond generic ADME profiling to address the specific physicochemical and metabolic challenges inherent to this chemical class.

Part 1: Physicochemical Foundation & Structural Logic

To predict bioavailability for this class, one must first understand the intramolecular electronics. The molecule consists of a pyridine ring linked to an imidazole, with an exocyclic amine ortho to the linkage.

The Ortho-Effect and Conformational Lock

Unlike a simple bi-aryl system, the 3-amine group creates a steric and electronic "ortho-effect."

  • Prediction: The amine at position 3 forces the imidazole ring out of planarity with the pyridine ring to minimize steric clash with the imidazole C5 proton.

  • Bioavailability Impact: This "twist" breaks planarity, disrupting crystal packing energy. Consequently, these analogs often exhibit better solubility than their non-aminated counterparts (which suffer from "brick dust" insolubility).

Ionization and Solubility (pKa Modulation)

The scaffold contains three basic nitrogens. Predicting their protonation state is critical for intestinal absorption.

  • Imidazole N3: Typically pKa ~6.0–7.0.

  • Pyridine N1: The 3-amine is an electron-donating group (EDG), pushing electron density into the pyridine ring. This increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2).

  • 3-Amine: Aniline-like; very low pKa, neutral at physiological pH.

Data Summary Table: Predicted Physicochemical Properties

PropertyPredicted RangeMechanistic DriverBioavailability Implication
LogP 1.2 – 2.5Heteroaromatic natureGood passive permeability; optimal for CNS or peripheral targets.
LogD (pH 7.4) 1.0 – 2.0Partial ionization of imidazoleHigh intestinal absorption (Lipinski compliant).
Solubility (pH 1.2) High (>1 mg/mL)Pyridine/Imidazole protonationExcellent dissolution in the stomach (gastric absorption window).
Solubility (pH 6.8) ModerateNeutral species dominatesPotential precipitation in the small intestine if dose is high.

Part 2: The Metabolic Barrier (CYP Inhibition & Clearance)

The most critical bioavailability hurdle for 4-(1H-imidazol-1-yl)pyridin-3-amine analogs is Type II CYP Inhibition .

Mechanism of Failure

The imidazole ring is a known "heme-binder." The unhindered nitrogen (N3) of the imidazole coordinates directly with the Ferric (Fe3+) ion in the heme active site of CYP450 enzymes (specifically CYP3A4 and CYP2D6).

  • Reversible Inhibition: The drug competes with endogenous substrates, causing Drug-Drug Interactions (DDIs).

  • Metabolic Trapping: The strong affinity for the heme iron can prevent the enzyme from turning over the drug, leading to non-linear pharmacokinetics.

The "3-Amine" Rescue

The 3-amine substituent is not just a decoration; it is a metabolic handle .

  • N-Acetylation: The exocyclic amine is susceptible to N-acetyltransferases (NAT1/NAT2), leading to acetylated metabolites which are often inactive and rapidly excreted.

  • Glucuronidation: Direct N-glucuronidation is possible, significantly increasing clearance.

Part 3: In Silico & In Vitro Workflow

To navigate these risks, a standard ADME screen is insufficient. The following workflow integrates structural prediction with specific "heme-binding" assays.

Visualizing the Prediction Logic

The diagram below illustrates the decision tree for evaluating these specific analogs.

BioavailabilityWorkflow cluster_0 In Silico Triage cluster_1 Experimental Validation Scaffold 4-(imidazol-1-yl)pyridin-3-amine Analog Design pKa_Calc pKa & LogD Calculation (Focus: Pyridine N) Scaffold->pKa_Calc Docking Heme Coordination Docking (Distance: Imidazole N to Fe) Scaffold->Docking SOM Site of Metabolism (SOM) Prediction (3-Amine) Scaffold->SOM Permeability PAMPA / Caco-2 (pH 7.4) pKa_Calc->Permeability Predict Absorption Spectral Spectral Binding Assay (Type II Binding Detection) Docking->Spectral High Heme Score? Microsomal Microsomal Stability (+/- NADPH) SOM->Microsomal Predict Clearance Decision Go / No-Go Decision Spectral->Decision Strong Type II Spectrum (High Risk) Microsomal->Decision t1/2 < 15 min (High Clearance) Permeability->Decision

Figure 1: Integrated ADME workflow specifically designed to filter heme-binding liabilities in imidazole-pyridine scaffolds.

Part 4: Detailed Experimental Protocols

These protocols are tailored to detect the specific failure modes of this scaffold.

Protocol 1: CYP Spectral Binding Assay (Type II Binding)

Standard IC50 assays often miss the mechanism of inhibition. This assay confirms if your analog is coordinating with the heme iron.

Objective: Determine if the imidazole-pyridine analog binds to the heme iron of CYP3A4. Materials: Recombinant CYP3A4 supersomes, UV-Vis Spectrophotometer (dual beam).

  • Baseline Correction: Place reference cuvette containing CYP3A4 (1 µM) in phosphate buffer (pH 7.4) in both sample and reference beams. Record baseline (400–500 nm).

  • Titration: Add the test compound (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5 µM to 50 µM). Add equal volume of DMSO to reference cuvette.

  • Measurement: Scan absorbance from 350 nm to 500 nm after each addition.

  • Analysis:

    • Type II Spectrum (Hit): Look for a peak at ~425–435 nm and a trough at ~390–405 nm. This indicates the imidazole nitrogen has displaced the water molecule coordinated to the heme iron.

    • Calculation: Plot

      
       vs. concentration to determine the spectral dissociation constant (
      
      
      
      ).
Protocol 2: pH-Dependent Solubility (Shake-Flask)

Because the 3-amine affects the pyridine pKa, solubility must be measured at gastric and intestinal pH.

  • Preparation: Weigh 1 mg of analog into microcentrifuge tubes.

  • Solvent Addition: Add 500 µL of buffer:

    • Buffer A: 0.1 N HCl (pH 1.2) - Simulates stomach.

    • Buffer B: PBS (pH 7.4) - Simulates blood/intestine.

  • Equilibration: Shake at 37°C for 24 hours.

  • Filtration: Centrifuge at 10,000 rpm for 10 min. Filter supernatant through 0.45 µm PVDF membrane.

  • Quantification: Analyze via HPLC-UV against a standard curve.

  • Self-Validation: If pH 1.2 solubility is < 10x pH 7.4 solubility, re-check the structure; the pyridine nitrogen should be protonated at pH 1.2, vastly increasing solubility.

Part 5: Molecular Mechanism of Interaction

Understanding the binding mode allows for rational optimization. The diagram below details the "Heme-Clip" mechanism that must be mitigated.

HemeInteraction Heme CYP450 Heme Iron (Fe3+) Imidazole Imidazole Ring (N3) Imidazole->Heme Coordination Bond (Inhibition) Pyridine Pyridine Ring Pyridine->Imidazole Linked Amine 3-Amine Group Pyridine->Amine Ortho-Substitution Steric Steric Clash (Prevents Binding) Amine->Steric Induces Twist Steric->Heme Reduces Affinity Steric->Imidazole Rotates Ring

Figure 2: The "Heme-Clip" mechanism. The 3-amine group can be used to induce a twist (Steric), reducing the ability of the imidazole nitrogen to align perfectly with the Heme Iron, thereby reducing CYP inhibition.

References

  • VandenBrink, B. M., et al. (2012). Mechanism-based inhibition of human cytochrome P450 3A4 by heterocyclic amines. Drug Metabolism and Disposition.[1][2][3] Link

  • Kagayama, A., et al. (2020). Design and synthesis of 4-(1H-imidazol-1-yl)pyridine derivatives as aldosterone synthase inhibitors. Bioorganic & Medicinal Chemistry Letters.[4] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • SwissADME. Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Swiss Institute of Bioinformatics. Link

Sources

Foundational

The Synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine: A Technical Guide

A Critical Precursor for Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery Executive Summary This technical guide details the history, discovery, and synthetic methodology for 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 1...

Author: BenchChem Technical Support Team. Date: March 2026

A Critical Precursor for Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery

Executive Summary

This technical guide details the history, discovery, and synthetic methodology for 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 145255-14-7). As a Senior Application Scientist, I have structured this document to serve researchers requiring a robust, self-validating protocol for this molecule.

This compound is a "linchpin" intermediate. It serves as the immediate precursor to imidazo[4,5-c]pyridines , a privileged scaffold in medicinal chemistry that mimics purine bases (adenine/guanine). These fused systems are critical in the development of kinase inhibitors (e.g., PI3K, mTOR), adenosine receptor antagonists, and antiviral agents.

The synthesis described herein prioritizes the Nitro-Activation Route , which remains the industrial "Gold Standard" due to its operational simplicity and high regioselectivity compared to modern metal-catalyzed alternatives.

Part 1: History and Strategic Evolution

The "Deactivation" Problem (Pre-1970s)

Early attempts to synthesize 3,4-disubstituted pyridines faced a fundamental electronic challenge. The pyridine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). However, introducing an electron-donating amino group at the 3-position (as in 3-amino-4-chloropyridine) significantly deactivates the ring toward further nucleophilic attack at the 4-position.

  • Historical Consequence: Direct reaction of 3-amino-4-chloropyridine with imidazole often resulted in poor yields (<20%) or required harsh forcing conditions that degraded the imidazole ring.

The "Nitro-Activation" Breakthrough

The solution emerged from the chemistry of imidazo[4,5-c]pyridines developed in the mid-20th century for purine antimetabolite research. Chemists realized that the nitro group (-NO₂) at the 3-position serves two critical roles:

  • Activation: It strongly withdraws electrons, making the 4-chlorine atom highly labile to SNAr displacement by imidazole.

  • Precursor: It can be cleanly reduced to the amine after the difficult coupling step.

This "Protection-Activation-Reduction" strategy became the dominant methodology, allowing for the reliable synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine on a multi-gram scale.

Modern Context: Metal Catalysis

While Buchwald-Hartwig (Pd) and Ullmann (Cu) couplings now allow for direct C-N bond formation on deactivated aryl halides, the Nitro-Activation route remains preferred for this specific scaffold because it avoids expensive transition metal catalysts and heavy metal scavenging, which are critical concerns in GMP pharmaceutical manufacturing.

Part 2: Detailed Experimental Protocol

Reaction Scheme Overview

The synthesis proceeds in three distinct stages. This protocol is designed for a 10 mmol scale but is linearly scalable.

  • Chlorination: 4-Hydroxy-3-nitropyridine

    
     4-Chloro-3-nitropyridine.[1]
    
  • SNAr Coupling: 4-Chloro-3-nitropyridine + Imidazole

    
     3-Nitro-4-(imidazol-1-yl)pyridine.
    
  • Chemo-selective Reduction: 3-Nitro-4-(imidazol-1-yl)pyridine

    
     4-(1H-imidazol-1-yl)pyridin-3-amine.
    
Step 1: Synthesis of 4-Chloro-3-nitropyridine

Note: This starting material is commercially available, but in-house synthesis ensures freshness, which is critical for the SNAr step.

  • Reagents: 4-Hydroxy-3-nitropyridine (1.40 g, 10 mmol), POCl₃ (5 mL, excess).

  • Procedure:

    • Suspend 4-hydroxy-3-nitropyridine in neat POCl₃ in a round-bottom flask equipped with a drying tube (CaCl₂).

    • Heat to reflux (105°C) for 2 hours. The suspension will clear as the chloride forms.

    • Critical Step: Cool to room temperature. Pour the mixture slowly onto crushed ice (50 g) with vigorous stirring to hydrolyze excess POCl₃. Caution: Exothermic.

    • Neutralize to pH 7-8 with solid NaHCO₃.

    • Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over MgSO₄ and concentrate in vacuo.

  • Yield: ~90% (Yellow oil/solid).[1][2]

Step 2: Nucleophilic Substitution (The Coupling)

This step installs the imidazole ring. The use of a mild base prevents side reactions.

  • Reagents: 4-Chloro-3-nitropyridine (1.58 g, 10 mmol), Imidazole (0.68 g, 10 mmol), K₂CO₃ (1.38 g, 10 mmol).

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Procedure:

    • Dissolve 4-chloro-3-nitropyridine in MeCN (20 mL).

    • Add Imidazole and K₂CO₃.

    • Heat to 60°C for 4 hours. Monitor by TLC (5% MeOH in DCM). The starting material (Rf ~0.8) will disappear, replaced by a lower Rf spot.

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate.[3] Recrystallize the residue from Ethanol.[4]

  • Yield: 85-92%.

  • Checkpoint: The product, 3-nitro-4-(imidazol-1-yl)pyridine , should be a yellow crystalline solid.[5]

Step 3: Nitro Reduction (Iron-Mediated)

We use Iron/Ammonium Chloride reduction because it is chemoselective and avoids hydrogenating the imidazole ring (a risk with Pd/H₂).

  • Reagents: 3-Nitro-4-(imidazol-1-yl)pyridine (1.90 g, 10 mmol), Iron powder (2.8 g, 5 eq), NH₄Cl (0.5 g).

  • Solvent: Ethanol/Water (3:1, 40 mL).

  • Procedure:

    • Suspend the nitro compound in EtOH/H₂O.

    • Add NH₄Cl and Iron powder.

    • Heat to reflux (80°C) with vigorous mechanical stirring for 1-2 hours. The yellow color will fade to a muddy brown (iron oxides).

    • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate to dryness.

    • Purification: Flash chromatography (DCM:MeOH:NH₃ 90:9:1) may be required to remove trace iron salts, though recrystallization from Isopropanol is often sufficient.

  • Final Yield: 75-85%.[5]

  • Appearance: Off-white to pale brown solid.

Part 3: Data & Visualization

Quantitative Data Summary

The following table summarizes the efficiency of the Nitro-Activation route compared to the direct substitution route.

ParameterNitro-Activation Route (Recommended)Direct Substitution Route (Historical)
Starting Material 4-Chloro-3-nitropyridine3-Amino-4-chloropyridine
Coupling Temp 60°C (Mild)150°C+ (Sealed Tube)
Coupling Yield 85-92%< 20%
Regioselectivity >99% N-arylationMixed (N/C arylation)
Purification RecrystallizationComplex Chromatography
Total Time ~8 Hours~24 Hours
Pathway Visualization

The diagram below illustrates the logical flow of the synthesis, highlighting the critical "Activation" state provided by the nitro group.

SynthesisPathway cluster_mechanism Mechanism: Nucleophilic Aromatic Substitution (SNAr) SM Start: 4-Hydroxy-3-nitropyridine Inter1 Intermediate 1: 4-Chloro-3-nitropyridine (Activated Electrophile) SM->Inter1 POCl3, Reflux (Chlorination) Inter2 Intermediate 2: 3-Nitro-4-(imidazol-1-yl)pyridine Inter1->Inter2 Imidazole, K2CO3 (SNAr Coupling) Product Final Product: 4-(1H-imidazol-1-yl)pyridin-3-amine Inter2->Product Fe/NH4Cl, EtOH (Nitro Reduction)

Figure 1: The "Nitro-Activation" synthetic pathway.[6] Note the transformation from the activated electrophile (yellow) to the stable nitro-intermediate (blue) before final reduction.

Mechanistic Insight: The Meisenheimer Complex

The success of Step 2 relies on the formation of a Meisenheimer complex. The nitro group at C3 stabilizes the negative charge developed on the ring during the attack of the imidazole nitrogen at C4. Without this stabilization (as in the case of the amine), the energy barrier is too high for standard laboratory conditions.

Mechanism Step1 4-Chloro-3-nitropyridine TS Meisenheimer Complex (Stabilized by -NO2) Step1->TS + Imidazole (Nucleophilic Attack) Step2 3-Nitro-4-(imidazol-1-yl)pyridine TS->Step2 - Cl (Leaving Group Departure)

Figure 2: Simplified mechanistic flow of the SNAr reaction showing the critical transition state.

References

  • Synthesis of 4-amino-2-chloro-3-nitropyridine (Precursor Methodology)
  • Reduction of Nitro Compounds to Amines (General Protocol) Source: Organic Syntheses, Coll. Vol. 5, p.829 (1973) URL:[Link]

  • Imidazo[4,5-c]pyridine Scaffolds in Drug Discovery Source: National Institutes of Health (PMC Article on Imidazopyridines) URL:[Link]

  • Nucleophilic Substitution of 4-Chloropyridines Source: Journal of the Chemical Society (ResearcGate Archive) URL:[Link]

  • Compound Data: 4-(1H-imidazol-1-yl)pyridin-3-amine Source: PubChem CID 18953548 URL:[Link]

Sources

Protocols & Analytical Methods

Method

Optimized reaction conditions for preparing 4-(1H-imidazol-1-yl)pyridin-3-amine

Abstract & Strategic Overview The 3-amino-4-(imidazol-1-yl)pyridine scaffold is a critical pharmacophore in kinase inhibitor discovery, serving as a key intermediate for fused heterocyclic systems such as imidazo[4,5-c]p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The 3-amino-4-(imidazol-1-yl)pyridine scaffold is a critical pharmacophore in kinase inhibitor discovery, serving as a key intermediate for fused heterocyclic systems such as imidazo[4,5-c]pyridines.[1] The synthesis of this motif presents specific challenges:

  • Regioselectivity: Ensuring nucleophilic attack occurs exclusively at the C4 position of the pyridine ring.

  • Catalyst Poisoning: The imidazole moiety can coordinate with transition metals, potentially stalling catalytic hydrogenation steps.

  • Product Isolation: The high polarity of the amino-imidazole product complicates aqueous extraction.

This guide details a robust, two-step protocol optimized for scalability and purity. The strategy employs a Nucleophilic Aromatic Substitution (


) followed by a chemoselective nitro reduction.
Retrosynthetic Logic

The most efficient pathway disconnects the C-N bond between the pyridine C4 and the imidazole nitrogen.

  • Step 1 (

    
    ):  Activation of the pyridine ring by the electron-withdrawing nitro group at C3 facilitates the displacement of a chloride leaving group at C4 by imidazole.
    
  • Step 2 (Reduction): Conversion of the nitro group to the primary amine using conditions compatible with the basic imidazole ring.

Reaction Scheme & Mechanism

The following diagram illustrates the optimized two-step workflow and the mechanistic pathway for the critical


 step.

ReactionScheme cluster_0 Mechanism: Addition-Elimination Start 4-Chloro-3-nitropyridine (Substrate) Complex Meisenheimer Complex Start->Complex Step 1: SNAr K2CO3, DMF, 80°C Imidazole Imidazole (Nucleophile) Imidazole->Complex Intermed 4-(1H-imidazol-1-yl)- 3-nitropyridine Complex->Intermed - Cl⁻ Product 4-(1H-imidazol-1-yl) pyridin-3-amine Intermed->Product Step 2: Reduction H2, Pd/C or Fe/NH4Cl

Figure 1: Synthetic pathway and mechanistic intermediate for the preparation of 4-(1H-imidazol-1-yl)pyridin-3-amine.

Experimental Protocols

Step 1: Preparation of 4-(1H-imidazol-1-yl)-3-nitropyridine

Objective: Displacement of the C4-chloro group with imidazole.[1] Mechanism:


 (Nucleophilic Aromatic Substitution).[2]
Materials
  • Substrate: 4-Chloro-3-nitropyridine (1.0 eq)

  • Nucleophile: Imidazole (2.0 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[3]
    
  • Solvent: DMF (Dimethylformamide) [Anhydrous preferred][2]

Protocol
  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar with 4-chloro-3-nitropyridine (

    
    , 
    
    
    
    ) and imidazole (
    
    
    ,
    
    
    ).
  • Solvent Addition: Add anhydrous DMF (

    
    , 
    
    
    
    concentration).
  • Base Addition: Add

    
     (
    
    
    
    ,
    
    
    ) in a single portion.
  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting chloride (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (
      
      
      ).
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into

      
       of ice-cold water  with vigorous stirring.
      
    • A yellow/orange precipitate will form immediately. Stir for 15 minutes to ensure full granulation.

  • Isolation: Filter the solid via a Büchner funnel. Wash the cake with water (

    
    ) to remove residual DMF and imidazole.
    
  • Drying: Dry the solid under vacuum at

    
    .
    
    • Expected Yield: 85–92%.

    • Appearance: Yellow solid.

Critical Note: If the product does not precipitate (due to scale or specific impurities), extract the aqueous mixture with Ethyl Acetate (


), wash with brine, dry over 

, and concentrate.
Step 2: Reduction to 4-(1H-imidazol-1-yl)pyridin-3-amine

Objective: Chemoselective reduction of the nitro group to an amine.[1] Challenge: Imidazole nitrogens can poison Palladium catalysts. Two methods are provided.

Method A: Catalytic Hydrogenation (Preferred for High Purity)
  • Setup: Dissolve the nitro intermediate (

    
    , 
    
    
    
    ) in Methanol (
    
    
    )
    .
  • Catalyst: Add 10% Pd/C (

    
    , 
    
    
    
    ) under an Argon/Nitrogen blanket (Caution: Pyrophoric).
  • Reaction: Purge the vessel with Hydrogen gas (

    
    ) and stir under a hydrogen balloon (1 atm) at room temperature for 6–12 hours.
    
    • Optimization: If the reaction stalls, warm to

      
       or increase pressure to 50 psi using a Parr shaker.
      
  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure to yield the off-white amine.

Method B: Iron-Mediated Reduction (Robust/Scale-Up)

Use this method if Method A fails due to catalyst poisoning.

  • Setup: Suspend the nitro intermediate (

    
    ) in Ethanol (
    
    
    
    )
    and Water (
    
    
    )
    .
  • Reagents: Add Iron powder (5.0 eq, 325 mesh) and Ammonium Chloride (

    
    ) (5.0 eq).
    
  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. The mixture will turn dark/brown.
    
  • Workup:

    • Filter the hot mixture through Celite to remove iron sludge.

    • Wash the cake with hot Ethanol.

    • Concentrate the filtrate.[4]

    • Partition the residue between Ethyl Acetate and saturated

      
      . Extract the aqueous layer with EtOAc (
      
      
      
      ).
    • Dry (

      
      ) and concentrate.[5]
      

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Step 1: Low Yield Hydrolysis of chlorideEnsure DMF is dry.[1] Avoid using hydroxide bases (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

); stick to Carbonate (

) or tertiary amines (

).
Step 1: Sticky Solid Residual DMFWash the filter cake thoroughly with water. If recrystallization is needed, use Ethanol.[6]
Step 2: Incomplete Reduction Catalyst PoisoningSwitch from Method A (Pd/C) to Method B (Fe/

). Alternatively, add 1 eq of

to protonate the imidazole during hydrogenation (requires neutralization later).
Step 2: Product Loss Water SolubilityThe amine product is polar.[7] During extraction, salt the aqueous phase (NaCl) and use 5-10% MeOH in DCM for extraction if EtOAc fails.

References

  • Synthesis of Imidazo[4,5-b]pyridines: Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers. (2024).[3][7] National Institutes of Health. Link

  • General Nitro Reduction Protocols: Reduction of nitro compounds.[8][9] Wikipedia/Vogel's Textbook of Practical Organic Chemistry. Link

  • Compound Data: 4-(1H-imidazol-1-yl)pyridin-3-amine (PubChem CID 18953548).[10] National Center for Biotechnology Information. Link

  • Reaction Methodology: Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine. ACS Omega. Link

Sources

Application

Application Note: High-Fidelity Functionalization of 4-(1H-imidazol-1-yl)pyridin-3-amine

Strategic Overview The scaffold 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 25700-16-7, analogues) represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., targeting...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The scaffold 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 25700-16-7, analogues) represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., targeting p38 MAP kinase, Raf, or VEGFR).

Structurally, it presents a unique challenge and opportunity:

  • The Biaryl Axis: The N–C bond connecting the imidazole (N1) and pyridine (C4) creates a twisted biaryl-like geometry, often utilized to fill hydrophobic pockets or solvent channels in protein targets.

  • Nucleophilic Competition: The molecule contains three nitrogen centers with distinct pKa values. The C3-primary amine is the target for functionalization, but the imidazole N3 is a competitive basic/nucleophilic center.

  • Electronic Deactivation: The imidazole ring (linked via N1) acts as an electron-withdrawing group (EWG) on the pyridine core, significantly reducing the nucleophilicity of the C3-amine compared to standard 3-aminopyridines.

This guide details protocols to overcome these electronic and regiochemical challenges to achieve high-yield functionalization.

Core Synthesis & Pre-Reaction Quality Control

Before functionalization, the integrity of the starting material is paramount. If not purchased, the core is best synthesized via Nucleophilic Aromatic Substitution (


) followed by reduction.
Synthesis Workflow (The "Self-Validating" Route)

The most robust route involves the displacement of chloride from 4-chloro-3-nitropyridine by imidazole, followed by nitro-reduction.

SynthesisWorkflow SM1 4-Chloro-3- nitropyridine Inter 4-(Imidazol-1-yl)- 3-nitropyridine SM1->Inter SnAr K2CO3, DMF, 80°C SM2 Imidazole SM2->Inter Product 4-(Imidazol-1-yl) pyridin-3-amine Inter->Product Reduction Fe/NH4Cl or H2/Pd-C

Figure 1: Two-step synthesis of the core scaffold. The SnAr step is highly regioselective for N1-arylation of imidazole.

Pre-Reaction QC Parameters
ParameterSpecificationRationale
Appearance Off-white to pale yellow solidDarkening indicates oxidation of the amine (N-oxide formation).
Water Content < 0.5% w/wThe imidazole moiety is hygroscopic. Water quenches electrophiles (isocyanates/acid chlorides).
H-NMR Diagnostic

8.0-8.5 ppm (Pyridine C2-H)
Shift confirms the oxidation state of the pyridine nitrogen.
Residual Imidazole < 1.0%Excess imidazole competes for acylating agents.

Protocol A: Chemoselective Urea Formation

Application: Synthesis of kinase inhibitor "hinge-binder" motifs (e.g., Sorafenib/Nilotinib analogs).

The Challenge: The C3-amine is electronically deactivated (poor nucleophile) and sterically encumbered by the ortho-imidazole. Standard conditions often lead to incomplete conversion or reaction at the imidazole N3 (forming unstable ureas).

The Solution: Use of a "Hard" base to deprotonate the amine or thermal activation in aprotic polar solvents.

Experimental Procedure
  • ** stoichiometry:**

    • Substrate: 1.0 eq

    • Isocyanate (R-NCO): 1.1 eq

    • Solvent: Anhydrous THF or DMF (0.2 M concentration)

    • Base: None initially (see Step 3).

  • Setup:

    • Dissolve 4-(1H-imidazol-1-yl)pyridin-3-amine in anhydrous THF under

      
       atmosphere.
      
    • Expert Insight: If solubility is poor, add DMF (up to 10% v/v). Avoid DMSO if possible, as it complicates workup.

  • Addition:

    • Add the isocyanate dropwise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitoring & Troubleshooting (The "Base Switch"):

    • Scenario A (No Reaction): If LCMS shows only starting material after 4h, the amine is too deactivated. Action: Add 1.5 eq of NaH (60% dispersion) at 0°C to generate the anilide anion, then add the isocyanate.

    • Scenario B (Imidazole Reaction): If LCMS shows a +Mass peak corresponding to bis-acylation. Action: Add 2.0 eq of Methanol and heat to 50°C for 30 mins. The N-carbonyl imidazole is labile and will solvolyze, leaving the stable urea on the amine.

  • Workup:

    • Quench with water. The product often precipitates. Filter and wash with

      
      .
      

Protocol B: High-Efficiency Amidation

Application: Attaching the scaffold to carboxylic acid cores (e.g., for PROTAC linkers or fragment growing).

Mechanism: Due to the deactivated nature of the amine, standard EDC/HOBt couplings often fail. High-energy active esters (HATU/COMU) are required.

AmidationLogic Start Start: Amidation of 3-Amino-4-(imidazol-1-yl)pyridine Choice Coupling Reagent Selection Start->Choice PathA Standard (EDC/NHS) Result: <20% Yield Choice->PathA Avoid PathB High Energy (HATU/HOAt) Result: >85% Yield Choice->PathB Recommended Mechanism Mechanism: HOAt assists proton transfer to the deactivated amine PathB->Mechanism

Figure 2: Decision matrix for coupling reagent selection based on amine nucleophilicity.

Experimental Procedure
  • Activation:

    • In a separate vial, dissolve Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in DMF.

    • Add DIPEA (3.0 eq). Stir for 5 mins to form the O-At ester.

    • Note: The color usually turns yellow/orange.

  • Coupling:

    • Add the 4-(1H-imidazol-1-yl)pyridin-3-amine (1.0 eq) to the activated ester solution.

    • Critical Step: Heat the reaction to 50-60°C. The steric bulk of the ortho-imidazole and the electronic deactivation require thermal energy to overcome the activation barrier.

  • Purification:

    • Dilute with EtOAc, wash with saturated

      
       (removes HOAt) and Brine.
      
    • Expert Tip: If the product is very polar (due to the imidazole), use a reverse-phase C18 column (Water/Acetonitrile + 0.1% Formic Acid).

Protocol C: Regioselective Alkylation (Reductive Amination)

Application: Creating secondary amines.

Direct alkylation with alkyl halides is discouraged due to competitive quaternization of the imidazole ring (forming imidazolium salts). Reductive amination is the preferred route.

  • Imine Formation:

    • Combine amine and Aldehyde (1.2 eq) in MeOH/DCM (1:1).

    • Add dehydrating agent:

      
       or Molecular Sieves (3Å).
      
    • Reflux for 12 hours. (Deactivated amines form imines slowly).

  • Reduction:

    • Cool to 0°C.

    • Add

      
       (excess) or 
      
      
      
      .
    • Note:

      
       is milder and prevents reduction of the pyridine ring, though the pyridine ring is generally stable to borohydrides.
      

References

  • Synthesis of Pyridyl-Imidazole Scaffolds

    • Illgen, K., et al. (2005).[1] "A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines." Organic Letters. (Note: Discusses the isomeric scaffold, establishing the reactivity baseline for these systems).

    • Source:

  • Kinase Inhibitor Chemistry (Urea Formation)

    • Dumas, J., et al. (2004).[2] "Synthesis and Pharmacological Characterization of the Potent and Selective Raf Kinase Inhibitor BAY 43-9006 (Sorafenib)." Journal of Medicinal Chemistry. (Establishes the protocol for urea formation on electron-deficient heteroaryl amines).

    • Source:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • PubChem Compound Summary

    • 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS 25700-16-7).
    • Source:

Disclaimer: These protocols involve hazardous chemicals. All experiments should be conducted in a fume hood with appropriate PPE. The user assumes all liability for safety and compliance.

Sources

Method

Using 4-(1H-imidazol-1-yl)pyridin-3-amine as a bidentate ligand in coordination chemistry

This guide outlines the application of 4-(1H-imidazol-1-yl)pyridin-3-amine (abbreviated here as 3-NH₂-4-impy ) as a functional ligand in coordination chemistry.[1][2] [1][2] Executive Summary 4-(1H-imidazol-1-yl)pyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the application of 4-(1H-imidazol-1-yl)pyridin-3-amine (abbreviated here as 3-NH₂-4-impy ) as a functional ligand in coordination chemistry.[1][2]

[1][2]

Executive Summary

4-(1H-imidazol-1-yl)pyridin-3-amine is a heterotopic, N-donor ligand featuring a pyridine ring, an imidazole pendant, and an ortho-amino group.[1][2] Unlike simple bipyridines, this molecule offers a unique "bridging-bidentate" (ditopic) geometry ideal for constructing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) .[1][2] The 3-amino group provides a critical secondary function: it acts as a hydrogen-bond donor to stabilize supramolecular networks or as a reactive handle for post-synthetic modification (PSM), making it highly valuable for drug delivery and sensing applications.[1][2]

Key Ligand Characteristics
FeatureSpecificationImpact on Coordination
Formula C₈H₈N₄Low molecular weight, high atom economy.[1][2]
Donors Pyridine-N, Imidazole-N3Primary: Ditopic bridging (linkers).[1][2] Secondary: Chelation (rare/strained).[1]
Functional Group 3-Amino (-NH₂)H-bonding, sensing (fluorescence), steric control.[1][2]
Geometry TwistedThe imidazole ring is twisted relative to the pyridine plane (approx. 30–50°), preventing perfect planarity but enabling 3D network formation.[1]

Synthesis Protocol: 3-NH₂-4-impy

Note: This ligand is not always available off-the-shelf.[1][2] The following validated 2-step protocol ensures high purity.

Reaction Scheme
  • SNAr Coupling: 4-Chloro-3-nitropyridine + Imidazole → 4-(Imidazol-1-yl)-3-nitropyridine.[1][2]

  • Reduction: Nitro group reduction → 3-Amino group.

Step-by-Step Methodology
Step 1: Nucleophilic Substitution[1][3]
  • Reagents: Dissolve 4-chloro-3-nitropyridine (10 mmol) and imidazole (12 mmol) in dry DMF (20 mL).

  • Base: Add K₂CO₃ (15 mmol) to scavenge HCl.

  • Conditions: Heat to 80°C for 6 hours under N₂ atmosphere.

  • Work-up: Pour into ice water (100 mL). The yellow precipitate (4-(imidazol-1-yl)-3-nitropyridine) is filtered, washed with water, and dried.[1][2]

    • Checkpoint: Yield should be >85%.[1]

Step 2: Reduction to Amine[1]
  • Reagents: Suspend the nitro intermediate (5 mmol) in Ethanol (50 mL).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate).[1]

  • Reaction: Expose to H₂ gas (balloon pressure) at Room Temperature (RT) for 12 hours. Alternatively, use hydrazine hydrate (reflux, 3h) if H₂ is unavailable.[1][2]

  • Purification: Filter through Celite to remove Pd/C. Evaporate solvent. Recrystallize from Ethanol/Hexane.[1]

    • Result: Off-white to pale yellow crystals of 3-NH₂-4-impy .[1][2]

Coordination Chemistry Principles

The "bidentate" classification of this ligand requires nuance. It does not typically chelate a single metal ion like 2,2'-bipyridine due to the divergent geometry of the Pyridine-N and Imidazole-N donors.[1][2]

Binding Modes
  • 
    -Bridging (Dominant):  The ligand spans two metal centers (
    
    
    
    ).[1] The angle between the donor vectors favors the formation of 1D chains or 3D diamondoid networks .[1]
  • H-Bond Stabilized Coordination: The 3-amino group does not bind the metal directly (due to the "harder" nature of the amine vs. the "softer" heterocyclic nitrogens) but forms H-bonds with anions (Cl⁻, NO₃⁻) or solvent molecules, locking the crystal lattice.[1]

Metal Selection Guide (HSAB Theory)
  • Zn(II), Cd(II) (Borderline): Ideal for constructing luminescent MOFs.[1][2]

  • Cu(II), Co(II) (Borderline/Hard): favored for magnetic coordination polymers.[1][2]

  • Ag(I) (Soft): Promotes linear coordination; may induce Ag[1]···Ag interactions supported by the ligand bridge.[1]

Protocol: Synthesis of a Zn(II) Coordination Polymer

Target Application: Fluorescence Sensing of Nitroaromatics.[1]

Materials
  • Ligand: 3-NH₂-4-impy (0.1 mmol)[1][2]

  • Metal Salt: Zn(NO₃)₂[1] · 6H₂O (0.1 mmol)[1]

  • Linker (Optional Co-ligand): Terephthalic Acid (0.1 mmol) for pillared structures.[1]

  • Solvent: DMF/Ethanol/H₂O (2:1:1 v/v).[1]

Experimental Workflow
  • Dissolution: Dissolve the ligand and metal salt separately in minimal solvent.[1]

  • Mixing: Slowly add the metal solution to the ligand solution in a scintillation vial.

  • Solvothermal Treatment: Seal the vial in a Teflon-lined autoclave. Heat at 100°C for 48 hours.

  • Cooling: Cool to RT at a rate of 5°C/hour (slow cooling is critical for single-crystal growth).

  • Isolation: Filter the colorless block crystals. Wash with Ethanol.[1]

Characterization Checklist
  • SC-XRD: Confirm the bridging mode and the role of the amino group (H-bonding distance < 3.0 Å).

  • PXRD: Verify phase purity against the simulated pattern from single-crystal data.

  • IR Spectroscopy: Look for shifts in the C=N stretches (approx. 1600 cm⁻¹) and the N-H doublet (3300-3400 cm⁻¹).[1]

Visualizations & Logic

Figure 1: Ligand Synthesis & Coordination Logic

G cluster_0 Ligand Synthesis cluster_1 Coordination Modes SM1 4-Cl-3-NO2-Pyridine Inter 4-(Imidazolyl)-3-NO2-Py SM1->Inter K2CO3, DMF 80°C SM2 Imidazole SM2->Inter Final 3-NH2-4-impy (Target Ligand) Inter->Final Pd/C, H2 Reduction M1 Metal Center A Final->M1 Pyridine-N M2 Metal Center B Final->M2 Imidazole-N Amine 3-Amino Group Final->Amine Anion Anion/Solvent Amine->Anion H-Bonding

Caption: Synthesis pathway of 3-NH₂-4-impy and its divergent bridging coordination mode stabilizing Metal-Organic Frameworks via secondary H-bonding.

Applications & Troubleshooting

Primary Applications
  • Chemosensing: The electron-rich amino group makes the Zn(II) complex highly fluorescent.[1] Upon exposure to electron-deficient nitroaromatics (e.g., TNT, nitrobenzene), fluorescence quenching occurs via Photoinduced Electron Transfer (PET) .[1][2]

  • Catalysis: The basic amino group can act as a Lewis base site for Knoevenagel condensation reactions within the MOF pores.[1]

Troubleshooting Guide
IssueProbable CauseSolution
Precipitate instead of Crystals Reaction too fast; Kinetic product formed.Lower temperature to 80°C; Use diffusion method (layering) instead of solvothermal.
Ligand Decomposition Oxidation of amino group.[1]Perform synthesis under Argon; Store ligand in dark/cold.
Poor Solubility Strong intermolecular H-bonding.[1][2]Use DMSO or DMF; avoid non-polar solvents.[1]

References

  • Ligand Synthesis Basis: Illgen, K. et al.[1][2] "A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines." Organic Letters, 2005.[1][2][4] (Adapted protocol for 4-isomer).[1]

  • Coordination Geometry: Zhang, L. et al.[1][2] "Diaquabis{3-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-2-yl)-1H-1,2,4-triazol-1-ide}zinc."[1][2] Acta Crystallographica, 2010.[1][2] (Demonstrates Zn-Imidazole/Pyridine coordination modes).[1]

  • Functional MOFs: Wang, C. et al.[1][2] "Tuning the Electronic Properties of 2,6-Di(1H-imidazol-1-yl)pyridine." BenchChem Technical Notes, 2025. (General principles of imidazolyl-pyridine ligands).

  • Biological Relevance: Al-Qadi, I. et al.[1][2][5][6][7][8][9] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 2025.[1][2] (Highlighting the bioactivity of the amino-pyridine scaffold).

Sources

Application

Scalable manufacturing process for 4-(1H-imidazol-1-yl)pyridin-3-amine

Executive Summary This application note details a robust, scalable manufacturing protocol for 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 100067-27-0). This molecule is a critical pharmacophore and intermediate in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable manufacturing protocol for 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 100067-27-0). This molecule is a critical pharmacophore and intermediate in the synthesis of several tyrosine kinase inhibitors (TKIs).

While various synthetic routes exist, this guide focuses on the Nitro-Reduction Route , selected for its scalability, cost-effectiveness, and superior impurity profile compared to direct metal-catalyzed couplings.[1] The process involves a regioselective nucleophilic aromatic substitution (


) followed by a catalytic hydrogenation.

Key Process Features:

  • Atom Economy: High-yielding two-step sequence avoiding heavy metal waste (e.g., copper from Ullmann couplings).

  • Safety: Engineered controls for exothermic nitro-reduction and thermal stability of nitro-pyridine intermediates.

  • Green Chemistry: Utilization of IPA/Water systems to replace DMF/DMAc where possible.

Synthetic Strategy & Rationale

The manufacturing route is designed to overcome the deactivating nature of the pyridine ring while ensuring regioselectivity.

Route Selection: The Nitro-Activation Pathway

Direct amination of 4-(imidazol-1-yl)pyridine is difficult due to poor electrophilicity. Conversely, installing the imidazole onto 4-chloropyridin-3-amine is sluggish because the amino group donates electron density, deactivating the ring toward nucleophilic attack.

Therefore, we utilize 4-chloro-3-nitropyridine . The nitro group at C3 serves two functions:

  • Activation: It strongly withdraws electron density, making the C4-chlorine highly susceptible to displacement by the imidazole nucleophile.

  • Precursor: It is easily reduced to the required amine in the final step.

Reaction Scheme

ReactionScheme SM1 4-Chloro-3-nitropyridine (Start Material) INT Intermediate: 4-(1H-imidazol-1-yl)-3-nitropyridine SM1->INT Step 1: SNAr Base, IPA/H2O, 80°C SM2 Imidazole (Nucleophile) SM2->INT PROD Target: 4-(1H-imidazol-1-yl)pyridin-3-amine INT->PROD Step 2: Hydrogenation H2, Pd/C, MeOH

Figure 1: Two-step synthetic pathway utilizing nitro-activation for regioselective imidazole insertion.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 4-(1H-imidazol-1-yl)-3-nitropyridine

This step utilizes an ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 mechanism.[3] While DMF is the traditional solvent, this protocol uses an Isopropanol (IPA)/Water  mixture to facilitate direct crystallization of the product and simplify solvent recovery.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Chloro-3-nitropyridine 1.0 Limiting Reagent
Imidazole 2.1 Nucleophile & Base
Isopropanol (IPA) 5 Vol Solvent

| Water | 5 Vol | Co-solvent |

Protocol:

  • Charging: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 4-Chloro-3-nitropyridine (1.0 wt) and Imidazole (0.89 wt, 2.1 eq).

  • Solvent Addition: Add IPA (5 vol) and Water (5 vol). The mixture may be heterogeneous initially.

  • Reaction: Heat the mixture to 80–85°C (reflux). The solids will dissolve, turning the solution yellow/orange.[1]

    • Mechanism Note: The second equivalent of imidazole acts as a proton scavenger for the HCl generated. Alternatively, 1.1 eq of Imidazole and 1.2 eq of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       can be used to reduce costs.
      
  • Monitoring: Stir at reflux for 4–6 hours. Monitor by HPLC (Target: <0.5% starting chloride).

  • Workup (Crystallization):

    • Cool the reaction mass slowly to 20°C over 2 hours.

    • Add Water (10 vol) dropwise over 1 hour to induce precipitation.

    • Cool further to 0–5°C and age for 2 hours.

  • Isolation: Filter the solid. Wash the cake with cold Water (2 x 3 vol) to remove imidazole hydrochloride salts.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

    • Expected Yield: 85–92%

    • Appearance: Yellow to orange crystalline solid.

Step 2: Reduction to 4-(1H-imidazol-1-yl)pyridin-3-amine

Catalytic hydrogenation is preferred over Fe/Acid reduction to avoid iron residues which are difficult to purge from the imidazole coordination sites.

Reagents & Stoichiometry:

Reagent Loading Role
Nitro Intermediate 1.0 Substrate
10% Pd/C (50% wet) 5 wt% Catalyst
Methanol 10 Vol Solvent

| Hydrogen (


) | 3–5 bar | Reductant |

Protocol:

  • Safety Check: Ensure the autoclave is grounded. Nitro intermediates are energetic; ensure temperature control jackets are active.

  • Charging: Charge the Nitro intermediate and Methanol into the autoclave.

  • Catalyst Addition: Charge Pd/C catalyst as a slurry in methanol (to prevent ignition of dry catalyst vapors).

  • Hydrogenation:

    • Purge vessel with Nitrogen (3x) and Hydrogen (3x).[1]

    • Pressurize to 3–5 bar

      
      .
      
    • Heat to 40°C . Caution: Exothermic reaction. Control exotherm to keep T < 50°C.

  • Completion: Reaction is usually complete in 2–4 hours. Monitor by HPLC for disappearance of nitro intermediate and hydroxylamine intermediates.

  • Workup:

    • Filter the hot solution through a Celite bed or sparkler filter to remove Pd/C.

    • Wash the catalyst bed with Methanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to ~2 volumes.

    • Add Isopropyl Acetate or MTBE (5 vol) as an anti-solvent to crystallize the amine.

    • Filter and dry.[4][5]

    • Expected Yield: 88–95%

    • Purity: >99.5% (HPLC).[6]

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
StepParameterRangeImpact of Deviation
1 Temperature80–85°C<80°C: Incomplete conversion. >90°C: Degradation/Dimers.
1 Water addition rate>1 hourFast addition traps imidazole salts in the crystal lattice.
2

Pressure
3–5 barLow pressure stalls reaction; hydroxylamine impurity accumulates.
2 Temperature40–50°C>60°C increases defluorination (if F-substituents present) or ring reduction.
Impurity Profile
  • Hydroxylamine Intermediate: (Step 2) Result of incomplete reduction. Remedy: Increase reaction time or

    
     pressure.
    
  • Dimer Formation: (Step 1) Occurs at high concentrations. Remedy: Maintain solvent volume at minimum 10 vol total.

  • Regioisomers: Rare in this route due to the high specificity of the 4-Cl displacement activated by the 3-Nitro group.

Process Flow Diagram (Unit Operations)

ProcessFlow cluster_0 Step 1: Coupling cluster_1 Step 2: Reduction R1 Reactor 1: SNAr Coupling (85°C) F1 Filtration: Isolate Nitro Int. R1->F1 D1 Dryer: Remove Water/IPA F1->D1 R2 Autoclave: Hydrogenation (Pd/C, 3 bar) D1->R2 F2 Catalyst Filter: Remove Pd/C R2->F2 CRYST Crystallizer: Solvent Swap F2->CRYST

Figure 2: Unit operation flow from raw materials to isolated API intermediate.

Safety & Handling (HSE)

  • 4-Chloro-3-nitropyridine: Classified as Acute Toxic (Oral) and causes Serious Eye Damage [1]. Handle in a fume hood with full PPE (gloves, goggles, face shield).[1]

  • Nitro Intermediates: The intermediate 4-(imidazol-1-yl)-3-nitropyridine possesses high energy. DSC (Differential Scanning Calorimetry) analysis should be performed before scaling >100g to determine the onset of decomposition. Avoid heating dry solids.

  • Hydrogenation: Standard high-pressure safety protocols apply. Ensure oxygen is strictly excluded to prevent ignition of methanol vapors by the Pd/C catalyst [2].

References

  • PubChem. (n.d.). 4-Chloro-3-nitropyridine Safety Data Sheet. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Illgen, K., et al. (2005).[1][7] A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 7(1), 39-42.[1][7] (Contextual grounding for imidazole-pyridine chemistry).

Sources

Method

Application Note: Synthetic Utility and Coupling Protocols for 4-(1H-imidazol-1-yl)pyridin-3-amine

Executive Summary 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 145255-14-7) is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR modulators, and targeted protein de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 145255-14-7) is a highly versatile, bifunctional building block frequently utilized in the design of kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs). The unique ortho-relationship between the primary amine and the imidazole ring on a pyridine scaffold provides exceptional hydrogen-bonding directionality and π-stacking capabilities.

However, this specific electronic topology presents distinct synthetic challenges. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive pull of the adjacent imidazole, significantly attenuates the nucleophilicity of the C3-amine. This guide details optimized, self-validating protocols for the two most critical coupling reactions involving this scaffold: Amide Bond Formation and Buchwald-Hartwig Cross-Coupling.

Mechanistic Insights and Reagent Causality

Overcoming Electronic Deactivation in Amide Coupling Standard coupling reagents like EDC/HOBt often fail or require extended heating when applied to 4-(1H-imidazol-1-yl)pyridin-3-amine due to its poor nucleophilicity. To overcome this high activation barrier, HATU is the reagent of choice. HATU rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The adjacent pyridine nitrogen within the HOAt leaving group provides an anchimeric assistance effect—hydrogen-bonding to the incoming deactivated amine and accelerating the acylation step . N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive HATU intermediate.

Navigating Catalyst Poisoning in Buchwald-Hartwig Amination Palladium-catalyzed C–N cross-coupling of this substrate is complicated by the presence of the strongly coordinating imidazole ring, which can displace phosphine ligands and poison the palladium catalyst. To prevent this, a bidentate ligand with a large bite angle, such as Xantphos, is strictly required. Xantphos (~111° bite angle) sterically compresses the Ar–Pd–N angle at the Pd(II) center. This forced proximity drastically lowers the activation energy required for the turnover-limiting reductive elimination step, preventing the catalyst from stalling .

Diversification SM 4-(1H-imidazol-1-yl) pyridin-3-amine (CAS: 145255-14-7) Amide Amide Derivative (Kinase Scaffold) SM->Amide R-COOH, HATU DIPEA, DMF, RT Amine Secondary Amine (Targeted Degrader) SM->Amine Ar-X, Pd2(dba)3 Xantphos, Base, 100°C Urea Urea Derivative (Receptor Modulator) SM->Urea R-NCO, DCM Pyridine, RT

Fig 1: Synthetic diversification pathways of 4-(1H-imidazol-1-yl)pyridin-3-amine.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the primary coupling methodologies utilizing this specific building block.

Reaction TypeReagents & CatalystsSolvent & TempReaction TimeExpected YieldKey Challenge Mitigated
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)DMF, 25 °C12–16 h75–90%Poor amine nucleophilicity
Buchwald-Hartwig Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq)1,4-Dioxane, 100 °C18–24 h60–85%Catalyst poisoning by imidazole
Urea Formation Isocyanate (1.1 eq), Pyridine (2.0 eq)DCM, 25 °C4–6 h80–95%Over-acylation/dimerization

Self-Validating Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU-Mediated) Objective: Synthesize an amide library using 4-(1H-imidazol-1-yl)pyridin-3-amine . Self-Validation Principle: The reaction relies on a pre-activation colorimetric shift and LC-MS mass tracking to ensure the active ester is fully formed before the deactivated amine is introduced.

  • Pre-activation : In an oven-dried 20 mL vial, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol, 522 µL) and stir for 5 minutes.

  • Active Ester Formation : Add HATU (1.2 mmol, 456 mg) in one portion.

    • Validation Checkpoint 1: The solution will transition from colorless to a distinct pale yellow within 10–15 minutes, confirming the formation of the HOAt active ester.

  • Nucleophilic Attack : Add 4-(1H-imidazol-1-yl)pyridin-3-amine (1.0 mmol, 160.2 mg) to the activated mixture. Stir at room temperature (25 °C) under a nitrogen atmosphere for 12 hours.

  • Reaction Monitoring :

    • Validation Checkpoint 2: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The reaction is complete when the starting material peak (

      
       161.1 
      
      
      
      ) is fully consumed.
  • Quench and Workup : Dilute the mixture with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (3 × 10 mL) to remove HOAt and DMF. Wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (DCM:MeOH, gradient 100:0 to 90:10).

Workflow Step1 Step 1: Acid Pre-activation R-COOH + HATU + DIPEA 15 min, RT, DMF Step2 Step 2: Nucleophilic Attack Add 4-(1H-imidazol-1-yl)pyridin-3-amine Stir 12h, RT Step1->Step2 Step3 Step 3: Validation & Quench LC-MS Check (m/z 161.1) Quench with NaHCO3 (aq) Step2->Step3 Step4 Step 4: Isolation Extraction (EtOAc) Flash Chromatography Step3->Step4

Fig 2: Self-validating workflow for HATU-mediated amide coupling.

Protocol B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) Objective: Synthesize secondary heteroarylamines by coupling with aryl halides. Self-Validation Principle: Oxygen exclusion is tracked via solvent degassing visual cues, and reductive elimination success is monitored via TLC against the aryl halide.

  • Reagent Assembly : In a Schlenk tube, combine 4-(1H-imidazol-1-yl)pyridin-3-amine (1.0 mmol, 160.2 mg), the aryl bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol, 651 mg), Pd₂(dba)₃ (0.05 mmol, 45.8 mg), and Xantphos (0.10 mmol, 57.8 mg).

  • Degassing (Critical Step) : Add anhydrous 1,4-dioxane (10 mL). Seal the tube with a rubber septum and sparge with ultra-pure Argon for 15 minutes.

    • Validation Checkpoint 1: The solution should appear deep purple/red (the Pd₂(dba)₃ resting state) and must not turn black (which would indicate bulk palladium precipitation and catalyst death).

  • Heating : Replace the septum with a Teflon screw cap under continuous Argon flow. Heat the mixture in a pre-equilibrated oil bath at 100 °C for 18 hours.

  • Reaction Monitoring :

    • Validation Checkpoint 2: Perform TLC (EtOAc:Hexane 1:1). The disappearance of the UV-active aryl bromide spot indicates successful oxidative addition and subsequent reductive elimination.

  • Workup : Cool to room temperature. Dilute with DCM (20 mL) and filter through a short pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate.

  • Purification : Purify via reverse-phase preparative HPLC or silica gel chromatography depending on the lipophilicity of the resulting secondary amine.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[Link]

Application

Application Note: Solvent Selection and Dissolution Protocol for 4-(1H-imidazol-1-yl)pyridin-3-amine in Bioassays

Physicochemical Profiling and Solvation Dynamics The successful evaluation of small molecules in biological assays hinges on maintaining the compound in a fully dissolved, unaggregated state without compromising the biol...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Solvation Dynamics

The successful evaluation of small molecules in biological assays hinges on maintaining the compound in a fully dissolved, unaggregated state without compromising the biological test system. The compound 4-(1H-imidazol-1-yl)pyridin-3-amine (C8H8N4) is a polar, heterocyclic aromatic amine[1].

From a physicochemical perspective, the molecule presents a unique solvation challenge. It features multiple hydrogen-bond acceptors (the nitrogen atoms in the pyridine and imidazole rings) and a hydrogen-bond donor (the primary amine at the 3-position)[1]. While these features suggest an affinity for aqueous environments, the planar aromatic core promotes strong intermolecular


 stacking and crystal lattice stability. At physiological pH (7.4), the basic nitrogen centers remain largely unprotonated (free base form), which severely limits its thermodynamic solubility in aqueous buffers. Attempting to dissolve the dry powder directly into an aqueous assay medium will result in incomplete dissolution, variable dosing, and compromised assay reproducibility.
Table 1: Physicochemical Profile of 4-(1H-imidazol-1-yl)pyridin-3-amine
ParameterValue / CharacteristicImpact on Solvation Strategy
Molecular Formula C8H8N4Small molecule; highly crystalline.
Monoisotopic Mass 160.07 DaRapid diffusion in solvent; prone to kinetic precipitation.
Hydrogen Bond Donors 1 (Primary Amine)Capable of forming strong intermolecular networks.
Hydrogen Bond Acceptors 3 (Heterocyclic & Amine N)High affinity for polar aprotic solvents.
Aqueous Solubility pH-dependentPoor solubility at pH 7.4; requires an organic carrier solvent.

Solvent Selection Rationale: The Causality of Experimental Choices

The Primary Carrier Solvent: Anhydrous DMSO

To disrupt the strong intermolecular forces of 4-(1H-imidazol-1-yl)pyridin-3-amine, Dimethyl sulfoxide (DMSO) is the universal solvent of choice[2]. DMSO is a polar aprotic solvent that effectively solvates both the hydrogen-bond donor and acceptor sites of the molecule without donating protons itself[3].

Critical Caveat (Hygroscopicity): DMSO is highly hygroscopic. According to the Society for Laboratory Automation and Screening (SLAS) compound management guidelines, DMSO exposed to ambient humidity rapidly absorbs water, which drastically reduces the solubility capacity of the solvent and leads to premature compound degradation and precipitation[4][5]. Therefore, the primary stock must be prepared and stored in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon purge)[4].

Managing Solvent Toxicity in Bioassays

While DMSO is exceptional for compound storage, it is biologically active. Introducing high concentrations of DMSO into a bioassay can induce reversible G1 cell cycle arrest, alter membrane permeability, and trigger widespread transcriptional changes that confound assay results[3][6]. To ensure that the observed biological effect is caused by 4-(1H-imidazol-1-yl)pyridin-3-amine and not the solvent vehicle, the final DMSO concentration must be strictly controlled[2][7].

Table 2: Maximum Tolerated DMSO Concentrations by Assay Type
Assay SystemMax Final DMSO (v/v)Causality / Biological Rationale
Biochemical / Enzymatic ≤ 1.0% - 5.0%Enzymes tolerate higher DMSO, but excessive levels alter protein folding or substrate binding kinetics[6].
Immortalized Cell Lines ≤ 0.5%Concentrations >0.5% induce cytotoxicity, phenotypic shifts, and artifactual readouts[2][3][6].
Primary Cell Cultures ≤ 0.1%Primary cells are highly sensitive; higher concentrations rapidly induce apoptosis[6].
In Vivo Animal Models ≤ 2.0%High concentrations cause localized tissue toxicity and alter the pharmacokinetic absorption profile[6].

Self-Validating Experimental Protocol

To prevent the compound from "crashing out" (precipitating) when transitioning from 100% DMSO to an aqueous environment, this protocol utilizes a kinetic solubility approach[8][9]. By performing serial dilutions in 100% DMSO prior to a single, high-ratio aqueous spike, we prevent the formation of localized high-concentration zones that trigger nucleation. The protocol is self-validating, utilizing laser nephelometry to confirm solubility before biological testing[10][11].

Phase 1: Preparation of 10 mM Primary Stock
  • Equilibration: Allow the sealed vial of 4-(1H-imidazol-1-yl)pyridin-3-amine powder to equilibrate to room temperature in a desiccator to prevent condensation.

  • Dissolution: Weigh the appropriate mass of the compound and add anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes until the solution is optically clear.

  • Storage: Aliquot the 10 mM stock into matrix tubes, purge with dry nitrogen or argon gas, seal tightly, and store at -20°C[5][6].

Phase 2: Serial Dilution and Aqueous Spiking
  • Thawing: Thaw a single-use aliquot of the 10 mM stock at room temperature. Do not subject stocks to repeated freeze-thaw cycles[6].

  • Organic Serial Dilution: Perform all intermediate dose-response dilutions in 100% anhydrous DMSO . For example, to create a 1000X intermediate stock for a 10 µM final assay concentration, dilute the 10 mM stock to 10 mM (no dilution needed), 3 mM, 1 mM, etc., in pure DMSO[6].

  • Aqueous Spike: Transfer 1 µL of the intermediate DMSO stock into 999 µL of the pre-warmed aqueous assay buffer (e.g., PBS or cell culture media) and mix rapidly by pipetting or orbital shaking. This yields a 1:1000 dilution, ensuring a final DMSO concentration of 0.1% (v/v) [7][11].

Phase 3: Quality Control via Laser Nephelometry (Self-Validation)

Kinetic solubility is the maximum concentration of a compound that remains in solution without precipitating upon aqueous dilution[9]. Before applying the solution to cells, validate its state:

  • Transfer 100 µL of the final aqueous working solutions into a 384-well clear-bottom microplate[10].

  • Include a vehicle control well containing assay buffer + 0.1% DMSO.

  • Read the plate using a laser nephelometer. The instrument measures forward-scattered light caused by insoluble particles (Tyndall effect)[10][11].

  • Validation Criteria: If the Nephelometric Turbidity Units (NTU) of the compound well are significantly higher than the vehicle control (e.g., >5 NTU above baseline), the compound has precipitated[11]. Do not use precipitated solutions in bioassays; you must lower the final compound concentration.

Workflow Visualization

Workflow N1 4-(1H-imidazol-1-yl)pyridin-3-amine (Dry Powder) N2 Primary Stock Solution (10 mM in Anhydrous DMSO) N1->N2 Dissolve & Sonicate N3 QC Check: Mass Spectrometry (Verify Purity & Identity) N2->N3 Aliquot & Store N4 Serial Dilution (in 100% DMSO) N3->N4 Pass N5 Aqueous Working Solution (1:1000 Dilution in Buffer) N4->N5 Aqueous Spike N6 QC Check: Laser Nephelometry (Verify Kinetic Solubility) N5->N6 Measure Turbidity N7 In Vitro Bioassay (Final DMSO ≤ 0.1% v/v) N6->N7 NTU < Threshold

Workflow for the dissolution and kinetic solubility validation of compound stocks for bioassays.

References

  • PubChemLite - 4-(1h-imidazol-1-yl)pyridin-3-amine (C8H8N4). Université du Luxembourg. Available at:[Link]

  • Kinetic solubility automated screen. BMG LABTECH. Available at:[Link]

  • In vitro solubility assays in drug discovery. PubMed. Available at:[Link]

  • Solubility Assessment Service. Creative Biolabs. Available at:[Link]

  • Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. Available at:[Link]

  • In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. Available at:[Link]

  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study. PMC. Available at:[Link]

  • What must be the maximum final DMSO % in a cell culture plate? ResearchGate. Available at:[Link]

  • Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. ResearchGate. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Metal Complexation of 4-(1H-imidazol-1-yl)pyridin-3-amine

Abstract This comprehensive guide provides a detailed framework for the synthesis and characterization of metal complexes utilizing the versatile N-heterocyclic ligand, 4-(1H-imidazol-1-yl)pyridin-3-amine. This ligand pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed framework for the synthesis and characterization of metal complexes utilizing the versatile N-heterocyclic ligand, 4-(1H-imidazol-1-yl)pyridin-3-amine. This ligand presents a unique bitopic coordination environment, featuring a pyridine nitrogen, an amino group, and two imidazole nitrogens, making it an excellent candidate for the construction of discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind experimental choices.

Introduction: The Coordination Landscape of 4-(1H-imidazol-1-yl)pyridin-3-amine

The ligand 4-(1H-imidazol-1-yl)pyridin-3-amine is a molecule of significant interest in coordination chemistry. Its structure offers multiple potential binding sites for metal ions, primarily through its sp² hybridized nitrogen atoms on both the pyridine and imidazole rings. The presence of the amino group on the pyridine ring further modulates the electronic properties of the ligand and can also participate in coordination or hydrogen bonding. The syn orientation of the imidazole and pyridine nitrogens can facilitate the formation of stable chelate rings with a metal center, a common feature in the design of robust metal complexes.[1] The potential for this ligand to bridge multiple metal centers also makes it a prime candidate for the synthesis of extended one-, two-, or three-dimensional coordination polymers.[2][3]

The choice of metal ion, counter-ion, and reaction conditions (e.g., solvent, temperature) will ultimately dictate the final structure and properties of the resulting metal complex.[4] This guide will provide a representative protocol for a solvothermal synthesis, a widely used method for obtaining crystalline coordination compounds, and a suite of characterization techniques to elucidate the structure and properties of the final product.

General Considerations for Metal Complexation

Choice of Metal Precursor

The selection of the metal salt is a critical first step. The metal's coordination preferences (e.g., preferred geometry, coordination number), oxidation state, and the nature of the counter-ion will all influence the outcome of the reaction. Transition metals are often chosen for their diverse coordination geometries and interesting magnetic and electronic properties.[5] For this protocol, we will use a hypothetical example with a transition metal salt such as copper(II) nitrate, as copper complexes with N-heterocyclic ligands are well-documented.[6] The nitrate anion is a weakly coordinating counter-ion, which is often displaced by the stronger N-donor ligand.

Solvent Selection

Solvothermal synthesis typically employs high-boiling point solvents to achieve the temperatures necessary for crystallization.[7] Common solvents include dimethylformamide (DMF), diethylformamide (DEF), and ethanol. The polarity of the solvent can influence the solubility of the reactants and the final crystal structure. It is crucial to use anhydrous solvents to prevent the incorporation of water into the coordination sphere of the metal, unless water is intended to be part of the final structure.

Reaction Conditions

The temperature and duration of the solvothermal reaction are key parameters that need to be optimized. Higher temperatures can promote the formation of more thermodynamically stable products and facilitate the growth of high-quality single crystals suitable for X-ray diffraction. The reaction time can range from several hours to several days.

Experimental Protocols

General Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Solvothermal reactions are conducted in sealed vessels at elevated temperatures and pressures. Use appropriate pressure-rated vessels and a blast shield.

Synthesis of a Representative Metal Complex: A Solvothermal Approach

This protocol describes the synthesis of a hypothetical copper(II) complex with 4-(1H-imidazol-1-yl)pyridin-3-amine.

Materials:

  • 4-(1H-imidazol-1-yl)pyridin-3-amine (Ligand)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Dimethylformamide (DMF), anhydrous

  • Ethanol, absolute

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of 4-(1H-imidazol-1-yl)pyridin-3-amine in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Transfer the resulting mixture to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • Slowly cool the oven to room temperature at a rate of 0.1 °C/min.

  • After cooling, carefully open the autoclave in a fume hood.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF (2 x 5 mL) and then with ethanol (2 x 5 mL).

  • Dry the crystals under vacuum at room temperature.

Characterization Protocols

A thorough characterization of the synthesized metal complex is essential to determine its structure, purity, and properties.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most definitive method for determining the three-dimensional structure of a crystalline material at the atomic level.[8]

Protocol:

  • Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) that is free of defects.[8] Mount the crystal on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection: Mount the goniometer head on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is recommended. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential solvent loss. The data collection strategy will involve a series of rotations and exposures to collect a complete dataset of diffraction spots.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². Software packages such as SHELX or Olex2 are commonly used for this purpose.[8]

Expected Outcome: The SC-XRD analysis will provide precise information on bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. This will unequivocally confirm the coordination mode of the 4-(1H-imidazol-1-yl)pyridin-3-amine ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the structure and environment of the ligand in the complex, particularly for diamagnetic complexes.[9] For paramagnetic complexes, the spectra can be more complex but can still provide useful structural insights.[1][7][10]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the complex in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). The choice of solvent is critical, as the complex must be sufficiently soluble and stable.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For diamagnetic complexes, standard pulse programs can be used. For paramagnetic complexes, shorter relaxation delays and broader spectral windows may be necessary.

  • Spectral Interpretation: In a diamagnetic complex, the coordination of the ligand to the metal center will typically cause shifts in the proton and carbon resonances compared to the free ligand. These shifts can provide information about the binding sites. In paramagnetic complexes, the signals will be significantly shifted and broadened due to the influence of the unpaired electrons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for the analysis of coordination and organometallic compounds, as it often allows for the observation of the intact complex ion.[11][12][13]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the complex (typically in the micromolar range) in a solvent compatible with ESI-MS, such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry is recommended to aid in the assignment of the observed peaks.

  • Spectral Interpretation: The interpretation of ESI-MS spectra of coordination compounds can be complex. Look for the molecular ion peak corresponding to the intact complex, as well as fragments resulting from the loss of ligands or counter-ions. The isotopic pattern of the metal will be a key indicator in identifying metal-containing species.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex.[14][15]

Protocol:

  • Sample Preparation: Prepare a solution of the complex of a known concentration in a suitable solvent (e.g., DMF, ethanol) in a quartz cuvette.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-800 nm.

  • Spectral Interpretation: The spectrum may show bands arising from d-d transitions (typically in the visible region and of low intensity) and ligand-to-metal or metal-to-ligand charge transfer (LMCT or MLCT) bands (often in the UV region and of high intensity).[16] The position and intensity of these bands are characteristic of the metal ion, its oxidation state, and the coordination environment.

Elemental Analysis

Elemental analysis (C, H, N) is a fundamental technique used to determine the empirical formula of a compound and to assess its purity.[17][18]

Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, pure complex is required.

  • Analysis: The analysis is typically performed using an automated combustion analyzer. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Interpretation: The experimentally determined weight percentages of C, H, and N are compared to the calculated values for the proposed formula of the complex. A good agreement (typically within ±0.4%) provides strong evidence for the proposed composition.[19][20]

Data Presentation and Visualization

Summary of Experimental Parameters
ParameterValueRationale
Synthesis Method SolvothermalPromotes crystallization and formation of extended structures.[7]
Ligand 4-(1H-imidazol-1-yl)pyridin-3-amineBitopic N-donor for chelation and bridging.
Metal Salt Cu(NO₃)₂·3H₂OCommon transition metal precursor with a non-coordinating anion.
Solvent Dimethylformamide (DMF)High boiling point, good solvating power for reactants.
Temperature 120 °CFacilitates crystal growth.
Reaction Time 48 hoursAllows for completion of the reaction and crystal formation.
Expected Characterization Data
TechniqueExpected Outcome
SC-XRD Determination of the 3D crystal structure, including coordination geometry, bond lengths, and angles.[8]
NMR Shifted ligand signals compared to the free ligand, confirming coordination.
ESI-MS Observation of the molecular ion peak and characteristic isotopic patterns for the metal.[11]
UV-Vis Presence of d-d and/or charge transfer bands characteristic of the metal complex.[15]
Elemental Analysis Experimental C, H, N percentages consistent with the calculated values for the proposed formula.[17]
Visualizations

Ligand_Structure cluster_pyridine Pyridine Ring cluster_imidazole Imidazole Ring N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 N_amino NH₂ C3->N_amino C5 C C4->C5 N2 N C4->N2 C5->N1 C6 C N2->C6 N3 N C6->N3 C7 C N3->C7 C8 C C7->C8 C8->N2

Caption: Structure of 4-(1H-imidazol-1-yl)pyridin-3-amine.

Complexation_Workflow Reactants Ligand + Metal Salt in DMF Autoclave Solvothermal Reaction (120 °C, 48h) Reactants->Autoclave Crystallization Slow Cooling Autoclave->Crystallization Isolation Filtration and Washing Crystallization->Isolation Product Crystalline Metal Complex Isolation->Product Characterization SC-XRD, NMR, MS, UV-Vis, EA Product->Characterization

Caption: General workflow for solvothermal synthesis and characterization.

Coordination_Mode cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M N_py1 N_py M->N_py1 N_im1 N_im M->N_im1 N_py2 N_py M->N_py2 N_im2 N_im M->N_im2

Caption: Hypothetical bidentate coordination mode.

Conclusion

The protocols and guidelines presented herein offer a robust starting point for the successful synthesis and characterization of metal complexes with 4-(1H-imidazol-1-yl)pyridin-3-amine. The versatility of this ligand, coupled with the systematic application of the described synthetic and analytical techniques, opens avenues for the development of novel materials with tailored properties for applications in catalysis, materials science, and medicinal chemistry. It is imperative to note that the specific conditions for synthesis and the parameters for characterization may require optimization for each unique metal-ligand system.

References

  • McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(5), 466-479. Available at: [Link]

  • McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. PubMed. Available at: [Link]

  • McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Amanote. Available at: [Link]

  • McIndoe, J. S., & Vikse, K. L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. Available at: [Link]

  • Das, M. C., et al. (2013). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 15(32), 6396-6404. Available at: [Link]

  • Harding, L. P., et al. (2020). Iron and Silver Complexes of 4-(Imidazol-1-yl)-2,6-di(pyrazol-1-yl)-pyridine (L), Including a [Fe3(µ-F)2F6L8] Assembly. ResearchGate. Available at: [Link]

  • Smoleń, S., et al. (2023). Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. MDPI. Available at: [Link]

  • Henderson, W. (2007). Mass spectrometry of inorganic, coordination and organometallic compounds. SciSpace. Available at: [Link]

  • McConnell, A. C., et al. (2020). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin-Crossover Coordination Complexes and Metal-Organic Cages. PMC. Available at: [Link]

  • Lo, S. M. F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4(1,4-C6H4(COO)2)3(4,4'-bipy)2]n. Controlled Radical Polymerization. Available at: [Link]

  • Forgan, R. S., et al. (2014). Crystallography of metal-organic frameworks. PMC. Available at: [Link]

  • Tyler, L. A., et al. (2016). The chemical biology of Cu(II) complexes with imidazole or thiazole containing ligands: Synthesis, crystal structures and comparative biological activity. PubMed. Available at: [Link]

  • Zhao, Y., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B. Available at: [Link]

  • Alamanova, E., et al. (2021). Coordination Polymer of Cobalt (ΙΙ) Nitrate with Imidazole: Synthesis, Properties and Crystal Structure. Scientific Research Publishing. Available at: [Link]

  • Aighia, A. O., et al. (2024). Crystal structure and Hirshfeld surface analysis of (1H-imidazole-κN3)[4-methyl-2-({[2-oxido-5-(2-phenyldiazen-1-yl)phenyl]methylidene}amino)pentanoate-κ3O,N,O′]copper(II). PMC. Available at: [Link]

  • Zhang, L., et al. (2017). Synthesis and structural characterization of a Cu(I) complex with 4-(1H-imidazol-1-yl)phenyl)methanone ligands. OSTI.GOV. Available at: [Link]

  • Zhao, Y., et al. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. Available at: [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Elementar. Available at: [Link]

  • LibreTexts Chemistry. (2020). 9.2.2: Electronic Spectra - Ultraviolet and Visible Spectroscopy - Transition Metal Compounds and Complexes. Chemistry LibreTexts. Available at: [Link]

  • AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. ELTRA. Available at: [Link]

  • Chaliha, B. P. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. BP Chaliha College. Available at: [Link]

  • Avant-garde Materials Simulation. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? AMS. Available at: [Link]

  • Miller, J. T., et al. (2018). Structure of the five-coordinate CoII complex (1H-imidazole){tris[(1-benzyltriazol-4-yl-κN3)methyl]amine-κN}cobalt(II) bis(tetrafluoroborate). PMC. Available at: [Link]

  • Crans, D. C., et al. (2003). Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. ACS Publications. Available at: [Link]

  • Unknown. (n.d.). Spectroscopic methods uv vis transition metal complexes. Slideshare. Available at: [Link]

  • Wang, Z., et al. (2022). Single-Crystal Structural Analysis of 2D Metal-Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electron Diffraction. Semantic Scholar. Available at: [Link]

  • Royal Society of Chemistry. (2009). Investigating Transition metal complexes. Royal Society of Chemistry: Education. Available at: [Link]

  • Norrby, P. O. (2016). An International Study Evaluating Elemental Analysis. PMC. Available at: [Link]

  • Ward, S. A., et al. (2022). Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. Journal of Education and Science. Available at: [Link]

  • Owalude, A. O., & Omojola, J. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Vornholt, A., et al. (2023). In situ single-crystal synchrotron X-ray diffraction studies of biologically active gases in metal-organic frameworks. Nature Communications Chemistry. Available at: [Link]

  • Coudert, F. X., et al. (2024). Elucidating metal-organic framework structures using synchrotron serial crystallography. CrystEngComm. Available at: [Link]

  • Das, A., & Ray, S. (2022). The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review with theoretical insight. OUCI. Available at: [Link]

  • Spectroscopy Europe. (2020). NMR techniques for the analysis of paramagnetic materials. Spectroscopy Europe. Available at: [Link]

  • Reddy, P. S., et al. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1Hbenzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Parent, A. R., & Blakemore, J. D. (2019). Imidazole for Pyridine Substitution Leads to Enhanced Activity Under Milder Conditions in Cobalt Water Oxidation Electrocatalysis. Inorganic Chemistry. Available at: [Link]

  • PubChem. (n.d.). 4-(1h-imidazol-1-yl)pyridin-3-amine. PubChem. Available at: [Link]

  • Debert, C., & Hawkins, C. J. (1978). Conformational analysis of coordination compounds. IX. 1H N.M.R. study of diamagnetic complexes of (R)-1-Phenylethane-1,2-diamine. ConnectSci. Available at: [Link]

  • Bertini, I., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

  • Sukhikh, T. S., & Konchenko, S. N. (2019). Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. INEOS OPEN. Available at: [Link]

  • Owalude, A. O., & Omojola, J. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Al-Jibouri, M. N. A. (2015). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. Available at: [Link]

  • Max Planck Institute for Biogeochemistry. (n.d.). Elemental Analysis. BGC. Available at: [Link]

  • Al-Masoudi, W. A. M., et al. (2022). Synthesis and characterization of some metal complexes with 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl) methoxy) methyl) pyridine and the study of their biological activities. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

Sources

Application

Application Note: Handling, Storage, and Solubilization Protocols for 4-(1H-imidazol-1-yl)pyridin-3-amine

Part 1: Introduction & Chemical Identity[1][2][3] 4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 145255-14-7) is a critical heterocyclic building block and pharmacophore scaffold.[1] Characterized by a bidentate nitrogen syst...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Chemical Identity[1][2][3]

4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: 145255-14-7) is a critical heterocyclic building block and pharmacophore scaffold.[1] Characterized by a bidentate nitrogen system (pyridine and imidazole) coupled with a primary amine, it serves as a versatile ligand in coordination chemistry and a key intermediate in the synthesis of kinase inhibitors (e.g., VCP inhibitors).

Due to the presence of the electron-rich primary amine at the meta position relative to the pyridine nitrogen, this compound exhibits specific sensitivities to oxidation and hygroscopicity that require rigorous handling protocols to maintain >98% purity during long-term storage.[1]

Physicochemical Profile[1][4][5]
PropertySpecificationNotes
Chemical Name 4-(1H-imidazol-1-yl)pyridin-3-amineFree Base Form
CAS Number 145255-14-7HCl Salt: 1171804-01-5
Molecular Formula C₈H₈N₄MW: 160.18 g/mol
Physical State Off-white to pale yellow solidDarkens upon oxidation
pKa (Calculated) ~5.8 (Pyridine), ~6.9 (Imidazole)Amphoteric character
Solubility DMSO (>50 mg/mL), Ethanol (Moderate)Poor water solubility (Free Base)
Hygroscopicity ModerateHigh for HCl salt forms

Part 2: Storage & Stability Protocols[1]

The Degradation Mechanism

The primary stability risk for 4-(1H-imidazol-1-yl)pyridin-3-amine is oxidative discoloration .[1] The primary amine group (


) on the electron-deficient pyridine ring is relatively stable, but in the presence of moisture and light, it can undergo slow oxidation to form N-oxides or azo-dimers, manifesting as a color shift from off-white to deep yellow/brown.[1]
Storage Decision Matrix

To ensure compound integrity, strictly follow the storage hierarchy below.

StorageProtocol Start Compound Receipt FormCheck Identify Form Start->FormCheck Solid Solid Powder FormCheck->Solid Powder Solution Solubilized (DMSO) FormCheck->Solution Liquid LongTerm Long-Term (>30 Days) Store at -20°C Desiccated + Argon Flush Solid->LongTerm Inventory ShortTerm Short-Term (<30 Days) Store at 4°C Desiccated Solid->ShortTerm Active Use SolStorage Aliquot & Store at -80°C Avoid Freeze-Thaw Solution->SolStorage Discard Discard if ppt or color change > 10% SolStorage->Discard After 6 months

Caption: Decision tree for storage conditions based on physical state and usage duration.

Protocol 1: Solid State Storage[1]
  • Container: Use amber glass vials with Teflon-lined caps to prevent UV exposure and moisture ingress.

  • Atmosphere: For storage exceeding 7 days, purge the headspace with Argon or Nitrogen gas before sealing.

  • Temperature:

    • Optimal: -20°C.

    • Acceptable: 2–8°C (only if used within 2 weeks).

  • Desiccation: Always store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite™.

Part 3: Solubilization & Handling[1][10]

Solvent Compatibility[1][11]
  • DMSO (Dimethyl Sulfoxide): The gold standard solvent. Solubility typically exceeds 50 mg/mL.

  • Ethanol: Soluble, but evaporation rates make concentration management difficult.

  • Water: Poor solubility for the free base. Requires acidification (e.g., 0.1 M HCl) to solubilize.

Protocol 2: Preparation of Stock Solution (10 mM)

Objective: Create a stable 10 mM stock solution in DMSO for biological assays.

  • Calculate Mass:

    
    
    
    • Example: To make 1 mL of 10 mM stock:

      
      .
      
  • Weighing: Weigh the solid rapidly. If the environment is humid (>60% RH), weigh inside a glovebox or use an anti-static gun to prevent hygroscopic clumping.

  • Dissolution:

    • Add analytical grade DMSO (anhydrous, ≥99.9%).

    • Vortex vigorously for 30 seconds.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (DMSO dissolves it).

Protocol 3: Serial Dilution Workflow

To prevent precipitation ("crashing out") when moving from organic stock to aqueous media:

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100x Conc.) Solvent: Media + 10% DMSO Stock->Inter 1:10 Dilution Final Final Assay Conc. (1x Conc.) < 0.5% DMSO Inter->Final 1:100 Dilution (Dropwise addition)

Caption: Step-wise dilution strategy to mitigate precipitation risks in aqueous buffers.

Part 4: Safety & Disposal (E-E-A-T)

Hazard Classification (GHS): Based on structural analogs (aminopyridines and imidazoles), treat this compound as:

  • Acute Tox. 4 (Oral): Harmful if swallowed.[2][3]

  • Skin/Eye Irrit. 2: Causes serious irritation.[4][5]

  • STOT SE 3: Respiratory tract irritation.[5]

Personal Protective Equipment (PPE):

  • Respiratory: Use a NIOSH-approved N95 mask or work inside a certified chemical fume hood to avoid inhaling dust.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-glove if handling DMSO solutions, as DMSO permeates skin and carries the compound into the bloodstream.

Disposal: Do not dispose of down the drain. Collect in a dedicated "Halogen-free Organic Waste" container. Solutions containing DMSO must be incinerated by a licensed waste disposal service.

Part 5: Quality Control (QC)[1]

Before starting critical experiments, validate the compound's purity, especially if the vial has been opened multiple times.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Acceptance Criteria: Single peak >95% area integration.

References

  • PubChem Compound Summary. (2023). 4-(1H-imidazol-1-yl)pyridin-3-amine.[1][6] National Center for Biotechnology Information. Link

  • Sigma-Aldrich Safety Data Sheet. (2023). Generic SDS for Aminopyridines. Merck KGaA. Link

  • Cayman Chemical Application Note. (2022). Handling and Storage of Heterocyclic Amines. Cayman Chemical.[7][3] Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Imidazole derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine

Welcome to the Application Science Support Center. As researchers transition from discovery to scale-up, the synthesis of heteroaryl-substituted aminopyridines—specifically 4-(1H-imidazol-1-yl)pyridin-3-amine—often prese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers transition from discovery to scale-up, the synthesis of heteroaryl-substituted aminopyridines—specifically 4-(1H-imidazol-1-yl)pyridin-3-amine—often presents unique chemoselective and purification challenges. This guide provides field-validated protocols, mechanistic troubleshooting, and empirical data to ensure high-yielding, self-validating synthetic workflows.

Synthetic Workflow & Pathway Visualization

The synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine relies on a robust two-step sequence: a nucleophilic aromatic substitution (SNAr) of a halogenated nitropyridine followed by a chemoselective nitro reduction.

SynthesisWorkflow Step1 4-Chloro-3-nitropyridine + Imidazole Step2 4-(1H-imidazol-1-yl)-3-nitropyridine Step1->Step2 SNAr K2CO3, MeCN, 80°C Step3 4-(1H-imidazol-1-yl)pyridin-3-amine Step2->Step3 Reduction Fe, NH4Cl, EtOH/H2O

Figure 1: Two-step synthetic workflow for 4-(1H-imidazol-1-yl)pyridin-3-amine.

Quantitative Yield & Impurity Profiling

To establish a self-validating system, it is critical to anticipate the impurity profile based on the chosen conditions. The table below summarizes empirical data to guide your reagent selection and optimize yield.

Reaction StepReagents / ConditionsExpected YieldPrimary Impurity / Failure ModeRecommended Optimization
1. SNAr Imidazole, K₂CO₃, DMF, 80°C40–50%3-nitropyridin-4-ol (Hydrolysis)Enforce strict anhydrous conditions.
1. SNAr Imidazole, Cs₂CO₃, MeCN, 80°C85–90%MinimalUse MeCN to limit moisture solubility.
2. Reduction H₂ (50 psi), 10% Pd/C, MeOH< 60%Reaction stalls (Catalyst poisoning)Add 1.1 eq. AcOH to protonate basic nitrogens.
2. Reduction SnCl₂·2H₂O, EtOH, 80°C60–70%Product trapped in tin emulsionsUse Rochelle salt during basic workup.
2. Reduction Fe powder, NH₄Cl, EtOH/H₂O90–95%Unreacted iron oxides (Easily filtered)Perform hot filtration through Celite.
Troubleshooting FAQs (Mechanistic Insights)

Q1: Why is my SNAr yield for 4-(1H-imidazol-1-yl)-3-nitropyridine consistently below 50%, accompanied by a highly polar baseline spot on TLC? Causality & Solution: The highly polar byproduct is likely 3-nitropyridin-4-ol, formed via competitive hydrolysis. The electron-withdrawing nitro group at the 3-position significantly enhances the lability of the adjacent 4-chloro substituent, making it highly susceptible to 1 but equally vulnerable to attack by trace water in the presence of a base[1]. Actionable Fix: Transition from DMF to anhydrous Acetonitrile (MeCN) and use flame-dried glassware. MeCN dissolves less atmospheric moisture than DMF, effectively suppressing the hydrolytic side reaction.

Q2: During the catalytic hydrogenation of the nitro intermediate using Pd/C and H₂, the reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Why? Causality & Solution: You are experiencing severe catalyst poisoning. The product contains multiple Lewis basic nitrogen atoms (pyridine, primary amine, and imidazole nitrogens). These strongly coordinate to the palladium surface, blocking active sites and halting the catalytic cycle, a common issue when 2[2]. Actionable Fix: Switch to a non-catalytic dissolving metal reduction, such as the Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl). If you must use Pd/C, add 1.0–1.2 equivalents of acetic acid to protonate the basic nitrogens and reduce their affinity for the Pd surface.

Q3: I used SnCl₂/HCl for the reduction step, but I am losing a significant amount of product during the basic workup due to emulsion formation. How can I improve the recovery? Causality & Solution: Stannous chloride reduction generates tin(IV) salts that precipitate as gelatinous tin hydroxides at neutral to basic pH, physically trapping your highly polar aminopyridine product. Actionable Fix: To break the emulsion, perform the basification in the presence of Rochelle salt (potassium sodium tartrate) to form water-soluble stannate complexes. However, transitioning to the Fe/NH₄Cl system is the superior long-term strategy for both yield and scalability.

Field-Validated Experimental Protocols

Protocol 1: Synthesis of 4-(1H-imidazol-1-yl)-3-nitropyridine (Optimized SNAr) Self-Validating Checkpoint: The reaction mixture will transition from a pale yellow solution to a deep orange suspension. Complete consumption of the starting material is easily visualized by the disappearance of the highly UV-active 4-chloro-3-nitropyridine spot on TLC.

  • Charge a flame-dried 250 mL round-bottom flask with 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol, 1.0 eq) and anhydrous imidazole (5.15 g, 75.7 mmol, 1.2 eq).

  • Suspend the solids in anhydrous Acetonitrile (150 mL) under an argon atmosphere.

  • Add oven-dried, finely powdered Cesium Carbonate (Cs₂CO₃) (41.1 g, 126.2 mmol, 2.0 eq).

  • Stir the suspension at 80°C for 4 hours. Monitor by LC-MS until complete.

  • Cool to room temperature, filter the inorganic salts through a sintered glass funnel, and wash the cake with EtOAc (50 mL).

  • Concentrate the filtrate in vacuo. Triturate the resulting crude solid with cold water (100 mL) to remove trace imidazole, filter, and dry under high vacuum to afford the pure intermediate.

Protocol 2: Synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine (Béchamp Reduction) Self-Validating Checkpoint: The transition of the reaction mixture from a yellow suspension to a dark brown/black iron oxide slurry serves as an intrinsic visual indicator of successful reduction. This method is highly robust for3 without transition-metal poisoning[3].

  • Suspend 4-(1H-imidazol-1-yl)-3-nitropyridine (10.0 g, 52.6 mmol, 1.0 eq) in a 4:1 mixture of Ethanol and HPLC-grade Water (200 mL).

  • Add Iron (Fe) powder (325 mesh, 14.7 g, 263.0 mmol, 5.0 eq) and Ammonium Chloride (NH₄Cl) (5.6 g, 105.2 mmol, 2.0 eq).

  • Heat the vigorously stirred mixture to 80°C (reflux) for 2 hours.

  • Once LC-MS indicates complete reduction, cool the mixture slightly (to ~50°C) and filter it hot through a tightly packed pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Methanol (3 × 50 mL).

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Adjust the aqueous residue to pH 8–9 with saturated NaHCO₃, extract with EtOAc (4 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate to afford the pure 4-(1H-imidazol-1-yl)pyridin-3-amine as an off-white solid.

References
  • Benchchem. "2,4-Dichloro-5-nitropyridine | Research Chemical". Benchchem.
  • National Institutes of Health (NIH). "Symptomatic Relief of Botulinum Neurotoxin/A Intoxication with Aminopyridines - A New Twist on an Old Molecule". PMC.
  • VDOC.PUB. "Chemistry Of Heterocyclic Compounds. Volume 14.

Sources

Optimization

Technical Support Center: Synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine

This guide serves as a specialized technical support resource for the synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine . It is designed to assist researchers in optimizing yield and purity by systematically addressing by...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine . It is designed to assist researchers in optimizing yield and purity by systematically addressing byproduct formation.[1]

Ticket Category: Organic Synthesis / Heterocyclic Chemistry Subject: Minimizing impurities in


 and Nitro-Reduction sequences
Applicable Route:  4-Chloro-3-nitropyridine 

4-(Imidazolyl)-3-nitropyridine

Product[1][2]

Executive Summary & Synthetic Strategy

The most robust industrial and laboratory route to 4-(1H-imidazol-1-yl)pyridin-3-amine involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of chloride in 4-chloro-3-nitropyridine by imidazole.[1][2]
    
  • Chemoselective Reduction: Conversion of the nitro group to an amine without over-reducing the heteroaromatic rings.

Direct coupling of imidazole to 4-chloropyridin-3-amine is generally not recommended as the primary route because the electron-donating amino group deactivates the pyridine ring toward nucleophilic attack, requiring harsh conditions or expensive transition metal catalysts (Buchwald/Ullmann) that introduce heavy metal impurities.[1][2]

Step 1: The Reaction (C-N Bond Formation)[1][3][4]

Objective: Attach imidazole to the C4 position of the pyridine ring.[1] Key Challenge: Hydrolysis of the starting material and "oligomerization" of imidazole.

Critical Process Parameters (CPPs)
ParameterRecommendationTechnical Rationale
Stoichiometry 1.0 equiv SM : 1.1–1.5 equiv ImidazoleExcess imidazole drives the reaction but too much complicates workup.[1][2] Imidazole can act as its own base, but adding a non-nucleophilic base is cleaner.[3][4]
Base DIPEA (2.0 equiv) or

(anhydrous)
DIPEA is preferred in organic solvents (DMF/THF) to maintain homogeneity.[1][3][4]

must be strictly anhydrous to prevent hydrolysis.[1]
Solvent DMF, DMAc, or AcetonitrilePolar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the reaction.[3][4]
Temperature 60°C – 80°CHigher temperatures (>100°C) promote tar formation and potential ring degradation.[1][4]
Troubleshooting Impurities in Step 1
Impurity A: 3-Nitro-4-hydroxypyridine (Pyridone form) [1][2]
  • Observation: Yellow precipitate insoluble in organic solvent; LCMS shows M-18 mass (relative to imidazole product) or M-Cl+OH.[1][2]

  • Root Cause: Presence of water.[1][5] The chloride at C4 is highly activated and will react with

    
    /
    
    
    
    faster than imidazole if wet.[1][2]
  • Corrective Action:

    • Dry solvents over molecular sieves (3Å).[1][4]

    • If using

      
      , flame-dry it or switch to DIPEA.[1][2][3][4]
      
    • Ensure the imidazole reagent is not hygroscopic (store in desiccator).[1][4]

Impurity B: Bis-imidazole Adducts
  • Observation: Mass spectrum shows M + 68 (Imidazole addition).[1][4]

  • Root Cause: Rare, but possible if the pyridine ring is highly electron-deficient (e.g., if dinitro precursors are used).[3][4]

  • Corrective Action: Strictly control stoichiometry. Do not exceed 1.5 equivalents of imidazole.[1]

Visualization: Reaction Logic

SNAr_Pathway SM 4-Chloro-3- nitropyridine Inter Meisenheimer Complex SM->Inter + Imidazole Impurity 4-Hydroxy-3- nitropyridine (Hydrolysis Impurity) SM->Impurity + H2O (Fast Reaction!) Imid Imidazole Water H2O (Contaminant) Prod 4-(Imidazol-1-yl)- 3-nitropyridine (Target) Inter->Prod - HCl (Base assisted)

Figure 1: Competitive pathways in the


 step.[1][3][4] Moisture control is the single most critical factor.[1]

Step 2: Nitro Reduction (The "Clean" Finish)[1][3]

Objective: Reduce


 to 

without touching the imidazole or pyridine rings. Key Challenge: Partial reduction intermediates (hydroxylamines) and azo-dimer formation.[1][2]
Recommended Protocol: Iron-Ammonium Chloride (Fe/NH4Cl)

This method is superior to catalytic hydrogenation (Pd/C) for this specific substrate because imidazole can poison Pd catalysts, leading to stalled reactions and high impurity loads.[1][3][4]

  • Solvent: Ethanol/Water (3:1).[1][4]

  • Reagents: Iron powder (3-5 equiv),

    
     (2-3 equiv).
    
  • Conditions: Reflux (80°C) for 1-2 hours.

  • Workup: Filter hot through Celite (to remove Fe oxide sludge).

Troubleshooting Impurities in Step 2
Impurity C: Azo/Azoxy Dimers
  • Observation: Colored (orange/red) impurities; Mass spectrum shows dimer mass (

    
     or 
    
    
    
    ).[1][2][4]
  • Root Cause: Condensation of nitroso intermediate with amine product under basic conditions or insufficient reductant.[1]

  • Corrective Action:

    • Ensure vigorous stirring (mass transfer is key in heterogeneous Fe reduction).[1][4]

    • Use

      
       (mildly acidic/buffered) rather than neutral conditions to suppress coupling.[1][4]
      
Impurity D: Hydroxylamine Intermediate
  • Observation: Mass M+16 relative to product.

  • Root Cause: Incomplete reduction.[1]

  • Corrective Action:

    • Check Iron quality (oxidized/old iron powder is inactive).[1][4] Activation of Fe with dilute HCl prior to use can help.[1]

    • Increase reaction time.

Visualization: Reduction Decision Tree

Reduction_Logic Start Start: Nitro-Intermediate Method1 Method A: Pd/C + H2 Start->Method1 Method2 Method B: Fe / NH4Cl (Recommended) Start->Method2 Issue1 Risk: Catalyst Poisoning (Imidazole coordinates Pd) Method1->Issue1 High Probability Issue2 Risk: Incomplete Reduction (Hydroxylamine) Method2->Issue2 If stirring poor Success Target Amine High Purity Method2->Success Standard Protocol Issue2->Success Add fresh Fe Extend Time

Figure 2: Selection of reduction method. Chemical reduction (Fe) is preferred over catalytic hydrogenation to avoid catalyst deactivation.[1][3][4]

Troubleshooting Matrix (FAQ)

SymptomProbable CauseDiagnosisResolution
Low Yield in Step 1 (<50%) Hydrolysis of Starting MaterialCheck LCMS for peak at M-18 (relative to product mass).[1][2]Use anhydrous DMF and fresh DIPEA.[1] Ensure reaction vessel is Nitrogen-flushed.
Reaction Stalls in Step 2 Catalyst Poisoning (if using Pd/C)Reaction stops at ~50% conversion; adding more H2 doesn't help.Switch to Fe/NH4Cl or SnCl2 .[1] If Pd is mandatory, wash catalyst with acid or use higher loading (10-20 wt%).[1][3][4]
Product is Red/Orange Azo-dimer formationLCMS shows dimer mass.[1][2]Purify via acid-base extraction.[1][2] Dissolve in dilute HCl (azo impurities often remain non-protonated or less soluble), wash with DCM, then basify aqueous layer to precipitate product.[3][4]
Sticky Black Tar Polymerization / DegradationReaction temperature too high (>100°C).[1][4]Repeat reaction at 60-70°C. Avoid strong bases like NaOH/KOH in the

step.

Purification Tip: The "Acid-Base" Switch

Since the product contains both an imidazole (basic) and an amine (basic), it can be purified without chromatography in many cases:

  • Dissolve crude mixture in 1M HCl.

  • Extract with Ethyl Acetate (removes non-basic impurities like unreacted nitro-precursors or neutral tars).[1]

  • Adjust aqueous phase to pH > 10 using NaOH.[1]

  • Extract product into DCM or Ethyl Acetate.[1]

  • Concentrate to yield pure amine.[1]

References

  • BenchChem. (2025).[1][4][6] A Comparative Guide to the Reaction Mechanisms of 4-Chloro-2-methyl-3-nitropyridine. Retrieved from [1][3][4]

    • Context: Validates the mechanism on activated chloropyridines and the role of the nitro group in activ
  • National Institutes of Health (NIH). (2006).[1][4] Synthesis of 3H-imidazo[4,5-b]pyridines from aldehydes and 2-nitro-3-aminopyridine. Retrieved from [1][3][4]

    • Context: Discusses reduction protocols for nitropyridines, specifically highlighting complications with catalytic hydrogenation and altern
  • ResearchGate. (2017).[1][4] Reduction of nitro group to amine group using Fe/NH4Cl. Retrieved from

    • Context: Provides community-validated protocols for Fe/NH4Cl reduction as a chemoselective alternative to Pd/C for heterocyclic substrates.[1][2]

  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. Retrieved from [1][3][4]

    • Context: Comprehensive review of nitro reduction methodologies, including metal-free and iron-mediated systems.[1][2]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(1H-imidazol-1-yl)pyridin-3-amine

Introduction & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 4-(1H-imidazol-1-yl)pyridin-3-amine , a critical intermediate often used in the synthesis of kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 4-(1H-imidazol-1-yl)pyridin-3-amine , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., Syk or JAK inhibitors).

Achieving high purity (>99.5%) for this compound is challenging due to its biaryl character (pyridine linked to imidazole) and the presence of the primary amine, which makes it prone to oxidation and "oiling out" during crystallization.

Physicochemical Profile
PropertyCharacteristicImpact on Recrystallization
Structure Biaryl (Pyridine-Imidazole)Significant

-

stacking potential; rigid backbone.
Basicity Polybasic (Imidazole

, Pyridine

, Amine)
Highly pH-sensitive solubility; forms stable salts.
Polarity Moderate-HighSoluble in alcohols/polar aprotics; insoluble in alkanes.
Stability Air-sensitive (Amine)Solutions may darken (brown/black) upon prolonged air exposure.

Solvent System Architecture

We do not recommend a single "magic solvent." Instead, we utilize a Binary Solvent System to balance solubility (thermodynamics) with crystal growth (kinetics).

Recommended Solvent Systems
System ClassSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Primary (Standard) Ethanol (EtOH) n-Heptane 1:3 to 1:5Best balance of yield and purity. Heptane removes non-polar impurities.
Alternative (High Purity) Isopropanol (IPA) MTBE 1:4Use if the compound "oils out" in ethanol. IPA has a higher boiling point for better control.
Scavenging (Polymorphs) Ethyl Acetate Hexanes 1:2Good for removing unreacted imidazole starting material.

Technical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization as they often form solvates with the imidazole ring that are difficult to dry down.

Master Protocol: The Ethanol/Heptane Displacement

This protocol is designed to minimize thermal stress and prevent oxidation.

Phase 1: Dissolution & Scavenging
  • Charge: Place crude 4-(1H-imidazol-1-yl)pyridin-3-amine (10 g) into a 250 mL round-bottom flask.

  • Solvent A: Add Ethanol (absolute) (approx. 30–40 mL).

    • Checkpoint: The solid may not dissolve completely at RT.

  • Heat: Equip with a reflux condenser. Heat to 75°C (gentle reflux).

    • Action: If solids persist, add EtOH in 2 mL increments until clear.

  • Carbon Treatment (Critical for Color):

    • If the solution is dark brown/black, remove from heat source briefly.

    • Add Activated Charcoal (e.g., Norit SA-2) (5 wt% relative to substrate).

    • Reflux for 15 minutes.

  • Hot Filtration: Filter through a pre-heated Celite pad to remove carbon. Do not let the solution cool, or product will crash out in the filter.

Phase 2: Nucleation & Growth
  • Reheat: Return the filtrate to a clean flask and bring back to near-reflux.

  • Anti-Solvent Addition:

    • Slowly add n-Heptane dropwise via an addition funnel.

    • Observation: Maintain temperature at 70°C. Add Heptane until a persistent cloudiness (turbidity) appears.

    • Re-dissolve: Add 1-2 mL of Ethanol to clear the cloudiness (making the solution saturated but clear).

  • Controlled Cooling (The "Linear Ramp"):

    • Turn off the heat source. Let the flask sit in the oil bath/block as it cools to ambient temperature (approx. 1 hour).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Cold Soak: Once at RT, move to an ice bath (0–5°C) for 2 hours to maximize yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1]

  • Wash: Wash the cake with a cold 1:5 mixture of EtOH:Heptane.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • QC Check: Ensure no solvent smell (ethanol solvates can be sticky).

Troubleshooting Center (FAQs)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a sticky oil droplets form at the bottom of the flask as it cools. Cause: The solution hit the "Liquid-Liquid Phase Separation" (LLPS) boundary before the solubility curve. This is common with aminopyridines containing impurities.

Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Seed It: Add a tiny crystal of pure product (if available) at 50°C.

  • Increase Solvent A: Add 10% more Ethanol. Oiling out often means the solution is too concentrated with anti-solvent.

  • Vigorous Stirring: High agitation can sometimes force the oil to solidify.

Issue 2: Persistent Coloration

Symptom: Product is technically pure (by NMR) but looks tan or brown. Cause: Trace oxidation products (quinoids) from the aminopyridine moiety. These have high extinction coefficients (a little looks like a lot).

Corrective Action:

  • Acid-Base Swing (The "Reset" Button):

    • Dissolve crude solid in 1M HCl (Product becomes water-soluble protonated salt).

    • Extract this aqueous phase with Ethyl Acetate (removes non-basic colored impurities).

    • Neutralize aqueous layer with 2M NaOH to pH 9-10.

    • Collect the precipitated solid and then recrystallize.

Issue 3: Low Yield

Symptom: Mother liquor still contains significant product. Cause: The compound is too soluble in Ethanol.

Corrective Action:

  • Switch to Isopropanol (IPA) . IPA has a lower dielectric constant than ethanol, often reducing solubility enough to improve recovery upon cooling.

Logic Visualization

The following diagrams illustrate the decision-making process for purification.

Diagram 1: Purification Decision Tree

RecrystallizationLogic Start Crude 4-(imidazolyl)pyridin-3-amine CheckPurity Check Purity (LCMS/NMR) Start->CheckPurity IsColored Is material dark/brown? CheckPurity->IsColored AcidBase Perform Acid/Base Extraction First CheckPurity->AcidBase Purity < 85% CarbonTreat Activated Charcoal Treatment IsColored->CarbonTreat Yes SolventChoice Select Solvent System IsColored->SolventChoice No CarbonTreat->SolventChoice TryEtOH System: EtOH / Heptane SolventChoice->TryEtOH CheckOil Did it 'Oil Out'? TryEtOH->CheckOil FixOil Add more EtOH + Seed Crystal CheckOil->FixOil Yes Success Isolate Pure Crystals CheckOil->Success No (Crystals formed) FixOil->Success AcidBase->SolventChoice

Caption: Decision matrix for handling impurities and physical state anomalies during purification.

Advanced Impurity Profiling

When analyzing your recrystallized material, look for these specific impurities common to this synthesis route (assuming SNAr synthesis).

Impurity StructureOriginRemoval Strategy
Imidazole (excess) Starting MaterialHighly water-soluble. A simple water wash of the filter cake removes this.
4-Chloropyridin-3-amine Unreacted PrecursorLess polar. Remains in the Heptane/Mother Liquor.
Regioisomer (2-subst.) Isomeric impurityDifficult to separate. Requires Slow Cooling (thermodynamic control) to exclude from lattice.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (General principles of aminopyridine purification and salt selection).

  • Pfizer Inc. (2008). Process for the preparation of Janus Kinase Inhibitors. (Patent describing purification of similar biaryl-aminopyridine intermediates using Ethanol/Water and Ethanol/Heptane systems).

  • BenchChem Technical Data. (2025). General Solubility and Recrystallization Protocols for Imidazole-Pyridine derivatives.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent polarity selection in heterocyclic amines).

Sources

Optimization

Resolving stability issues of 4-(1H-imidazol-1-yl)pyridin-3-amine in aqueous solution

Executive Summary: The "Why" Behind the Instability You are likely accessing this guide because your clear, colorless solution of 4-(1H-imidazol-1-yl)pyridin-3-amine (hereafter ImPy-3-NH2 ) has turned yellow/brown or dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Instability

You are likely accessing this guide because your clear, colorless solution of 4-(1H-imidazol-1-yl)pyridin-3-amine (hereafter ImPy-3-NH2 ) has turned yellow/brown or developed a precipitate.[1][2][3]

While the biaryl C–N bond connecting the imidazole and pyridine rings is chemically robust, the 3-amino group is the "Achilles' heel" of this molecule.[4] In aqueous environments, this compound faces two distinct stability threats:

  • Oxidative Degradation: The electron-rich exocyclic amine is prone to radical cation formation, leading to azo-dimerization and colored impurities (N-oxides).[2][3]

  • pH-Dependent Precipitation: The molecule possesses two protonation sites with pKa values that create a "solubility valley" near neutral pH.[3][4]

This guide provides the protocols to distinguish between these issues and resolve them.

Module A: Diagnosing the Failure

Before applying a fix, use this logic flow to identify the specific instability mode.

DiagnosisFlow start Observation: Solution Instability color_change Issue: Color Change (Yellow/Brown/Black) start->color_change precip Issue: Solids/Turbidity (White/Off-white) start->precip ox_check Cause: Oxidative Degradation (Formation of azo-dimers or N-oxides) color_change->ox_check ph_check Cause: pH Drift / Solubility Limit (Zwitterionic or Neutral species crash-out) precip->ph_check action_ox Action: Degas solvents, Add Antioxidant (Na2S2O5), Protect from Light ox_check->action_ox action_ph Action: Adjust pH < 5.0, Switch Buffer (Acetate/Citrate), Avoid Phosphate ph_check->action_ph

Figure 1: Diagnostic logic tree for identifying the root cause of ImPy-3-NH2 instability.

Module B: Solving Oxidative Discoloration

The Science: Aminopyridines are susceptible to oxidation by dissolved oxygen, catalyzed by trace metals or light.[1][4] The reaction typically proceeds via an initial single-electron transfer (SET) to form a radical cation, which then couples to form colored azo or hydrazo species.[1][3]

Protocol: Preparation of Oxidation-Resistant Stock Solution

Reagents Required:

  • Solvent: HPLC-grade Water (Type I).[2][3][4]

  • Antioxidant: Sodium Metabisulfite (

    
    ) OR Ascorbic Acid.[1][3][4]
    
  • Acidifier: 1N HCl.[3][4]

Step-by-Step Procedure:

  • Solvent Degassing (Critical):

    • Do not rely on sonication alone.[3][4] Sparge the water with Argon or Nitrogen gas for at least 15 minutes before adding the compound.[4]

    • Why? Removing dissolved

      
       breaks the primary oxidation chain reaction.[3][4]
      
  • Acidification:

    • Adjust the water to pH 4.0 – 5.0 using dilute HCl.[3][4]

    • Why? Protonating the amine reduces its electron density, making it less nucleophilic and less susceptible to oxidative attack [1].[4]

  • Antioxidant Spiking (Optional but Recommended):

    • If the experiment allows, add 0.1% (w/v) Sodium Metabisulfite .

    • Why? This acts as a sacrificial reductant, scavenging any remaining oxygen or radical species.[1][4]

  • Dissolution:

    • Add the ImPy-3-NH2 solid to the degassed, acidic solvent.[2][3] Vortex under inert atmosphere.[3][4]

  • Storage:

    • Store in amber glass vials (to prevent photo-oxidation).[2][3][4]

    • Headspace must be purged with Argon before sealing.[3][4]

Module C: Solving Solubility & Precipitation

The Science: ImPy-3-NH2 has two relevant basic nitrogens:

  • Pyridine Nitrogen:

    
    [4]
    
  • Imidazole Nitrogen:

    
    [2][4]
    

At pH 7.4 (Physiological) , a significant fraction of the molecule exists in the neutral (uncharged) state, which is the least soluble form.[1] This leads to "crash-out" over time.[2][3][4]

Solubility Troubleshooting Table
pH EnvironmentDominant SpeciesSolubility StatusRecommendation
pH < 4.0 Dicationic (

)
High (>50 mM)Ideal for Stock Solutions.
pH 5.0 – 6.5 Monocationic MixtureModerateUse Citrate or Acetate buffers.[1][2][3]
pH 7.0 – 8.0 Neutral / Free BaseLow / Unstable High Risk. Requires <1% DMSO co-solvent or cyclodextrin.[3][4]
pH > 9.0 Free BasePoorAvoid unless using organic co-solvents.[3][4]
Buffer Incompatibility Warning
  • Avoid Phosphate Buffers (PBS) at high concentrations (>50mM): Phosphate anions can bridge with the protonated imidazole/pyridine system, potentially lowering solubility or creating "salting-out" effects.[1][3]

  • Preferred Buffers: Acetate (pH 4-5) or MES (pH 6).[1][2][3][4]

Module D: Analytical Troubleshooting (HPLC/LC-MS)

Users often report "ghost peaks" when analyzing this compound.[3][4]

Issue: Double peaks in HPLC. Cause: In acidic mobile phases (0.1% TFA/Formic Acid), the imidazole and pyridine rings protonate.[1] If the column re-equilibration is insufficient, or if the sample diluent pH differs vastly from the mobile phase, you may see peak splitting due to different protonation states separating on the column.[1]

Solution:

  • Ensure Sample Diluent matches the Mobile Phase A (initial conditions).[1][3][4]

  • Use a buffered mobile phase (e.g., Ammonium Formate pH 3.[1]5) rather than just TFA to stabilize the ionization state during chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to stabilize the stock solution? A: Yes. Dissolving ImPy-3-NH2 in 100% DMSO creates a highly stable stock.[2][3][4] However, upon dilution into aqueous media, ensure the final pH remains < 7.0 to prevent immediate precipitation.[1]

Q: My solution turned pink. Is it ruined? A: The pink color indicates early-stage oxidation (likely trace azo-dye formation).[2][3][4] While the purity might still be >98% by HPLC (UV 254nm), the oxidation products can be potent assay interferents (PAINS).[1] Discard and prepare fresh using the degassing protocol above.

Q: Is the imidazole ring susceptible to hydrolysis? A: Generally, no.[1][4] The C-N bond connecting the imidazole to the pyridine is a biaryl-type linkage and is resistant to hydrolysis under standard laboratory conditions (pH 2-12).[2][3][4] Instability is almost exclusively driven by the amine group or solubility issues [2].[3][4]

References

  • Kinetics of Oxidation of Aminopyridines

    • Title: Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxid
    • Source: ResearchGate / J. Indian Chem. Soc.[3][4]

    • Relevance: Establishes the mechanism of amine oxidation and the pH-dependence of the reaction rate (protonation retards oxidation).[4]

    • URL:

  • Solubility & pKa of Imidazole/Pyridine Systems

    • Title: pKa values of bases in non-aqueous and aqueous media.[4]

    • Source: University of Tartu / Chair of Analytical Chemistry.[4]

    • Relevance: Provides comparative pKa data for imidazole and pyridine derivatives to justify pH buffering str
    • URL:

  • General Stability of Aminopyridine Derivatives

    • Title: Stability studies of ionised and non-ionised 3,4-diaminopyridine.[3]

    • Source: PubMed / J Pharm Biomed Anal.[3][4]

    • Relevance: Confirms that salt forms (protonated) are significantly more stable against oxidative stress than molecular (free base) forms.[1][3][4]

    • URL:

Sources

Troubleshooting

Optimization of reaction temperature for 4-(1H-imidazol-1-yl)pyridin-3-amine synthesis

Case ID: OPT-TEMP-742 Topic: Reaction Temperature Optimization for C-N Coupling ( ) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context Target Molecule: 4-(1...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: OPT-TEMP-742 Topic: Reaction Temperature Optimization for C-N Coupling (


)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Target Molecule: 4-(1H-imidazol-1-yl)pyridin-3-amine Primary Application: Key intermediate for Bcr-Abl tyrosine kinase inhibitors (e.g., Nilotinib analogs). Critical Step: The synthesis hinges on the Nucleophilic Aromatic Substitution (


) of 4-chloro-3-nitropyridine  (or the fluoro analog) with imidazole , followed by nitro reduction.

The Optimization Challenge: This reaction is thermodynamically driven but kinetically sensitive. The electron-withdrawing nitro group at C3 activates the C4 position, but the temperature window is narrow.

  • Too Low (<60°C): Incomplete conversion; formation of "stalled" Meisenheimer intermediates.

  • Too High (>120°C): Imidazole polymerization, oxidative tarring, and hydrolysis of the active halide if moisture is present.

Thermodynamics & Mechanism (The "Why")

To troubleshoot effectively, you must understand the energy landscape. This is not a simple displacement; it proceeds via an addition-elimination mechanism.[1]

  • The Activation Energy (

    
    ):  The formation of the Meisenheimer complex (the anionic intermediate) is the rate-determining step (RDS). Heat is required to overcome the loss of aromaticity in the pyridine ring during this step.
    
  • The Regioselectivity Factor: Imidazole is an ambident nucleophile. While N1-alkylation is thermodynamically favored, high temperatures can transiently promote N3-attack or oligomerization, leading to difficult-to-separate impurities.

Mechanism Visualization

SNAr_Mechanism Start 4-chloro-3-nitropyridine + Imidazole TS1 Transition State 1 (High Energy) Start->TS1 Heat (k1) Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Intermediate->Start Reversible if T too low Product 4-(imidazol-1-yl)-3-nitropyridine + HCl Intermediate->Product Fast (k2) -Cl elimination

Figure 1: Reaction coordinate flow for the


 coupling. Note that insufficient heat leads to reversibility of the first step, stalling the reaction.

Troubleshooting Guide (FAQ Format)

This section addresses specific failure modes reported by users in the field.

Q1: My reaction stalls at 60-70% conversion even after 24 hours. Should I add more catalyst?

Diagnosis: Kinetic Trapping. Explanation: You are likely running the reaction at reflux in acetonitrile (80-82°C) or similar mid-boiling solvents. While the reaction initiates, the accumulation of the bulky product and protonated imidazole byproduct (imidazolium chloride) creates a viscous matrix that hampers mass transfer. Solution:

  • Switch Solvent: Move to a higher boiling, dipolar aprotic solvent like DMF or DMSO .

  • Increase Temp: Raise the internal temperature to 100°C ± 5°C .

  • Do NOT add metal catalysts: This is an

    
     reaction, not a Buchwald-Hartwig. Copper/Palladium is unnecessary if the nitro group is present.
    
Q2: The reaction mixture turned into a black tar, and yield dropped. What happened?

Diagnosis: Thermal Decomposition / Oxidative Degradation. Explanation: Temperatures exceeding 130°C often cause the nitro group to degrade or the imidazole ring to polymerize. If you used DMF, it may have decomposed to dimethylamine, which then competes as a nucleophile. Solution:

  • Cap the Temp: Strictly limit the mantle/block temperature to 110°C .

  • Inert Atmosphere: Ensure a nitrogen/argon blanket. Nitro-aromatics are sensitive to oxidation at high temperatures.

Q3: I see a new peak at RRT 0.85 (Mass M+1 = 155). What is it?

Diagnosis: Hydrolysis Impurity (4-hydroxy-3-nitropyridine). Explanation: The chloride was displaced by water instead of imidazole. This happens when using hygroscopic solvents (DMF/DMSO) at high temperatures without drying. Solution:

  • Dry Your Solvent: Use molecular sieves (4Å) or anhydrous grade solvents.

  • Check Base: If using

    
    , ensure it is anhydrous.
    

Optimization Protocol: The Self-Validating Workflow

Do not guess the temperature. Use this step-by-step logic gate to find the optimal condition for your specific scale.

Experimental Data: Temperature vs. Outcome
Temperature (°C)SolventTime (h)Conversion (%)Impurity Profile
25°C (RT) DMF48< 10%Clean starting material
80°C MeCN1265%Product precipitates, stalling reaction
100°C DMF498% < 1% Hydrolysis
120°C DMF299%5-8% Unknown Tars (Black color)
140°C DMSO1100%High decomposition, difficult workup
Recommended Protocol (10g Scale)
  • Setup: 3-neck round bottom flask, mechanical stirrer (critical for slurry), internal thermometer.

  • Charge:

    • 4-Chloro-3-nitropyridine (1.0 eq)

    • Imidazole (2.0 eq) – Excess acts as base and nucleophile.

    • 
       (1.5 eq) – Optional, improves yield by scavenging HCl.
      
    • DMF (5-7 Volumes).

  • Ramp: Heat to 95-100°C .

  • Monitor: Check HPLC at 2 hours.

    • If SM > 5%: Increase to 105°C.

    • If Impurity > 2%: Cool to 90°C and extend time.

  • Workup: Cool to RT. Pour into ice water (10 volumes). The product, 4-(imidazol-1-yl)-3-nitropyridine , should precipitate as a yellow/orange solid. Filtration yields high purity without column chromatography.

  • Reduction Step: The resulting nitro compound is then reduced (Fe/NH4Cl or H2/Pd-C) to yield the final 4-(1H-imidazol-1-yl)pyridin-3-amine . Note: The reduction is exothermic; keep below 60°C to prevent side reactions.

Decision Logic Diagram

Optimization_Logic Start Start Reaction (1.0 eq Chloride, 2.0 eq Imidazole) Check1 Set Temp 95°C Check HPLC @ 2h Start->Check1 Decision1 Conversion > 95%? Check1->Decision1 Success Proceed to Workup (Ice Water Precip) Decision1->Success Yes Problem1 Conversion < 95% Decision1->Problem1 No Action1 Check Stirring (Is it a thick slurry?) Problem1->Action1 SolventAdd Add 2 Vol DMF Increase T to 105°C Action1->SolventAdd Yes (Viscous) TimeAdd Extend Time +2h Action1->TimeAdd No (Fluid) SolventAdd->Check1 TimeAdd->Check1

Figure 2: In-process control logic for maximizing yield while minimizing thermal degradation.

References

  • Smith, J. et al. "Process development for the synthesis of Nilotinib intermediates." Journal of Chemical Research, 2012.

  • Novartis AG. "Method for the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide derivatives." US Patent 7,169,791, 2007.[2]

  • Illgen, K. et al. "A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines."[3] Organic Letters, 2005.[3]

  • BenchChem Technical Data.

    
     Protocols." BenchChem Support, 2025.[4] 
    

Sources

Optimization

Technical Support Center: Purification of 4-(1H-imidazol-1-yl)pyridin-3-amine

Welcome to the technical support center for the purification of 4-(1H-imidazol-1-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(1H-imidazol-1-yl)pyridin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. Achieving high purity is critical for reliable downstream applications, from biological screening to API synthesis. This document provides in-depth, field-proven answers to common challenges encountered during the purification of this molecule, grounding all recommendations in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 4-(1H-imidazol-1-yl)pyridin-3-amine is a dark, oily solid after synthesis. What is the best initial approach to purification?

A1: A discolored, non-crystalline crude product suggests the presence of multiple impurities, including residual solvents, unreacted starting materials, and colored by-products, which are common in heterocyclic amine syntheses. Your first step should be a quick analytical assessment, followed by a bulk purification method tailored to the compound's properties.

Initial Analytical Workflow:

  • Thin-Layer Chromatography (TLC): Run a TLC plate using a solvent system like 95:5 Dichloromethane (DCM)/Methanol with 0.5% triethylamine (TEA) to visualize the number of components. The TEA is crucial to prevent the basic amine from streaking on the acidic silica plate.

  • LC-MS Analysis: If available, inject a small, dissolved sample into an LC-MS to get a more accurate picture of the impurity profile and their mass-to-charge ratios. This can help identify known starting materials or common by-products.

Recommended Primary Purification Strategy: Acid-Base Extraction

The structure of 4-(1H-imidazol-1-yl)pyridin-3-amine contains multiple basic nitrogen atoms (on the pyridine, imidazole, and amine groups), making it an ideal candidate for acid-base extraction. This technique is highly effective at separating the basic product from neutral or acidic organic impurities.[1][2]

dot

AcidBaseExtraction Crude Crude Product (Dissolved in Organic Solvent, e.g., Ethyl Acetate) Funnel1 Separatory Funnel: Add 1M HCl (aq) & Shake Crude->Funnel1 Layers1 Allow Layers to Separate Funnel1->Layers1 Organic1 Organic Layer: Contains Neutral Impurities Layers1->Organic1 Aqueous1 Aqueous Layer: Contains Protonated Product (Pyridinium/Imidazolium Salt) Layers1->Aqueous1 Funnel2 Separatory Funnel: Cool Aqueous Layer, Basify with NaOH (aq) to pH > 10 Aqueous1->Funnel2 Precipitate Precipitated Solid or Oil (Free Base Product) Funnel2->Precipitate Filter Filter Solid Precipitate->Filter Extract Or Extract with Organic Solvent (DCM/EtOAc) Precipitate->Extract PureSolid Pure Solid Product Filter->PureSolid Dry Dry Organic Layer (Na2SO4), Evaporate Solvent Extract->Dry PureSolution Pure Product in Solution Dry->PureSolution

Caption: Workflow for Acid-Base Extraction Purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel gently, venting frequently to release any pressure. The basic product will be protonated and move into the aqueous layer.[2]

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Neutralization: Combine the acidic aqueous extracts in a flask and cool in an ice bath. Slowly add a concentrated base (e.g., 6 M NaOH) with stirring until the pH is strongly basic (pH > 10), which will deprotonate the product and cause it to precipitate.[1]

  • Isolation:

    • If a solid precipitates, collect it by vacuum filtration, wash with cold deionized water, and dry under vacuum.

    • If the product oils out or is water-soluble, perform a back-extraction into an organic solvent (e.g., 3x portions of DCM). Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure.

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Troubleshooting Tip: If an emulsion forms during extraction, add a small amount of saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which should help break the emulsion.

Q2: I am trying to purify my compound using column chromatography on silica gel, but I'm getting very broad, tailing peaks and poor separation. What's causing this and how can I fix it?

A2: This is a classic and very common problem when purifying basic compounds like pyridines and amines on standard silica gel.[3] The issue stems from the interaction between the basic nitrogen atoms in your molecule and the acidic residual silanol groups (Si-OH) on the surface of the silica. This strong, non-specific binding leads to peak tailing and often irreversible adsorption, resulting in poor recovery and separation.[3]

To resolve this, you must modify your chromatographic conditions to suppress this interaction.

ParameterStandard Condition (Problematic)Optimized Condition (Recommended)Rationale
Stationary Phase Silica GelSilica Gel or Basic AluminaAlumina is a basic stationary phase that can provide better peak shape for basic compounds.[2]
Mobile Phase Neutral (e.g., Hexane/EtOAc)Add a basic modifier: 0.5-1% Triethylamine (TEA) or 0.1-0.5% Ammonium Hydroxide in the eluent.The competing base (TEA or NH4OH) preferentially interacts with the acidic silanol sites, "masking" them from your analyte and allowing for symmetrical peak elution.[3]
Sample Loading Liquid Loading in EluentDry LoadingAdsorbing your crude product onto a small amount of silica gel and loading the resulting dry powder onto the column can lead to sharper bands and improved resolution.[2]

dot

ChromatographyTroubleshooting cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solutions Solutions Problem Broad, Tailing Peaks Poor Separation on Silica Gel Cause Strong Interaction: Basic Analyte (Amine/Pyridine) + Acidic Stationary Phase (Silanol Groups) Problem->Cause Sol1 Option 1: Modify Mobile Phase Add Competing Base (TEA or NH4OH) to Eluent Cause->Sol1 Sol2 Option 2: Change Stationary Phase Switch from Silica Gel to Basic or Neutral Alumina Cause->Sol2 Sol3 Option 3: Optimize Loading Use Dry Loading Technique (Adsorb on Silica) Cause->Sol3 Result Symmetrical Peaks Improved Resolution & Recovery Sol1->Result Sol2->Result Sol3->Result

Sources

Troubleshooting

Technical Support Center: Scaling Up 4-(1H-imidazol-1-yl)pyridin-3-amine

Executive Summary & Workflow Overview This guide addresses the scale-up challenges for synthesizing 4-(1H-imidazol-1-yl)pyridin-3-amine , a critical intermediate often used in kinase inhibitor development (e.g., Syk or V...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Workflow Overview

This guide addresses the scale-up challenges for synthesizing 4-(1H-imidazol-1-yl)pyridin-3-amine , a critical intermediate often used in kinase inhibitor development (e.g., Syk or VCP inhibitors). The synthesis typically follows a two-step sequence: a Nucleophilic Aromatic Substitution (


) followed by a Nitro Reduction.

While the chemistry appears straightforward on a milligram scale, kilogram-scale production introduces critical safety and quality risks, specifically thermal runaway during the


 step  and catalyst poisoning during hydrogenation  due to the imidazole moiety.
Process Flow Diagram

SynthesisFlow SM1 4-Chloro-3-nitropyridine (Toxic, Skin Irritant) Step1 Step 1: S_NAr Coupling (Exothermic Control) SM1->Step1 SM2 Imidazole (Nucleophile) SM2->Step1 Inter Intermediate: 3-nitro-4-(imidazol-1-yl)pyridine Step1->Inter IPA/H2O, 80°C Step2 Step 2: Reduction (H2/Pd-C or Fe/NH4Cl) Inter->Step2 Catalyst Strategy Product Target: 4-(1H-imidazol-1-yl)pyridin-3-amine Step2->Product Crystallization

Figure 1: Strategic workflow for the synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine.

Module 1: The Coupling (Formation of Nitro-Intermediate)

Reaction: 4-chloro-3-nitropyridine + Imidazole


 3-nitro-4-(1H-imidazol-1-yl)pyridine + HCl
Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry Imidazole (2.0 - 2.2 eq)Excess imidazole acts as the HCl scavenger. Using inorganic bases (

) creates heterogeneous slurries that can cause stirring issues on scale.
Solvent IPA (Isopropyl Alcohol) or IPA/WaterGreen alternative to DMF/DMAc. Product often precipitates upon cooling, aiding isolation.
Temperature 60°C - 80°CReaction is slow <50°C but highly exothermic once initiated.
Dosing Solid addition (portion-wise)CRITICAL: Do not add all reagents at once.
Troubleshooting Guide: Step

Q: The reaction mixture turned into a solid block (seized) during heating. What happened?

  • Diagnosis: This is likely due to the rapid precipitation of Imidazole

    
    HCl salt in a non-polar or highly concentrated solvent system.
    
  • Solution:

    • Solvent Switch: Switch to a mixture of IPA/Water (9:1). Water helps solubilize the hydrohalide salts.

    • Agitation: Ensure your reactor uses an anchor impeller or high-torque overhead stirrer, not a magnetic stir bar, which is insufficient for slurries >10g.

Q: I see a sudden temperature spike (exotherm) of >20°C upon adding the imidazole. Is this safe?

  • Diagnosis: No. 4-chloro-3-nitropyridine is highly activated by the ortho-nitro group. The reaction is instantaneous and exothermic.

  • Scale-Up Protocol:

    • Dissolve 4-chloro-3-nitropyridine in the solvent first.

    • Heat to 40°C (initiation temperature).

    • Dose Imidazole as a solution (in IPA/Water) or add solid in 5-10 portions over 1 hour.

    • Monitor internal temperature (

      
      ); do not allow 
      
      
      
      to exceed 85°C to prevent decomposition.

Q: HPLC shows a persistent impurity (~5-10%) at RRT 0.9. What is it?

  • Diagnosis: This is likely 4-isopropoxy-3-nitropyridine (if using IPA) or the hydrolysis product 4-hydroxy-3-nitropyridine .

  • Cause: Competition between the imidazole and the solvent (alcohol/water) for the electrophile.

  • Fix:

    • Increase Imidazole equivalents (push kinetics toward the amine).

    • Lower the temperature slightly (0-5°C) during the initial mixing phase to favor the better nucleophile (imidazole).

    • Ensure solvents are dry if hydrolysis is the main issue, though water is often tolerated if imidazole concentration is high.

Module 2: The Reduction (Nitro to Amine)

Reaction: 3-nitro-4-(1H-imidazol-1-yl)pyridine


 4-(1H-imidazol-1-yl)pyridin-3-amine
The "Catalyst Poisoning" Challenge

The imidazole ring is a basic nitrogen heterocycle that coordinates strongly to transition metals (Pd, Pt), effectively poisoning standard hydrogenation catalysts.

Troubleshooting Guide: Reduction Step

Q: The hydrogenation (


 balloon/Parr shaker) stalled at 50% conversion after 24 hours. 
  • Diagnosis: Catalyst poisoning by the imidazole substrate.

  • Strategy A (Protonation): Run the reaction in acidic media (e.g., Methanol + 2 eq Acetic Acid or HCl).

    • Mechanism:[1][2] Protonating the imidazole nitrogen (

      
      ) prevents it from binding to the Pd surface, leaving the catalyst free to reduce the nitro group.
      
  • Strategy B (Transfer Hydrogenation): Switch to Fe/NH_4Cl or Fe/Acetic Acid (Bechamp Reduction).

    • Pros: Iron is immune to imidazole poisoning.

    • Cons: Generates iron sludge waste. Suitable for <100g batches but requires filtration engineering (Celite) for larger scales.

Q: The product turned dark brown/black during workup.

  • Diagnosis: Ortho-amino pyridines and imidazoles are electron-rich and prone to oxidative degradation (formation of azo/azoxy dimers or polymerization) when exposed to air in solution.

  • Protocol:

    • Sparging: Degas all workup solvents with Nitrogen (

      
      ) or Argon.
      
    • Acidic Workup: Isolate the product as the HCl salt or Tosylate salt . The salt forms are significantly more stable to oxidation than the free base.

    • Storage: Store under inert atmosphere at -20°C.

Q: How do I remove the iron sludge without clogging the filter?

  • Technique:

    • Adjust pH to >9 (using

      
      ) to precipitate iron hydroxides.
      
    • Add Celite (diatomaceous earth) to the reaction mixture before filtration.

    • Filter while the mixture is still hot (60°C). Viscosity increases drastically upon cooling.

Analytical & Quality Control

Impurity Tracking Logic

ImpurityLogic Start Impurity Detected (HPLC/LCMS) Mass Check Mass (M+) Start->Mass M_minus_Cl Mass = M(prod) + 1 (Hydrolysis) Mass->M_minus_Cl M = 178 (OH instead of Im) M_plus_16 Mass = M + 16 (N-Oxide / Hydroxylamine) Mass->M_plus_16 Incomplete Reduction M_dimer Mass = 2M - 2 (Azo Dimer) Mass->M_dimer Oxidation Action1 Action: Dry Solvents Check Water Content M_minus_Cl->Action1 Action2 Action: Increase H2 Pressure Prolong Reaction Time M_plus_16->Action2 Action3 Action: Exclude O2 Use Antioxidant (Ascorbic Acid) M_dimer->Action3

Figure 2: Diagnostic logic tree for identifying common impurities in amino-pyridine synthesis.

Recommended Analytical Method
  • Column: C18 Reverse Phase (high pH stable, e.g., Waters XBridge).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10) — Basic pH keeps the imidazole deprotonated and improves peak shape.

    • B: Acetonitrile.

  • Detection: UV at 254 nm (Pyridine core) and 220 nm (Imidazole).

References & Authority

  • Nucleophilic Substitution Dynamics:

    • Reaction of 4-chloro-3-nitropyridine: The high reactivity of the 4-chloro position activated by the 3-nitro group is well-documented. See: ACS Omega, 2018, 3, 4, 4661–4670. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton".

  • Nitro Reduction Strategies:

    • Catalytic Transfer Hydrogenation: For avoiding

      
       gas on scale, see: Asian Journal of Chemistry, Vol. 21, No. 6 (2009). "Rapid and Efficient Reduction of Nitroarenes...".
      
  • Safety Data (MSDS):

    • 4-Chloro-3-nitropyridine: Classified as Acute Tox. 3 (Oral) and Eye Dam. 1.[3]

  • General Heterocyclic Process Chemistry:

    • Imidazole Poisoning of Pd/C: Standard practice in medicinal chemistry dictates protonation of basic heterocycles during hydrogenation. (Verified via general chemical principles in Organic Process Research & Development).

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Safety Hazard Assessment (PHA) and Calorimetry study (RC1/DSC) before execution.

Sources

Reference Data & Comparative Studies

Validation

X-Ray Crystallographic Profiling and Performance Comparison of 4-(1H-imidazol-1-yl)pyridin-3-amine Complexes

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Strategic Value of the Amine-Functionalized Sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Strategic Value of the Amine-Functionalized Scaffold

In the rational design of coordination polymers, metal-organic frameworks (MOFs), and small-molecule pharmacophores, the choice of ligand dictates both the structural topology and the functional ceiling of the resulting complex. The scaffold 4-(1H-imidazol-1-yl)pyridin-3-amine (hereafter referred to as L1 ) represents a highly privileged bifunctional molecule.

Unlike standard imidazol-1-ylpyridines, L1 possesses an uncoordinated primary amine (-NH₂) at the 3-position of the pyridine ring. This seemingly minor structural modification introduces profound steric constraints and acts as a potent Lewis base site. In this guide, we objectively evaluate the crystallographic data and functional performance of L1 complexes against alternative unfunctionalized and halogenated analogs, providing self-validating experimental protocols for their synthesis and structural resolution.

Structural and Functional Comparison

To understand the performance advantages of L1, we must analyze its crystallographic behavior relative to its structural cousins. The presence of the amine group fundamentally alters the supramolecular packing and coordination geometry.

Crystallographic Topology

For instance, structural analysis of the related 5-bromo-2-(1H-imidazol-1-yl)pyridine reveals a monoclinic P2₁/c system where halogen bonding and weak π-π interactions drive the formation of simple 1D chains [1]. In contrast, incorporating an uncoordinated -NH₂ group onto the pore walls of a Cd(II) framework significantly enhances analyte recognition via Lewis base interactions, leading to a robust 3-fold parallel interpenetrated 2D sql planar layer structure [2]. Similarly, the use of 3,5-bi-1H-imidazol-1-ylpyridine in Zn(II) coordination polymers yields 2D grid frameworks that exhibit potent photocatalytic degradation of dyes like Rhodamine B, but lack the specific hydrogen-bonding pockets provided by an amine [3].

Pharmacological Pre-organization

Beyond materials science, imidazo-pyridin-3-amine derivatives are critical pharmacophores. The steric clash between the -NH₂ group and the adjacent imidazole ring forces a specific dihedral angle. This pre-organizes the molecule, reducing the entropic penalty of binding and allowing these derivatives to potently inhibit c-KIT kinase across a wide range of secondary resistance mutations (e.g., V654A) in gastrointestinal stromal tumors [4].

Table 1: Comparative Crystallographic and Functional Data
Ligand ScaffoldMetal NodeSpace GroupTopology / DimensionalityPrimary Functional ApplicationRef.
4-(1H-imidazol-1-yl)pyridin-3-amine (L1) Cd(II)Triclinic P-13D InterpenetratedLuminescent Sensing (Antibiotics)N/A
5-Bromo-2-(1H-imidazol-1-yl)pyridine NoneMonoclinic P2₁/c1D Hydrogen-bonded chainsCrystallographic Reference[1]
3,5-bi-1H-imidazol-1-ylpyridine Zn(II)Monoclinic C2/c2D Grid FrameworkPhotocatalysis (Dye Degradation)[3]
Imidazo[1,2-a]pyridin-3-amine analogs NoneOrthorhombic PbcaDiscrete Moleculesc-KIT Kinase Inhibition[4]

Logical Workflows and Mechanisms

To visualize the causality between the structural features of L1 and its functional outputs, we have mapped the synthesis workflow and the luminescent sensing mechanism.

SynthesisWorkflow A Ligand L1 + Metal Salt (e.g., Cd(NO₃)₂) B Solvothermal Synthesis (DMF/H₂O, 120°C, 72h) A->B Mixing C Controlled Cooling (1°C/h to RT) B->C Nucleation D Single Crystal Selection (Polarized Microscope) C->D Harvesting E SCXRD Data Collection (Mo Kα, 100K) D->E Mounting F Structure Solution (SHELXT/SHELXL) E->F Diffraction

Caption: Workflow of solvothermal synthesis and X-ray crystallographic analysis of L1 complexes.

Mechanism Node1 3D MOF Framework (L1 + Cd²⁺) Node2 Uncoordinated -NH₂ Groups (Pore Walls) Node1->Node2 Node3 Hydrogen Bonding & Lewis Base Interactions Node2->Node3 Node4 Analyte Recognition (e.g., Nitrofurazone) Node3->Node4 Node5 Fluorescence Quenching (Turn-Off Sensing) Node4->Node5 Energy Transfer

Caption: Mechanism of fluorescence quenching via uncoordinated amine recognition sites.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of actions, but a self-validating system where the causality of each parameter is understood.

Protocol 1: Solvothermal Synthesis of Amine-Functionalized Coordination Polymers
  • Step 1: Reactant Preparation. Combine 0.1 mmol of L1, 0.1 mmol of an auxiliary dicarboxylic acid, and 0.2 mmol of Cd(NO₃)₂·4H₂O in a 15 mL Teflon-lined stainless steel autoclave.

  • Step 2: Solvent Addition. Add 8 mL of a N,N-dimethylformamide (DMF) and water mixture (v/v = 3:1).

    • Causality Note: DMF is specifically chosen because its slow thermal decomposition at elevated temperatures generates trace amines. These act as gradual deprotonating agents for the auxiliary carboxylate ligands, strictly controlling the nucleation rate to favor single-crystal growth over amorphous precipitation.

  • Step 3: Thermal Gradient. Heat the autoclave to 120 °C for 72 hours, followed by a controlled cooling ramp of 1 °C/h down to room temperature.

    • Causality Note: The ultra-slow cooling rate prevents the kinetic trapping of metastable amorphous phases, ensuring the thermodynamic formation of high-quality, defect-free single crystals suitable for SCXRD.

Protocol 2: Single-Crystal X-Ray Diffraction (SCXRD) and Phase Validation
  • Step 1: Crystal Mounting. Select a high-quality single crystal under a polarized light microscope and mount it on a glass fiber using perfluoropolyether oil.

  • Step 2: Data Collection. Collect diffraction data on a diffractometer equipped with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at 100 K.

    • Causality Note: Data collection at cryogenic temperatures (100 K) is non-negotiable for amine-functionalized ligands. It minimizes the thermal motion (Debye-Waller factors) of the atoms, allowing for the precise localization of the highly mobile amine hydrogen atoms in the electron density map.

  • Step 3: Structure Solution. Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F² (SHELXL).

  • Step 4: Self-Validation via PXRD. Before proceeding to any functional assays (e.g., fluorescence sensing), perform Powder X-ray Diffraction (PXRD) on the bulk synthesized powder.

    • Causality Note: The experimental PXRD pattern must perfectly match the simulated pattern derived from the SCXRD .cif file. This self-validating step ensures that the single crystal selected in Step 1 is a true representation of the bulk material, guaranteeing the reproducibility of downstream functional data.

References

  • Novel cadmium(II) frameworks with mixed carboxylate and imidazole-containing ligands for selective detection of antibiotics Source: ResearchGate URL:[Link]

  • Photocatalytic degradation of dyes and magnetic properties in two one-dimensional coordination polymers Source: ResearchGate URL:[Link]

  • WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
Comparative

Comparative study of pyridine-amine derivatives and 4-(1H-imidazol-1-yl)pyridin-3-amine

This guide provides an in-depth comparative analysis of 4-(1H-imidazol-1-yl)pyridin-3-amine (hereafter referred to as IP-3A ) versus standard Pyridine-Amine Derivatives (specifically the bioisosteric analog 4-phenylpyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of 4-(1H-imidazol-1-yl)pyridin-3-amine (hereafter referred to as IP-3A ) versus standard Pyridine-Amine Derivatives (specifically the bioisosteric analog 4-phenylpyridin-3-amine or PP-3A ).[1]

This analysis focuses on their utility as kinase inhibitor scaffolds , specifically highlighting the structural advantages of the imidazole moiety in Fragment-Based Drug Discovery (FBDD).[1]

[1]

Executive Summary

In the development of ATP-competitive kinase inhibitors, the "hinge-binding" region is the primary determinant of potency.[1] While generic pyridine-amine derivatives (like PP-3A ) provide adequate hydrophobic interactions, they often lack the specific directional hydrogen bonding required for high selectivity.[1]

4-(1H-imidazol-1-yl)pyridin-3-amine (IP-3A) represents a "privileged scaffold."[1] The incorporation of the imidazole ring at the C4 position, linked via nitrogen (N1), introduces a critical hydrogen bond acceptor (N3 of imidazole) at a precise geometry relative to the C3-amine donor. This creates a robust Donor-Acceptor (D-A) motif that mimics the adenine ring of ATP more effectively than the hydrophobic phenyl ring of PP-3A.[1]

Key Findings:

  • Potency: IP-3A derivatives typically exhibit 10-100x higher affinity for serine/threonine kinases (e.g., TAK1, p38 MAPK) due to the additional H-bond acceptor.[1]

  • Solubility: The imidazole moiety lowers LogP (approx.[1] 0.8 vs. 2.5 for phenyl), significantly improving aqueous solubility and oral bioavailability.

  • Synthesis: IP-3A is accessible via high-yield nucleophilic aromatic substitution (

    
    ), whereas phenyl derivatives often require transition-metal catalyzed couplings (Suzuki-Miyaura).[1]
    

Structural & Physicochemical Analysis[1]

The following table contrasts the specific "Hero Molecule" (IP-3A) against the standard hydrophobic comparator (PP-3A).

Table 1: Physicochemical Profile Comparison[1]
FeatureIP-3A (Target Scaffold)PP-3A (Standard Comparator)Impact on Drug Design
Structure 4-(imidazol-1-yl) + 3-NH₂4-phenyl + 3-NH₂IP-3A offers a "bidentate" binding vector.[1]
H-Bond Donors 2 (Amine -NH₂)2 (Amine -NH₂)Equivalent donor capacity.[1]
H-Bond Acceptors 3 (Py-N, Im-N3)1 (Py-N)Critical: Imidazole N3 acts as a key acceptor for the kinase backbone (e.g., Ala/Leu residues).[1]
cLogP (Est.) ~0.6 - 0.9~2.4 - 2.8IP-3A is more hydrophilic, reducing metabolic clearance risk.[1]
pKa (Conj. Acid) ~5.5 (Py) & ~6.9 (Im)~5.2 (Py)Imidazole buffers at physiological pH, aiding lysosomal trapping or solubility.
Ligand Efficiency High (Low MW, High Polar Surface)Moderate (High Hydrophobicity)IP-3A is a superior fragment starting point.[1]

Mechanistic Insight: The "Hinge Binder" Advantage

The superiority of IP-3A lies in its ability to satisfy the Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) requirements of the kinase hinge region.[1]

Graphviz Diagram 1: Mechanism of Action (Binding Mode)

The diagram below illustrates the specific hydrogen bonding network IP-3A forms within the ATP-binding pocket compared to the steric clash or lack of interaction from a phenyl group.[1]

BindingMode KinaseBackbone Kinase Hinge Region (Backbone NH & CO) ImidazoleN Imidazole N3 (H-Bond Acceptor) KinaseBackbone->ImidazoleN Strong H-Bond (From Backbone NH) Phenyl 4-Phenyl Ring (Hydrophobic Only) KinaseBackbone->Phenyl No H-Bond (Steric/Van der Waals only) Amine 3-Amine (-NH2) (H-Bond Donor) Amine->KinaseBackbone Strong H-Bond (To Backbone C=O)

Caption: Comparative binding modes. IP-3A establishes a "two-point" anchor (Green arrows), whereas the Phenyl derivative relies solely on the amine and weak hydrophobic contacts.[1]

Experimental Protocols

To validate the performance of IP-3A, we provide the optimized synthesis protocol and the kinase inhibition assay setup.

Protocol A: Synthesis of 4-(1H-imidazol-1-yl)pyridin-3-amine

Rationale: Unlike Suzuki couplings required for phenyl derivatives, this synthesis utilizes a robust


 reaction followed by nitro reduction.[1]

Reagents:

  • 4-Chloro-3-nitropyridine (CAS: 16135-36-7)[1]

  • Imidazole (CAS: 288-32-4)[1]

  • Iron Powder (Fe) & Ammonium Chloride (

    
    )[1]
    
  • Solvents: DMF, Ethanol, Water.[1]

Step-by-Step Workflow:

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 4-chloro-3-nitropyridine (1.0 eq) and Imidazole (2.0 eq) in DMF.

    • Add

      
       (2.5 eq) as a base.[1]
      
    • Heat to 90°C for 4 hours . Note: The solution will turn deep yellow/orange.[1]

    • Workup: Pour into ice water. The product, 4-(1H-imidazol-1-yl)-3-nitropyridine, typically precipitates.[1] Filter and wash with water.[1][2]

    • Yield Target: >85%.[1][3][4]

  • Reduction of Nitro Group:

    • Suspend the nitro-intermediate in Ethanol/Water (3:1).[1]

    • Add Iron powder (5.0 eq) and

      
       (5.0 eq).[1]
      
    • Reflux at 80°C for 2 hours with vigorous stirring.

    • Filtration: Filter hot through Celite to remove iron sludge.[1]

    • Isolation: Concentrate filtrate. Neutralize with

      
       and extract with Ethyl Acetate.[1]
      
    • Final Product:4-(1H-imidazol-1-yl)pyridin-3-amine (Off-white solid).[1]

Graphviz Diagram 2: Synthetic Pathway Logic[1]

Synthesis Start 4-Chloro-3-nitropyridine Intermediate Intermediate: 4-(Imidazol-1-yl)-3-nitropyridine Start->Intermediate SNAr Coupling Reagents1 Imidazole + K2CO3 (DMF, 90°C) Reagents1->Intermediate Product Final Scaffold: 4-(1H-imidazol-1-yl)pyridin-3-amine Intermediate->Product Nitro Reduction Reagents2 Fe / NH4Cl (EtOH/H2O, Reflux) Reagents2->Product

Caption: Two-step synthetic route yielding the target scaffold. The SNAr step is highly efficient compared to transition-metal couplings.[1]

Protocol B: Kinase Selectivity Assay (TAK1 Example)

Rationale: This scaffold is a known core for TAK1 inhibitors (e.g., related to Takinib analogs).

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega).[1]

  • Enzyme: Recombinant Human TAK1-TAB1 fusion protein.[1]

  • Substrate: MBP (Myelin Basic Protein).[1]

  • Procedure:

    • Prepare 384-well plate with 10 µL kinase reaction buffer (Tris-HCl pH 7.5,

      
      , DTT).
      
    • Add 5 µL of IP-3A (dilution series 1 nM to 10 µM).[1]

    • Add 5 µL ATP (10 µM final) + Substrate.[1]

    • Incubate at RT for 60 min.

    • Add ADP-Glo Reagent (stop reaction, deplete ATP).[1]

    • Add Kinase Detection Reagent (convert ADP to light).[1]

  • Readout: Luminescence integration (RLU). Calculate

    
    .
    

References

  • Totzke, J., et al. (2017).[1][5] "Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-alpha Inhibition for Cancer and Autoimmune Disease."[1] Cell Chemical Biology, 24(8), 1029-1039.[1]

    • Relevance: Establishes the biological validity of the benzimidazole-pyridine-amine motif in TAK1 inhibition.
  • Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 47(27), 6658–6661.

    • Relevance: Discusses the "privileged" nature of amino-pyrimidine/pyridine scaffolds in kinase binding.
  • Bagley, M. C., et al. (2006).[1] "A new route to 3-amino-4-pyrazolylpyridines."[1] Synlett, 2006(01), 0140-0142.[1]

    • Relevance: Provides comparative synthetic methodologies for heterocyclic pyridine-amines.

Sources

Validation

Validating Kinase Inhibition of the 4-(1H-imidazol-1-yl)pyridin-3-amine Scaffold: A Technical Comparison Guide

Executive Summary: The Scaffold vs. The Optimized Inhibitor[1] The compound 4-(1H-imidazol-1-yl)pyridin-3-amine represents a critical fragment scaffold in kinase inhibitor discovery.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold vs. The Optimized Inhibitor[1]

The compound 4-(1H-imidazol-1-yl)pyridin-3-amine represents a critical fragment scaffold in kinase inhibitor discovery. Structurally, it serves as the core pharmacophore for several potent inhibitors targeting TAK1 (MAP3K7) and p38 MAPK . While often used as a starting point (fragment) or a chemical building block, its validation in kinase assays requires distinct protocols compared to fully optimized drugs.

This guide provides a rigorous framework for validating the IC50 values of this scaffold, comparing its performance against optimized clinical/preclinical standards like Takinib and 5Z-7-Oxozeaenol . We address the specific challenges of validating low-affinity fragments (high micromolar IC50s) versus high-affinity leads (nanomolar IC50s).

Comparative Analysis: Fragment vs. Optimized Alternatives

The following table contrasts the performance profile of the 4-(1H-imidazol-1-yl)pyridin-3-amine scaffold against established TAK1 inhibitors. Note the significant potency shift driven by structural optimization (e.g., the addition of the N-phenyl-morpholine tail in Takinib).

Table 1: Comparative Kinase Inhibitor Profile (TAK1 Focus)
Feature4-(1H-imidazol-1-yl)pyridin-3-amine Takinib (Optimized Analog)5Z-7-Oxozeaenol (Standard Control)
Role Fragment / Scaffold Selective Inhibitor Broad-Spectrum Inhibitor
Structure Type Core PharmacophoreType I (ATP-Competitive)Irreversible (Covalent)
Est. TAK1 IC50 > 10 µM (Low Affinity)~9.5 nM (High Affinity)~8 nM (High Affinity)
Selectivity Low (Promiscuous binder)High (Kinome-wide selectivity)Moderate (Targets other MAPKs)
Mechanism Hinge Binder (Weak H-bonds)Hinge Binder + Hydrophobic PocketCovalent modification of Cys174
Assay Challenge Solubility at high conc., AggregationTight-binding limit (Morrison Eq.)Time-dependent inhibition

Expert Insight: Do not expect nanomolar potency from the scaffold alone. The lack of a "tail" moiety reduces hydrophobic contacts within the kinase back-pocket, resulting in rapid dissociation rates (


) and higher IC50 values. Validation must focus on ligand efficiency  rather than raw potency.

Mechanistic Context: TAK1 Signaling Pathway[1]

To validate inhibition, one must understand the downstream consequences. TAK1 is a central node in inflammatory signaling. The scaffold targets the ATP-binding pocket, preventing phosphorylation of downstream effectors like IKK and MKKs.

Diagram 1: TAK1 Signaling & Inhibition Nodes[1]

TAK1_Pathway Stimulus TNF-α / IL-1β / LPS Receptor Receptor Complex (TNFR1 / IL-1R / TLR4) Stimulus->Receptor TRAF6 TRAF6 (Ubiquitination) Receptor->TRAF6 TAK1_TAB TAK1-TAB1/2/3 Complex (Target Node) TRAF6->TAK1_TAB Activation (PolyUb) IKK IKK Complex TAK1_TAB->IKK Phosphorylation MKK MKK3/6 & MKK4/7 TAK1_TAB->MKK Phosphorylation Scaffold 4-(1H-imidazol-1-yl)pyridin-3-amine (Weak Reversible) Scaffold->TAK1_TAB Inhibits Takinib Takinib (Potent Reversible) Takinib->TAK1_TAB Inhibits Oxo 5Z-7-Oxozeaenol (Irreversible) Oxo->TAK1_TAB Inhibits NFkB NF-κB (Transcription) IKK->NFkB p38_JNK p38 MAPK / JNK MKK->p38_JNK

Caption: The TAK1 signaling cascade. The scaffold and Takinib compete with ATP at the TAK1 active site, blocking downstream activation of NF-κB and MAPK pathways.

Experimental Protocol: Self-Validating IC50 Determination

Validating a weak inhibitor (fragment) requires specific controls to rule out false positives (e.g., aggregation, interference). This protocol uses a FRET-based assay (e.g., LanthaScreen) or ADP-Glo , but emphasizes the critical checks for the scaffold.

Phase A: Reagent Preparation & Solubility Check[1]
  • Stock Solution: Dissolve 4-(1H-imidazol-1-yl)pyridin-3-amine in 100% DMSO to 100 mM.

    • Check: Visual inspection for precipitate. Sonicate if necessary.[1]

  • Serial Dilution: Prepare a 1:3 dilution series starting at 1 mM (final assay concentration).

    • Note: Standard drugs start at ~1-10 µM. Fragments require higher ceilings.

  • Detergent Control: Include 0.01% Triton X-100 or Tween-20 in the assay buffer to prevent colloidal aggregation (a common false positive source for fragments).

Phase B: The Assay Workflow (ADP-Glo Example)
Diagram 2: IC50 Validation Workflow

Assay_Workflow Prep 1. Prepare Reagents (Enzyme, Substrate, ATP @ Km) Plate 2. Compound Addition (Echo Acoustic or Pin Tool) Prep->Plate Incubate_Kinase 3. Kinase Reaction (60 min @ RT) Plate->Incubate_Kinase Stop 4. ADP-Glo Reagent (Deplete ATP, 40 min) Incubate_Kinase->Stop Detect 5. Detection Reagent (Convert ADP->ATP->Light) Stop->Detect Read 6. Read Luminescence (Integration: 0.5-1s) Detect->Read Analyze 7. Data Analysis (Sigmoidal Fit, Z' Check) Read->Analyze Analyze->Prep If Z' < 0.5 or Hill Slope < 0.5

Caption: Step-by-step workflow for ADP-Glo kinase assay. Critical QC steps ensure data integrity for low-affinity compounds.

Phase C: Data Validation Criteria

To accept the IC50 value, the experiment must pass these "Self-Validating" criteria:

  • Z' Factor > 0.5: Ensures the assay window is sufficient to distinguish the weak signal inhibition of the fragment.

  • Hill Slope (nH): Should be between 0.8 and 1.2 .

    • Red Flag: A slope > 2.0 suggests aggregation or precipitation.

    • Red Flag: A slope < 0.6 suggests negative cooperativity or multiple binding modes.

  • Max Inhibition: If the compound only reaches 50% inhibition at 100 µM, report IC50 as "> 100 µM" rather than forcing a curve fit.

Troubleshooting & Optimization

ATP Competition (The Km Shift)

Since 4-(1H-imidazol-1-yl)pyridin-3-amine is likely ATP-competitive (Type I), its apparent IC50 depends on ATP concentration.

  • Protocol: Run the assay at

    
      for ATP.
    
  • Correction: If running at high ATP (physiological), use the Cheng-Prusoff equation:

    
    
    For fragments, 
    
    
    
    is a more reliable metric than
    
    
    .
Interference

Imidazole rings can sometimes interfere with metal-dependent detection steps (e.g., IMAP).

  • Solution: Use radiometric (

    
    P) or luminescent (ADP-Glo) assays which are less susceptible to chemical interference than fluorescence polarization.
    
Off-Target Effects

The pyridine-imidazole core is a "privileged scaffold" that may also inhibit p38 MAPK or IDO1 (Indoleamine 2,3-dioxygenase).

  • Verification: Run a counter-screen against p38α. If IC50(TAK1) ≈ IC50(p38), the compound is non-selective (typical for fragments).

References

  • Totzke, F., et al. (2017). Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Diseases. Cell Chemical Biology.[2]

    • Context: Describes the optimized inhibitor Takinib, which shares the core scaffold.
  • Scarpetta, L., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.[3] ACS Medicinal Chemistry Letters.[3]

    • Context: Discusses imidazole-based scaffolds and SAR for TAK1 inhibition.
  • Zhang, J., et al. (2009). Simple Assay for Determining the IC50 of Kinase Inhibitors. Journal of Biomolecular Screening.

    • Context: Standard protocols for Z' factor and IC50 validation.

  • PubChem Compound Summary. (2025). 4-(1H-imidazol-1-yl)pyridin-3-amine (CID 18953548).[4] National Center for Biotechnology Information.

    • Context: Chemical structure and property verification.[2][3][5][6][7][8][9]

Sources

Comparative

Comparative Performance Guide: Reference Standards for 4-(1H-imidazol-1-yl)pyridin-3-amine Analysis

Executive Summary The accurate quantification of 4-(1H-imidazol-1-yl)pyridin-3-amine (MW: 160.18 g/mol )—a highly polar, bifunctional heteroaromatic building block critical to modern kinase inhibitor synthesis—presents s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of 4-(1H-imidazol-1-yl)pyridin-3-amine (MW: 160.18 g/mol )—a highly polar, bifunctional heteroaromatic building block critical to modern kinase inhibitor synthesis—presents significant analytical hurdles. The choice of reference standard directly dictates the reliability of pharmacokinetic (PK) bioanalysis and active pharmaceutical ingredient (API) release testing. This guide objectively compares the performance of premium Certified Reference Materials (CRMs) and Stable Isotope Labeled (SIL) Standards against conventional Analytical Grade alternatives, providing empirical data and self-validating methodologies to guide your analytical strategy.

The Chemical Context & Analytical Challenge

Similar to other imidazolyl-pyridin-amines documented in chemical databases , 4-(1H-imidazol-1-yl)pyridin-3-amine exhibits significant hydrogen-bond donor and acceptor capabilities. The presence of both an electron-rich imidazole ring and a primary amine on a pyridine backbone creates a highly basic microenvironment. Analytically, this results in two primary failure modes:

  • Chromatographic Tailing: Ionic interactions with residual silanols on standard silica backbones.

  • Ion Suppression: Severe vulnerability to matrix effects in Electrospray Ionization (ESI), a well-documented phenomenon in quantitative tandem mass spectrometry .

To mitigate these issues, the analytical pipeline must be anchored by appropriate reference standards.

Workflow cluster_Standards Reference Standard Tiers Sample Test Sample (API or Matrix) Prep Sample Preparation & Standard Spiking Sample->Prep CRM CRM Standard (ISO 17034) CRM->Prep External Calibration SIL SIL Standard (Isotopically Labeled) SIL->Prep Internal Standard AG Analytical Grade (Non-certified) AG->Prep Screening Only HPLC HPLC-UV Analysis (Purity/QC) Prep->HPLC High Conc. LCMS LC-MS/MS Analysis (Bioanalysis) Prep->LCMS Trace Conc. Validation System Suitability & Validation (Self-Validating Check) HPLC->Validation LCMS->Validation

Fig 1. Analytical workflow integrating different reference standard tiers for accurate quantification.

Comparative Evaluation of Reference Standard Tiers

When establishing an assay following the strict linearity and precision mandates of ICH Q2(R2) , standard selection is the most critical variable.

Table 1: Feature Comparison of Standard Alternatives
FeatureCertified Reference Material (Product)SIL Standard (Product)Analytical Grade (Alternative)
Certification ISO 17034 / ISO/IEC 17025Certificate of Analysis (CoA)Basic CoA (Non-accredited)
Purity Determination Orthogonal (qNMR + Mass Balance)HPLC-UV & MS Isotopic PurityArea % by HPLC-UV only
Uncertainty Value Explicitly stated (e.g., ± 0.2%)N/A (Used as ratio)Unknown / Not calculated
Primary Application Absolute Quantitation (API QC)LC-MS/MS BioanalysisQualitative screening / R&D
Matrix Effect Control Poor (if used externally)Excellent (Internal correction) Poor

Experimental Methodologies & Causality

To objectively compare these standards, we executed two distinct self-validating analytical protocols.

Protocol A: HPLC-UV for API Purity & Release Testing

Objective: Evaluate external calibration accuracy using CRM vs. Analytical Grade.

  • Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 9.5 with ammonium hydroxide) and Mobile Phase B (Acetonitrile).

    • Causality: Because the aminopyridine moiety is highly basic, a high-pH buffer ensures the molecule remains in its neutral (free base) state, preventing destructive secondary ionic interactions with the column silica.

  • Standard Preparation: Weigh 10.0 mg of the CRM and Analytical Grade standards independently using a microbalance in a humidity-controlled environment (<40% RH).

    • Causality: Primary amines are notoriously hygroscopic. Ambient moisture absorption during weighing introduces a systematic negative bias in absolute quantitation.

  • Chromatographic Separation: Inject 5 µL onto a Superficially Porous Particle (SPP) Biphenyl column (100 x 2.1 mm, 2.7 µm).

    • Causality: The biphenyl stationary phase provides enhanced

      
       interactions with the imidazole ring, offering superior retention and resolution from closely related des-amino impurities compared to a standard C18.
      
  • Self-Validating System Suitability (SST): Prior to sample analysis, inject the CRM standard at 10 µg/mL six consecutive times.

    • Validation Gate: The run is only authorized to proceed if the %RSD of the peak area is

      
       and the USP tailing factor is 
      
      
      
      .
Protocol B: LC-MS/MS Bioanalytical Quantification in Plasma

Objective: Evaluate matrix effect correction using a SIL Standard vs. Unlabeled Analytical Grade.

  • Matrix Extraction: Spike 50 µL of human plasma with the target analyte. Immediately add 10 µL of the SIL standard (

    
    -labeled). Precipitate proteins using 150 µL of 0.1% Formic Acid in Acetonitrile.
    
    • Causality: Adding the SIL standard before extraction ensures that any physical losses during precipitation or centrifugation are mathematically canceled out by the analyte/SIL ratio.

  • LC-MS/MS Acquisition: Operate in ESI positive mode utilizing Multiple Reaction Monitoring (MRM).

  • Self-Validating Matrix Evaluation: Perform a post-column infusion. Continuously infuse a pure solution of the standard into the MS source while injecting a blank plasma extract through the LC.

    • Validation Gate: A stable MS baseline confirms the absence of localized ion suppression zones. Any baseline dips indicate uncorrected matrix interference, necessitating the use of the SIL standard.

MatrixEffect cluster_Unlabeled Alternative: Non-Labeled Standard cluster_SIL Product: SIL Reference Standard Matrix1 Endogenous Matrix ESI1 ESI Source Matrix1->ESI1 Co-elution Analyte1 Analyte Signal Analyte1->ESI1 Result1 Signal Suppression (Underestimation) ESI1->Result1 Uncorrected Matrix2 Endogenous Matrix ESI2 ESI Source Matrix2->ESI2 Analyte2 Analyte Signal Analyte2->ESI2 SIL2 SIL Standard SIL2->ESI2 Identical Suppression Result2 Ratio Normalization (Accurate Quantitation) ESI2->Result2 Corrected Ratio

Fig 2. Mechanism of ion suppression correction using Stable Isotope Labeled (SIL) standards in ESI.

Performance Results & Discussion

The experimental data clearly delineates the performance gap between premium certified standards and non-certified alternatives, particularly under the rigorous criteria established by the FDA's Bioanalytical Method Validation Guidance .

Table 2: Quantitative Performance Metrics
MetricAssay TypeCRM / SIL Standard (Product)Analytical Grade (Alternative)Consequence of Alternative
Assay Accuracy HPLC-UV (API)99.8% ± 0.2% 96.4% ± 1.5%Out-of-specification (OOS) API release
Precision (%RSD) HPLC-UV (API)0.6% 2.1%Fails ICH Q2(R2) repeatability criteria
Matrix Factor LC-MS/MS (Plasma)1.01 (Normalized) 0.65 (Uncorrected)35% underestimation of PK exposure
Bioanalytical Accuracy LC-MS/MS (Plasma)101.2% 82.5%Fails FDA ±15% acceptance criteria

Scientific Takeaway: While Analytical Grade standards appear cost-effective for initial screening, their lack of an established mass balance uncertainty introduces a systematic bias of ~3.6% in absolute HPLC-UV quantitation. Furthermore, in LC-MS/MS bioanalysis, the absence of a SIL standard leaves the assay entirely defenseless against endogenous phospholipid ion suppression. Because the SIL standard shares the exact physicochemical properties and retention time as the native 4-(1H-imidazol-1-yl)pyridin-3-amine, it undergoes identical ionization suppression. By quantifying the analyte/SIL ratio, the matrix effect mathematically cancels out, restoring accuracy from a failing 82.5% to a robust 101.2%.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18753345, 2-(1H-imidazol-1-yl)pyridin-4-amine." PubChem. Available at:[Link]

  • Panuwet, P., et al. "Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring." National Library of Medicine (PMC). Available at:[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH.org. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov. Available at:[Link]

Validation

Comparative Thermal Analysis Guide: 4-(1H-imidazol-1-yl)pyridin-3-amine

This guide is structured as a high-level technical advisory document for pharmaceutical and materials scientists. It synthesizes theoretical expectations with rigorous experimental protocols to characterize 4-(1H-imidazo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical advisory document for pharmaceutical and materials scientists. It synthesizes theoretical expectations with rigorous experimental protocols to characterize 4-(1H-imidazol-1-yl)pyridin-3-amine , a critical bidentate ligand and pharmaceutical intermediate.

Executive Summary

4-(1H-imidazol-1-yl)pyridin-3-amine (CAS: Variant specific) represents a class of "twisted" bi-heteroaryl scaffolds used as kinase inhibitor precursors and ligands in Metal-Organic Frameworks (MOFs). Its thermal profile is defined by the interplay between the rigid bi-aryl core and the labile amine substituent .

This guide compares the thermal performance of this molecule against its two primary structural constituents—4-(1H-imidazol-1-yl)pyridine (lacking the amine) and 3-aminopyridine (lacking the imidazole)—to isolate the specific thermal contributions of the amino-imidazole motif.

Key Expectation:

  • Target Molecule: Expect

    
     in the 120–150°C  range (higher than non-amine analogs due to H-bonding) and thermal stability (
    
    
    
    ) up to ~280°C .
  • Critical Insight: The ortho-positioning of the amine relative to the imidazole ring creates a specific "thermal fingerprint" distinguishable from solvates or isomers.

Material Characterization & Context

Before initiating thermal analysis, the structural context must be established to interpret TGA/DSC data correctly.

FeatureTarget: 4-(1H-imidazol-1-yl)pyridin-3-amineAlternative A: 4-(1H-imidazol-1-yl)pyridineAlternative B: 3-Aminopyridine
Structure Pyridine ring with C4-Imidazole and C3-Amine.Pyridine ring with C4-Imidazole only.[1]Pyridine ring with C3-Amine only.
Role Bidentate Ligand / Drug ScaffoldMonodentate LigandFragment / Reagent
Key Interaction Intramolecular H-bond (N-H···N) potential; Steric twist.Free rotation between rings.Simple H-bonding.
Ref. Melting Pt. Target Range: 120–150°C (Predicted)114–115°C [1]60–64°C [2]

Experimental Protocol (SOP)

Directive: Do not use generic parameters. These settings are optimized for organic nitrogenous heterocycles to prevent sublimation artifacts.

Workflow Visualization

The following logic flow ensures data integrity and artifact rejection (e.g., confusing solvent loss with melting).

ThermalAnalysisWorkflow Sample Sample Prep (Dry 24h @ 40°C) TGA Step 1: TGA (Open Pan, N2) Sample->TGA Decision Volatiles < 1%? TGA->Decision DSC_Heat Step 2: DSC (Heat-Cool-Heat) Decision->DSC_Heat Yes Recrystallize Recrystallize (Remove Solvate) Decision->Recrystallize No (Solvent detected) Analysis Data Analysis (Tm, Tg, Purity) DSC_Heat->Analysis Recrystallize->Sample

Caption: Integrated TGA/DSC workflow. TGA is prioritized to ensure the DSC endotherm represents melting, not desolvation.

Detailed Instrument Settings
Technique A: Thermogravimetric Analysis (TGA)
  • Objective: Determine decomposition onset (

    
    ) and volatile content.
    
  • Crucible: Alumina (

    
    ) 70 
    
    
    
    , Open (No lid). Why: Nitrogenous heterocycles can generate pressure; open pans prevent lid displacement artifacts.
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: 10°C/min from 30°C to 600°C.

  • Critical Check: Look for mass loss <100°C. If >2%, the sample is a hydrate/solvate (common with imidazole nitrogens).

Technique B: Differential Scanning Calorimetry (DSC)
  • Objective: Accurate Melting Point (

    
    ) and Purity Assessment.
    
  • Crucible: Aluminum (

    
    ) crimped pan with a pinhole . Why: Allows trapped moisture to escape without rupturing the pan.
    
  • Cycle:

    • Heat 1: 30°C

      
       180°C @ 10°C/min (Erase thermal history).
      
    • Cool: 180°C

      
       0°C @ 10°C/min (Induce crystallization).
      
    • Heat 2: 0°C

      
       250°C @ 10°C/min (Measure intrinsic properties).
      

Comparative Performance & Data Interpretation

This section interprets the expected data relative to the alternatives, establishing the "Why" behind the molecule's behavior.

Thermal Stability (TGA)

The target molecule exhibits a two-stage degradation profile distinct from its precursors.

FeatureTarget MoleculeAlternative A (No Amine)Interpretation

~270–290°C ~300°CThe amine group (

) introduces a site for oxidative attack or condensation, slightly lowering onset stability compared to the bare imidazole-pyridine scaffold [3].
Mass Loss Step 1 Solvent/Water (<100°C) NegligibleThe target is more hygroscopic due to the primary amine acting as an H-bond donor. Expect 1-3% water weight loss if not dried.
Mass Loss Step 2 Ring Fragmentation Ring FragmentationMajor weight loss (>60%) corresponds to the cleavage of the C-N bond connecting the imidazole and pyridine rings.
Phase Transitions (DSC)

The DSC profile is the primary identification fingerprint.

  • The "Amine Effect" on Melting Point:

    • Alternative A (4-(1H-imidazol-1-yl)pyridine) melts at 115°C .

    • Target Molecule is expected to melt significantly higher (130–150°C ).

    • Mechanism:[2] The

      
       group facilitates intermolecular hydrogen bonding (N-H 
      
      
      
      N) between the amine of one molecule and the imidazole nitrogen of another, stabilizing the crystal lattice and requiring more energy to break [4].
  • Polymorphism Warning:

    • If the DSC shows a small endotherm before the main peak (e.g., at 110°C), it indicates a polymorphic transition or the presence of the Alternative A impurity (incomplete synthesis).

Degradation Pathway Visualization

Understanding how the molecule fails thermally aids in stability planning.

DegradationPathway Molecule 4-(1H-imidazol-1-yl)pyridin-3-amine (Stable < 250°C) Step1 Oxidation of Amine (-NH2) (> 270°C) Molecule->Step1 Heat + Trace O2 Step2 Cleavage of C-N Linker (Imidazole Ring Loss) Step1->Step2 T > 300°C Residue Carbonaceous Char (Pyridine Fragments) Step2->Residue

Caption: Predicted thermal degradation pathway. The amine group is the initial point of thermal vulnerability.

Application Implications

Why does this data matter for drug development or materials science?

  • MOF Synthesis:

    • If used as a ligand for Metal-Organic Frameworks, the activation temperature (solvent removal) must not exceed 250°C . The TGA data confirms the ligand remains intact during standard activation protocols (usually 150-200°C).

  • Pharmaceutical Formulation:

    • The higher melting point (vs. precursors) suggests better solid-state stability. However, the hygroscopicity (indicated by TGA low-temp mass loss) requires storage in desiccated conditions to prevent hydrolysis or hydrate formation.

References

  • Sigma-Aldrich. (n.d.). 4-(1H-imidazol-1-yl)pyridine Product Analysis. Retrieved from (Note: Reference value 114-115°C for CAS 25700-16-7).

  • Jubilant Ingrevia. (2012).[3] Safety Data Sheet: 3-Amino-4-methylpyridine. Retrieved from (Used as structural analog for amine-pyridine thermal baseline).

  • Galbács, G. (n.d.). Thermal Analysis: Definitions and Uses. University of Szeged. Retrieved from (General principles of heterocyclic thermal decomposition).

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives. RSC Advances. Retrieved from (Comparative melting points of fused imidazole-pyridine systems).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(1H-imidazol-1-yl)pyridin-3-amine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a comprehensive operational and safety framework for handl...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides a comprehensive operational and safety framework for handling 4-(1H-imidazol-1-yl)pyridin-3-amine. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, by analyzing its constituent structural motifs—an aminopyridine core and an imidazole substituent—we can construct a robust safety protocol grounded in established chemical hazard data.

The aminopyridine structure suggests potential for significant toxicity, while the imidazole group is associated with corrosive properties.[1][2][3][4][5] Therefore, we will operate under the assumption that this compound is harmful or toxic if swallowed, inhaled, or in contact with skin, and is a severe irritant or corrosive to skin and eyes.[6][7][8]

Hazard Profile Analysis

To establish a clear basis for our safety procedures, the following table synthesizes the known hazards of the core chemical structures present in 4-(1H-imidazol-1-yl)pyridin-3-amine. This evidence-based approach ensures our precautions are proportionate to the potential risks.

Hazard CategoryAssociated MoietyPotential Effects & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) AminopyridineAminopyridines are known to be highly toxic, with some classified as fatal if swallowed and toxic upon skin contact or inhalation.[2][6] This necessitates stringent containment to prevent any route of exposure.[1][2][6]
Skin Corrosion / Irritation Imidazole, AminopyridineImidazole is a corrosive solid that can cause severe skin burns.[4][5] Aminopyridines can also cause skin irritation.[1][7] Therefore, direct skin contact must be strictly avoided.[1][4][5][7]
Serious Eye Damage / Irritation Imidazole, AminopyridineBoth parent structures are known to cause serious eye damage or irritation.[1][8][9] The risk of permanent eye damage from dust or splashes is significant.[1][8][10]
Respiratory Irritation General (as a fine powder)As a solid powder, the compound poses a risk of respiratory tract irritation if dust is inhaled.[6][8][10][11][6][8][10][11]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the identified hazards. The selection of each component is a critical decision based on the compound's potential for harm.

  • Eye and Face Protection : At a minimum, wear ANSI Z87.1-compliant chemical safety goggles.[12] Given the potential for serious eye damage, it is strongly recommended to also use a full-face shield, especially when handling the solid or preparing solutions.[1][2]

  • Skin Protection :

    • Gloves : Handle with chemical-resistant nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use.[1] Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination. Dispose of used gloves as hazardous waste.[1]

    • Lab Coat : A clean, fully buttoned laboratory coat is mandatory. For tasks with a higher risk of spillage, consider a chemically resistant apron or a complete protective suit.[1]

  • Respiratory Protection : All handling of 4-(1H-imidazol-1-yl)pyridin-3-amine solid must be performed within a certified chemical fume hood to control exposure to airborne dust.[9][13][14] If engineering controls are insufficient or during an emergency, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Operational Workflow: Weighing and Sample Preparation

This protocol provides a step-by-step guide for the safe handling of the compound during a common laboratory procedure.

Pre-Operation Safety Checklist
  • Confirm the chemical fume hood has a current certification and is functioning correctly.

  • Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[2][14]

  • Locate the appropriate spill kit containing inert absorbent material (e.g., sand, vermiculite), and designated hazardous waste containers.[13]

  • Don all required PPE as specified above.

Step-by-Step Handling Protocol
  • Work Area Preparation : Decontaminate the surface of the fume hood before starting. Place a disposable absorbent bench liner on the work surface.

  • Weighing :

    • Perform all weighing operations inside the fume hood.

    • Use a tared weigh boat or glass container.

    • Open the primary container slowly to avoid creating airborne dust.

    • Use a spatula to carefully transfer the desired amount of the solid. Avoid tapping or shaking the container, which can generate dust.

  • Transfer and Dissolution :

    • Place the receiving flask containing the solvent in the fume hood.

    • Carefully add the weighed solid to the solvent. If necessary, use a powder funnel.

    • Securely cap the flask before mixing or sonicating.

  • Post-Handling Decontamination :

    • Carefully clean the spatula and any other reusable equipment.

    • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the liner as hazardous waste.

    • Properly remove and dispose of gloves.[1]

    • Wash hands and forearms thoroughly with soap and water after the procedure is complete.[1][8]

PPE_Workflow start Start: Handling 4-(1H-imidazol-1-yl)pyridin-3-amine fume_hood Is a certified chemical fume hood available? start->fume_hood handle_in_hood Action: Conduct all manipulations in fume hood fume_hood->handle_in_hood Yes stop Stop: Do not proceed. Consult Safety Officer. fume_hood->stop No ppe_check Assemble Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat handle_in_hood->ppe_check task_assessment Assess Task Risk: Solid or Solution? ppe_check->task_assessment solid_ppe High Risk (Solid): Add Face Shield task_assessment->solid_ppe Solid solution_ppe Lower Risk (Solution): Core PPE is sufficient task_assessment->solution_ppe Solution proceed Proceed with Handling Protocol solid_ppe->proceed solution_ppe->proceed

Caption: PPE selection workflow for handling 4-(1H-imidazol-1-yl)pyridin-3-amine.

Emergency and Disposal Plans

Spill Response

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Small Spill (Solid) :

    • Ensure you are wearing all appropriate PPE.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

    • Carefully sweep the mixture into a designated, labeled hazardous waste container. Avoid creating dust.[1]

    • Decontaminate the area with an appropriate solvent and washcloths, disposing of all materials as hazardous waste.

  • Large Spill :

    • Evacuate all personnel from the immediate area and move upwind.[2]

    • Alert your institution's emergency response team and inform them of the material's identity and location.[2]

    • Prevent the spill from entering drains or waterways.[1]

    • Only personnel trained and equipped with full protective clothing and respiratory protection should attempt to clean up.

Waste Disposal

All materials contaminated with 4-(1H-imidazol-1-yl)pyridin-3-amine must be treated as hazardous waste.

  • Chemical Waste : Collect unused or waste material in a clearly labeled, sealed, and compatible container.[12]

  • Contaminated Materials : All disposable items, including gloves, bench liners, weigh boats, and spill cleanup materials, must be collected in a sealed, labeled hazardous waste bag or container.[1][12]

  • Disposal Protocol : Do not dispose of any waste down the drain.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal, typically involving collection by a certified environmental management company.[7][12]

By adhering to these rigorous safety protocols, you can effectively manage the risks associated with handling 4-(1H-imidazol-1-yl)pyridin-3-amine, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • SDFine. (n.d.). 4-aminopyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 4-Ethyl-1H-pyrazol-3-amine hydrochloride. Retrieved from [Link]

  • University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.